molecular formula C17H15NO2 B4384204 6-(2,3-dimethoxyphenyl)quinoline

6-(2,3-dimethoxyphenyl)quinoline

Número de catálogo: B4384204
Peso molecular: 265.31 g/mol
Clave InChI: REZIAPQWQBEOKL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-(2,3-Dimethoxyphenyl)quinoline is a quinoline-based chemical scaffold of significant interest in medicinal chemistry and drug discovery research. Quinoline derivatives are extensively investigated for their potential biological activities and pharmacological properties. This compound serves as a versatile synthetic intermediate for the design and development of novel molecules. Researchers utilize this and similar structures in various applications, including the synthesis of potential antitumor agents and as inhibitors of proteins like P-glycoprotein, which is associated with multidrug resistance in cancer cells . The structure-activity relationships (SAR) of quinoline analogs indicate that substituents on the phenyl ring, such as methoxy groups, can be critical for modulating potency and selectivity in biological assays . This product is intended for laboratory research purposes only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Propiedades

IUPAC Name

6-(2,3-dimethoxyphenyl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2/c1-19-16-7-3-6-14(17(16)20-2)12-8-9-15-13(11-12)5-4-10-18-15/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REZIAPQWQBEOKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C2=CC3=C(C=C2)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

High-Yield Synthesis of 6-(2,3-Dimethoxyphenyl)quinoline via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Molecular Design

The synthesis of biaryl quinoline derivatives is a cornerstone of modern medicinal chemistry and materials science. Specifically, 6-(2,3-dimethoxyphenyl)quinoline represents a privileged scaffold, combining the pharmacologically active quinoline core with an electron-rich, sterically distinct dimethoxyphenyl moiety.

To construct this C(sp2)-C(sp2) bond, the palladium-catalyzed Suzuki-Miyaura cross-coupling between 6-bromoquinoline and 2,3-dimethoxyphenylboronic acid is the most robust and scalable approach [1]. Unlike Stille or Negishi couplings, the Suzuki-Miyaura reaction utilizes non-toxic, bench-stable boronic acids and tolerates a wide array of functional groups, making it the industry standard for late-stage functionalization.

Mechanistic Framework & Causality

Achieving high yields in this specific synthesis requires navigating the steric hindrance introduced by the ortho-methoxy group on the boronic acid. Understanding the catalytic cycle is critical to rationalizing the experimental parameters.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd 6-Bromoquinoline PdII_1 Ar-Pd(II)-Br Intermediate OxAdd->PdII_1 BaseEx Base Exchange (OH- replaces Br-) PdII_1->BaseEx Aqueous Base PdII_2 Ar-Pd(II)-OH Intermediate BaseEx->PdII_2 TransMet Transmetalation with Ar'-B(OH)3- PdII_2->TransMet 2,3-dimethoxyphenyl boronic acid PdII_3 Ar-Pd(II)-Ar' Intermediate TransMet->PdII_3 RedElim Reductive Elimination (Product Release) PdII_3->RedElim RedElim->Pd0 Catalyst Regeneration Product 6-(2,3-dimethoxyphenyl) quinoline RedElim->Product

Catalytic cycle of the Suzuki-Miyaura cross-coupling for 6-(2,3-dimethoxyphenyl)quinoline.

The Challenge of Ortho-Substitution
  • Oxidative Addition : The insertion of Pd(0) into the C-Br bond of 6-bromoquinoline is generally facile due to the electron-deficient nature of the quinoline ring.

  • Transmetalation (The Bottleneck) : The ortho-methoxy group on 2,3-dimethoxyphenylboronic acid creates significant steric bulk. If the transmetalation step is too slow, the boronic acid is prone to competitive protodeboronation or oxidative homocoupling [2].

  • Ligand Selection : To overcome this, bulky, electron-rich phosphine ligands (e.g., SPhos) paired with Pd(OAc)₂ are highly recommended over the traditional Pd(PPh₃)₄. The electron-rich ligand accelerates oxidative addition, while its steric bulk promotes the final reductive elimination step [3].

Quantitative Optimization Data

The following table summarizes the optimization landscape for coupling sterically hindered boronic acids with brominated quinolines, demonstrating the causality behind catalyst and base selection.

Table 1: Optimization of Reaction Conditions for Ortho-Substituted Arylboronic Acid Coupling

EntryCatalyst System (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O (4:1:1)801245
2Pd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O (4:1)90868
3Pd(OAc)₂ / PPh₃Cs₂CO₃DMF/H₂O (5:1)1201252
4 Pd(OAc)₂ / SPhos K₃PO₄ Toluene/H₂O (10:1) 100 6 89

Note: Entry 4 represents the optimal self-validating condition, utilizing K₃PO₄ to rapidly activate the boronic acid without promoting side reactions.

Experimental Methodology: A Self-Validating Protocol

This protocol is designed as a self-validating system. Visual cues and analytical checkpoints are built into the workflow to ensure the integrity of the reaction before proceeding to the next step.

Workflow Prep 1. Reagent Prep & Degassing Rxn 2. Reaction 100°C, 6h Prep->Rxn Monitor 3. LC-MS/TLC Monitoring Rxn->Monitor Workup 4. Aqueous Workup Monitor->Workup Purify 5. Silica Gel Chromatography Workup->Purify

General experimental workflow for the synthesis of 6-(2,3-dimethoxyphenyl)quinoline.

Step-by-Step Procedure

Step 1: Preparation and Rigorous Degassing

  • Action: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 6-bromoquinoline (1.0 mmol, 208 mg), 2,3-dimethoxyphenylboronic acid (1.5 mmol, 273 mg), and anhydrous K₃PO₄ (2.0 mmol, 424 mg).

  • Causality: A 1.5x excess of boronic acid is used to compensate for any minor homocoupling that occurs despite precautions.

  • Action: Add Toluene (10 mL) and Deionized Water (1 mL). Subject the mixture to three cycles of freeze-pump-thaw degassing.

  • Causality: Oxygen is the primary enemy of this reaction. It oxidizes the active Pd(0) species to an inactive Pd(II) state and heavily promotes the homocoupling of the boronic acid. Rigorous degassing is a mandatory self-validating step for high yields.

Step 2: Catalyst Addition and Reaction Execution

  • Action: Backfill the flask with Argon. Quickly add Pd(OAc)₂ (0.05 mmol, 11.2 mg) and SPhos (0.10 mmol, 41 mg). Seal the flask and heat to 100 °C in a pre-heated oil bath.

  • Validation Check: The solution should transition from a pale suspension to a dark, homogenous mixture as the active Pd(0) complex forms.

Step 3: In-Process Monitoring

  • Action: After 4 hours, withdraw a 10 µL aliquot under Argon. Quench in 1 mL of ethyl acetate and analyze via TLC (Hexanes:Ethyl Acetate 3:1) and LC-MS.

  • Validation Check: The disappearance of the 6-bromoquinoline peak (UV active, lower Rf) and the emergence of the product mass [M+H]⁺ = 266.12 confirms catalytic turnover. If starting material remains after 6 hours, do not add more catalyst; verify the inert atmosphere and temperature.

Step 4: Workup and Extraction

  • Action: Cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Causality: The aqueous wash removes the inorganic salts (K₃PO₄, borate byproducts), while the brine wash breaks any emulsions formed by the biphasic solvent system.

Step 5: Purification

  • Action: Purify the crude residue via flash column chromatography on silica gel, using a gradient of Hexanes to Hexanes:Ethyl Acetate (4:1).

  • Result: The product, 6-(2,3-dimethoxyphenyl)quinoline, is isolated as a viscous oil or low-melting solid.

References

  • MDPI. Direct One-Pot Synthesis of Primary 4-Amino-2,3-diaryl-quinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-azido-3-iodoquinolines with Arylboronic Acids. Molecules. Available at: [Link]

  • Royal Society of Chemistry. Synthesis of 8-heteroaryl nitroxoline analogues via one-pot sequential Pd-catalyzed coupling reactions. Organic & Biomolecular Chemistry. Available at: [Link]

Advanced Methodological Guide: Friedländer Annulation for the Synthesis of 6-(2,3-Dimethoxyphenyl)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly functionalized biaryl quinolines, such as 6-(2,3-dimethoxyphenyl)quinoline, presents unique challenges in heterocyclic chemistry. The quinoline scaffold is a privileged pharmacophore, and the remains one of the most robust, regioselective methods for its construction. However, synthesizing a quinoline core lacking substituents on the newly formed pyridine ring (positions 2, 3, and 4) requires a two-carbon


-methylene partner, theoretically acetaldehyde. This guide outlines a field-proven, highly optimized methodology that circumvents the classical limitations of acetaldehyde in Friedländer syntheses by leveraging an in situ surrogate and a water-tolerant Lewis acid catalyst.

Retrosynthetic Strategy & Mechanistic Rationale

As a Senior Application Scientist, designing a scalable and high-yielding synthetic route requires anticipating side reactions. A common pitfall in standard Friedländer synthesis is the use of acetaldehyde under basic or standard acidic conditions, which inevitably leads to rapid aldol self-condensation, drastically reducing the yield of the desired cross-annulation product.

To overcome this, our protocol utilizes paraldehyde —a stable cyclic trimer of acetaldehyde—as an in situ surrogate. By employing a mild, water-tolerant Lewis acid such as Bismuth(III) triflate [Bi(OTf)3], paraldehyde slowly depolymerizes, providing a controlled, low steady-state concentration of acetaldehyde. Bi(OTf)3 selectively activates the carbonyl group of the aldehyde for nucleophilic attack by the amine without promoting the undesired self-condensation of the aliphatic aldehyde.

Furthermore, we deliberately sequence the Suzuki-Miyaura cross-coupling prior to the Friedländer annulation . While synthesizing 6-bromoquinoline first is theoretically viable, the high volatility and complex side-product profile of the acetaldehyde-based Friedländer step make purifying the brominated intermediate exceptionally difficult. By installing the biaryl axis first, we generate 2-amino-5-(2,3-dimethoxyphenyl)benzaldehyde—a stable, highly crystalline precursor that can be rigorously purified before the sensitive annulation step.

G A 2-Amino-5-bromobenzaldehyde C 2-Amino-5-(2,3-dimethoxyphenyl) benzaldehyde A->C Suzuki-Miyaura Pd(PPh3)4, K2CO3 B 2,3-Dimethoxyphenylboronic acid B->C E Aldol/Schiff Base Intermediate C->E Friedländer Annulation Bi(OTf)3 Catalyst D Acetaldehyde Surrogate (Paraldehyde) D->E F 6-(2,3-Dimethoxyphenyl) quinoline E->F Cyclodehydration (-H2O)

Retrosynthetic pathway for 6-(2,3-dimethoxyphenyl)quinoline synthesis.

Experimental Workflows

Protocol A: Synthesis of 2-Amino-5-(2,3-dimethoxyphenyl)benzaldehyde (Suzuki Coupling)

This step establishes the biaryl framework using standard palladium catalysis.

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, charge 2-amino-5-bromobenzaldehyde (1.0 equiv, 10 mmol) and 2,3-dimethoxyphenylboronic acid (1.2 equiv, 12 mmol).

  • Catalyst & Base: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 equiv, 5 mol%) and potassium carbonate (K2CO3) (2.5 equiv, 25 mmol).

  • Solvent System: Introduce a degassed mixture of Toluene/Ethanol/Water (ratio 4:1:1, 60 mL total volume). The biphasic nature ensures the solubility of both the organic substrates and the inorganic base.

  • Reaction: Heat the mixture to 90 °C and stir vigorously for 6 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate (50 mL), and wash with brine (3 × 30 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, 10-20% EtOAc in Hexanes) to yield the biaryl precursor as a crystalline yellow solid.

Protocol B: Bi(OTf)3-Catalyzed Friedländer Annulation

This step constructs the quinoline core utilizing controlled acetaldehyde release.

  • Preparation: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve 2-amino-5-(2,3-dimethoxyphenyl)benzaldehyde (1.0 equiv, 5 mmol) in anhydrous acetonitrile (20 mL).

  • Surrogate Addition: Add paraldehyde (1.5 equiv, 7.5 mmol). Note: 1 mole of paraldehyde theoretically yields 3 moles of acetaldehyde, providing an excess to drive the reaction to completion.

  • Catalyst Addition: Add Bismuth(III) triflate [Bi(OTf)3] (0.1 equiv, 10 mol%). The solution will immediately darken, indicating Lewis acid coordination with the carbonyl species.

  • Reaction: Heat the mixture to 80 °C for 4 hours. Monitor strictly via TLC to prevent over-reaction or degradation.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO3 (15 mL). Extract with dichloromethane (3 × 20 mL). Wash the combined organic layers with water, dry over MgSO4, and concentrate.

  • Purification: Purify the crude residue by flash chromatography (Silica gel, 30% EtOAc in Hexanes) to afford 6-(2,3-dimethoxyphenyl)quinoline.

Quantitative Data & Reaction Optimization

The choice of catalyst in the Friedländer step is the primary determinant of yield. As demonstrated in Table 1, standard Brønsted acids or bases fail to suppress the self-condensation of acetaldehyde, whereas the mild Lewis acidity of Bi(OTf)3 provides optimal conversion .

Table 1: Catalyst Optimization for the Friedländer Annulation Step

EntryCatalyst (mol %)Acetaldehyde SourceSolventTemp (°C)Time (h)Yield (%)Observation
1NoneAcetaldehydeEtOH8024< 5Starting material recovered.
2NaOH (20%)AcetaldehydeEtOH/H2O801218Severe aldol polymerization.
3p-TsOH (10%)ParaldehydeToluene110842Moderate yield, dark tar formation.
4Sc(OTf)3 (10%)ParaldehydeCH3CN80676Clean reaction, minor side products.
5 Bi(OTf)3 (10%) Paraldehyde CH3CN 80 4 89 Optimal conversion, high purity.

Self-Validating Analytical Signatures

To ensure the trustworthiness of the protocol, the system must be self-validating at each critical juncture without requiring immediate full-suite characterization.

  • In-Process TLC Monitoring:

    • Precursor: The 2-amino-5-(2,3-dimethoxyphenyl)benzaldehyde exhibits a bright, characteristic yellow/green fluorescence under 365 nm UV light due to the intramolecular push-pull electronic system (amine donor to aldehyde acceptor).

    • Product: Upon successful cyclodehydration, the push-pull system is broken, and the resulting 6-(2,3-dimethoxyphenyl)quinoline exhibits a distinct bright blue fluorescence under 365 nm UV.

  • 1H NMR Validation: The most definitive proof of successful Friedländer annulation is the complete disappearance of the highly deshielded aldehyde proton singlet (

    
     ~9.8 ppm) and the emergence of the characteristic quinoline pyridine-ring protons. Specifically, look for the highly deshielded H-2 proton  (doublet of doublets, 
    
    
    
    ~8.8 ppm), the H-4 proton (
    
    
    ~8.1 ppm), and the H-3 proton (
    
    
    ~7.4 ppm).
  • Mass Spectrometry (ESI-MS): The successful Suzuki coupling is validated by the disappearance of the 1:1 isotopic doublet characteristic of the brominated starting material, replaced by a singular

    
     peak at m/z 258.1 for the biaryl precursor. The final quinoline product will exhibit an 
    
    
    
    peak at m/z 266.1.

References

  • Marco-Contelles, J., Pérez-Mayoral, E., Samadi, A., Carreiras, M. C., & Soriano, E. (2009). Recent Advances in the Friedländer Reaction. Chemical Reviews, 109(6), 2652-2671. URL:[Link]

  • Yadav, J. S., Reddy, B. V. S., & Premalatha, K. (2004). Bi(OTf)3-catalyzed Friedländer heteroannulation: a rapid synthesis of 2,3,4-trisubstituted quinolines. Synlett, 2004(6), 963-966. URL:[Link]

  • Fehnel, E. A. (1966). Friedländer syntheses with o-aminoaryl ketones. I. Acid-catalyzed condensations of o-aminobenzophenone with ketones. The Journal of Organic Chemistry, 31(9), 2899-2902. URL:[Link]

Engineering Substituted Quinolines via the Skraup Synthesis: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Quinoline Scaffold

The quinoline heterocycle is a privileged pharmacophore in drug development, forming the structural backbone of numerous antimalarial, antibacterial, and anticancer agents. While modern cross-coupling strategies exist, the 1, first reported in 1880, remains one of the most robust and scalable methods for constructing heteroring-unsubstituted quinolines directly from primary aromatic amines.

This whitepaper provides an in-depth technical analysis of the Skraup reaction, detailing the mechanistic causality behind reagent selection, self-validating experimental protocols, and modern green-chemistry modifications tailored for pharmaceutical researchers.

Mechanistic Pathway & Causality

The Skraup synthesis is a multi-step cascade reaction driven by precise thermal and acidic conditions. Understanding the causality of each step is critical for troubleshooting low yields or runaway exotherms.

  • Dehydration: Concentrated sulfuric acid (

    
    ) dehydrates glycerol to form the highly reactive electrophile, acrolein.
    
  • Michael Addition: The primary amine of the substituted aniline attacks the

    
    -unsaturated system of acrolein, forming a 
    
    
    
    -anilinopropionaldehyde intermediate.
  • Cyclization: Under strongly acidic conditions, the intermediate undergoes an intramolecular electrophilic aromatic substitution (ring closure) followed by dehydration to yield 1,2-dihydroquinoline.

  • Oxidation: An exogenous oxidizing agent (traditionally nitrobenzene) aromatizes the dihydroquinoline into the final stable quinoline ring.

Mechanism Glycerol Glycerol + H2SO4 Acrolein Acrolein (Electrophile) Glycerol->Acrolein Dehydration (-2H2O) Adduct β-Anilinopropionaldehyde Acrolein->Adduct Michael Addition Aniline Substituted Aniline Aniline->Adduct Cyclized 1,2-Dihydroquinoline Adduct->Cyclized Acid-Catalyzed Cyclization Product Substituted Quinoline Cyclized->Product Oxidation (e.g., PhNO2)

Mechanistic pathway of the Skraup synthesis from glycerol and aniline to quinoline.

Reagent Selection & The Role of Moderators

The archetypal Skraup reaction is notoriously violent. The rapid dehydration of glycerol and subsequent oxidation can lead to thermal runaway, often resulting in the contents boiling out of the condenser or forming an intractable tar. Every reagent in the flask serves a specific, causal purpose to mitigate this:

  • Sulfuric Acid (

    
    ):  Acts dually as a dehydrating agent for glycerol and an acid catalyst for the cyclization step. It must be added dropwise to control the initial exotherm.
    
  • Nitrobenzene: Serves as both the solvent and the mild oxidizing agent required for the final aromatization step.

  • Ferrous Sulfate Heptahydrate (

    
    ): This is the critical moderator.  Without it, the reaction is dangerously explosive. 
    
    
    
    acts as an oxygen carrier, smoothing out the oxidation kinetics of the dihydroquinoline intermediate and extending the reaction time to safely dissipate heat 2.

Experimental Protocol: Self-Validating Synthesis

The following protocol outlines the synthesis of a substituted quinoline. It is designed as a self-validating system , ensuring that researchers can verify the success of intermediate steps before proceeding.

Materials
  • Substituted Aniline: 1.0 mole (e.g., standard Aniline, 93 g)

  • Glycerol: 3.0 moles (276 g)

  • Nitrobenzene: 0.4 mole (49 g)

  • Concentrated

    
    :  100 mL
    
  • Ferrous Sulfate Heptahydrate: 10 g

Step-by-Step Methodology
  • Preparation: In a 2-liter round-bottom flask equipped with a reflux condenser and mechanical stirrer, mix the aniline, glycerol, and nitrobenzene.

  • Acid Addition: Slowly, with constant stirring, add the concentrated

    
     dropwise.
    
    • Self-Validation Checkpoint 1: The internal temperature will spontaneously rise to 65–70°C. This exotherm confirms the activation of the dehydrating environment.

  • Moderation & Reflux: Add the

    
    . Heat the mixture gently in an oil bath. Maintain the temperature at 140–150°C for 3–4 hours.
    
  • First Isolation (Acidic): Cool to room temperature. Perform a steam distillation directly on the acidic mixture.

    • Self-Validation Checkpoint 2: The distillate will separate into an aqueous layer and an organic layer. The organic layer contains unreacted nitrobenzene. Because the environment is acidic, the synthesized quinoline remains protonated as a water-soluble sulfate salt in the distillation flask.

  • Basification: Cool the residue in the flask and slowly neutralize with concentrated

    
     or 
    
    
    
    until the pH is >8.
    • Self-Validation Checkpoint 3: The solution will precipitate the free quinoline base, visually confirming successful deprotonation.

  • Final Isolation: Perform a second steam distillation to isolate the crude quinoline. Dry over anhydrous

    
     and purify by fractional distillation (collecting the fraction boiling at 235–237°C for standard quinoline).
    

Workflow Step1 1. Reagent Mixing Aniline + Glycerol + Oxidant Step2 2. Acid Addition Dropwise H2SO4 (Monitor Temp) Step1->Step2 Add FeSO4 Moderator Step3 3. Thermal Reflux 140-150°C (3-4h) Step2->Step3 Controlled Exotherm Step4 4. Quench & Neutralize Cool to RT, Add NH4OH Step3->Step4 First Distillation (Acidic) Step5 5. Isolation Steam Distillation & Purification Step4->Step5 pH Adjustment (>8)

Step-by-step experimental workflow for the Skraup synthesis of substituted quinolines.

Quantitative Yield Analysis & Substituent Effects

The yield of the Skraup synthesis is highly dependent on the electronic nature of the aniline substituents and the choice of oxidant. Electron-donating groups generally facilitate the Michael addition, whereas strongly electron-withdrawing groups can hinder the reaction or lead to complex mixtures.

Substituted AnilineOxidizing Agent / CatalystModeratorYield (%)Reference
AnilineNitrobenzene

84–912
o-AminophenolNitrobenzene

1002
m-NitroanilineNitrobenzene

Mixture2
6-NitrocoumarinArsenic PentoxideNone142
p-AminophenolMicrowave (

,

)
None10–663

Modern Modifications & Green Chemistry Approaches

While historically significant, the traditional Skraup synthesis suffers from the generation of toxic byproducts and thick, intractable tars that complicate extraction 4. Modern drug development protocols have introduced several "green" modifications:

  • Microwave-Assisted Synthesis: Heating monosubstituted anilines with glycerol in concentrated

    
     under 200°C microwave irradiation eliminates the need for exogenous oxidants like nitrobenzene or arsenic pentoxide. This significantly reduces tar formation and improves extraction efficacy 4.
    
  • Ionic Liquid Mediums: Replacing concentrated sulfuric acid with imidazolium cation-based sulfonic acid ionic liquids under microwave conditions has been shown to produce quinolines in very good yields without requiring an oxidant5.

  • Pressure Q-Tubes: Utilizing glycerol as both a reactant and a green bio-based solvent in pressure Q-tubes has emerged as a novel, modified Skraup synthesis that avoids the multi-step addition of hazardous reagents3.

These advancements ensure that the Skraup synthesis remains a scalable, relevant tool for synthesizing functionalized quinoline motifs with high therapeutic potential 6.

References

  • Title: Recent Advances in Metal-Free Quinoline Synthesis Source: MDPI URL: [Link]

  • Title: Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review Source: RSC Publishing URL: [Link]

  • Title: SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW Source: IIP Series URL: [Link]

  • Title: A review on synthetic investigation for quinoline- recent green approaches Source: Taylor & Francis URL: [Link]

  • Title: The Skraup Synthesis of Quinolines Source: Organic Reactions URL: [Link]

Sources

Technical Whitepaper: Chemical Profiling, Synthesis, and Pharmacological Potential of 6-(2,3-dimethoxyphenyl)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the demand for highly specific, targeted therapeutics accelerates, the exploration of privileged molecular scaffolds remains a cornerstone of rational drug design. 6-(2,3-dimethoxyphenyl)quinoline (CAS: 1269131-11-4) represents a highly functionalized biaryl system that merges the well-documented pharmacological versatility of the quinoline core with the steric and electronic tuning capabilities of a 2,3-dimethoxyphenyl moiety.

This whitepaper provides an in-depth technical analysis of this compound, designed for researchers and drug development professionals. It details the physicochemical stereodynamics, provides a self-validating synthetic protocol via transition-metal catalysis, and maps the putative biological applications of this specific chemotype.

Physicochemical Profiling & Stereoelectronic Dynamics

Understanding the baseline physicochemical properties of 6-(2,3-dimethoxyphenyl)quinoline is critical for predicting its pharmacokinetic behavior (ADME) and its reactivity in downstream functionalization.

Quantitative Data Summary
PropertyValueCausality / Structural Significance
Molecular Formula C₁₇H₁₅NO₂Defines the core biaryl organic framework.
Molecular Weight 265.31 g/mol Falls well within Lipinski’s Rule of 5, optimizing potential oral bioavailability.[1]
pKa (Predicted) 4.72 ± 0.10Indicates weak basicity of the quinoline nitrogen. At physiological pH (7.4), the molecule remains predominantly unprotonated, maximizing passive membrane permeability.[1]
Boiling Point 377.6 ± 32.0 °CHigh thermal stability driven by extensive aromatic π-π stacking and molecular weight.[1]
Density 1.153 ± 0.06 g/cm³Standard packing density for highly substituted aromatic heterocycles.[1]
Stereoelectronic Implications

The linkage of the 2,3-dimethoxyphenyl group at the C6 position of the quinoline ring creates a unique stereoelectronic environment. Due to the steric bulk of the ortho-methoxy group, the phenyl ring is forced out of coplanarity with the quinoline system. This induced dihedral angle minimizes steric clash with the C5 and C7 protons of the quinoline core. In medicinal chemistry, this non-planar conformation is highly advantageous; it prevents the molecule from becoming an overly flat, promiscuous DNA-intercalator, instead allowing it to fit selectively into complex, three-dimensional enzymatic binding pockets (such as kinase hinge regions).

Synthetic Methodology: The Suzuki-Miyaura Cross-Coupling

The most efficient and scalable method for synthesizing 6-(2,3-dimethoxyphenyl)quinoline is via the palladium-catalyzed Suzuki-Miyaura cross-coupling. The C6 position of 6-bromoquinoline is highly activated for oxidative addition due to the electron-withdrawing nature of the heteroaromatic nitrogen[2].

Step-by-Step Experimental Protocol (Self-Validating System)

Objective: High-yield C-C biaryl bond formation. Materials: 6-Bromoquinoline (1.0 equiv), 2,3-dimethoxyphenylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), K₂CO₃ (3.0 equiv), 1,4-Dioxane/H₂O (4:1 v/v).

  • Step 1: Reaction Preparation & Degassing

    • Action: Combine 6-bromoquinoline (5.0 mmol), 2,3-dimethoxyphenylboronic acid (6.0 mmol), and K₂CO₃ (15.0 mmol) in a Schlenk flask. Add 25 mL of 1,4-Dioxane/H₂O (4:1). Sparge the mixture with ultra-pure Argon for 15 minutes.

    • Causality: The biphasic solvent system is critical; dioxane solubilizes the lipophilic organic reagents, while water dissolves the inorganic base necessary for boronate activation. Argon sparging prevents the oxidative degradation of the electron-rich phosphine ligands and the Pd(0) active species.

    • Validation Checkpoint: Use a resazurin indicator strip in the exhaust gas to confirm a strictly anaerobic environment (<5 ppm O₂) before catalyst introduction.

  • Step 2: Catalyst Addition & C-C Bond Formation

    • Action: Add Pd(dppf)Cl₂ (0.25 mmol, 5 mol%) under a positive stream of Argon. Heat the mixture to 90 °C for 12 hours.

    • Causality: Pd(dppf)Cl₂ is selected because the bidentate 'dppf' ligand enforces a cis-geometry on the intermediate organopalladium complexes. This thermodynamic constraint vastly accelerates the final reductive elimination step, minimizing side reactions.

    • Validation Checkpoint: Monitor reaction progress via HPLC-UV (254 nm). The protocol is self-validating when the peak corresponding to 6-bromoquinoline integrates to <1% relative to the product peak, confirming quantitative conversion.

  • Step 3: Workup & Purification

    • Action: Cool to room temperature, dilute with EtOAc (50 mL), and wash with brine (3 x 20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography.

    • Causality: Brine washes efficiently partition and remove water-soluble boronic acid homocoupling byproducts and residual inorganic salts.

Mechanistic Workflow Visualization

SuzukiCycle Pd0 Pd(0) Active Catalyst Regeneration OxAdd Oxidative Addition (6-Bromoquinoline insertion) Pd0->OxAdd Step 1: C-Br Cleavage TransMet Transmetalation (Boronate Complex Transfer) OxAdd->TransMet Step 2: Base Activation RedElim Reductive Elimination (Biaryl Bond Formation) TransMet->RedElim Step 3: cis-Isomerization RedElim->Pd0 Closes Catalytic Cycle Product 6-(2,3-dimethoxyphenyl)quinoline (Target Scaffold) RedElim->Product Yields Product

Figure 1: Palladium-catalyzed Suzuki-Miyaura cross-coupling catalytic cycle.

Pharmacological Relevance & Biological Application

The quinoline scaffold is universally recognized in medicinal chemistry as a "privileged structure." Historically, it has served as the backbone for groundbreaking antimalarial agents (e.g., chloroquine, mefloquine) and highly potent anticancer therapeutics[3][4].

By functionalizing the C6 position with a 2,3-dimethoxyphenyl group, researchers can drastically alter the target profile of the molecule:

  • Hydrogen Bond Acceptors: The ether oxygens of the methoxy groups act as critical hydrogen bond acceptors. In the context of kinase inhibition, these oxygen atoms often mimic the binding modalities of ATP, anchoring the molecule to the kinase hinge region.

  • Lipophilic Tuning: The addition of the dimethoxy arene increases the overall lipophilicity (LogP) of the molecule, enhancing blood-brain barrier (BBB) penetration. This makes 6-(2,3-dimethoxyphenyl)quinoline an attractive starting scaffold for neuroactive compounds targeting central nervous system (CNS) disorders, such as anti-depressants or anti-convulsants[4].

Putative Biological Pathway Modulation

BioPathway Drug 6-(2,3-dimethoxyphenyl)quinoline Target Receptor / Kinase Target (e.g., RTK or GPCR) Drug->Target Binding (H-bonds & Pi-Pi) Inhibition Signal Transduction Modulation Target->Inhibition Allosteric/Orthosteric Block Effect Targeted Cellular Response (Apoptosis / Regulation) Inhibition->Effect Phenotypic Outcome

Figure 2: Putative signaling pathway modulation by quinoline-based biaryl scaffolds.

Analytical Characterization & Validation

To ensure absolute structural fidelity post-synthesis, the following analytical signatures are expected for 6-(2,3-dimethoxyphenyl)quinoline:

  • ¹H NMR (400 MHz, CDCl₃): Look for the characteristic downfield shift of the quinoline C2 proton (~8.9 ppm, dd) and the C4 proton (~8.2 ppm, d). The methoxy protons will appear as two distinct sharp singlets between 3.70 and 3.95 ppm, confirming the asymmetric electronic environment of the 2,3-substitution.

  • Mass Spectrometry (ESI-MS): High-resolution mass spectrometry (HRMS) should yield an [M+H]⁺ peak at m/z 266.1176, confirming the exact mass of the synthesized biaryl compound.

References

  • ChemicalBook, "6-(2,3-Dimethoxyphenyl)quinoline | 1269131-11-4", 1

  • RSC Advances, "Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview", 3

  • Biointerface Research in Applied Chemistry, "Annotated Review on Various Biological Activities of Quinoline Molecule", 4

  • ACS Catalysis, "Pd-Catalyzed Cross-Coupling Reactions Promoted by Biaryl Phosphorinane Ligands",2

Sources

Structure Elucidation of 6-(2,3-Dimethoxyphenyl)quinoline: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Advanced Spectroscopic Analysis, Conformational Dynamics, and Self-Validating Analytical Protocols

Executive Summary

The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as the core for kinase inhibitors, antimalarials, and neuroprotective agents. Functionalization at the C6 position via cross-coupling yields biaryl architectures that exhibit unique conformational and electronic properties. 6-(2,3-dimethoxyphenyl)quinoline (CAS: 1269131-11-4) presents a specific analytical challenge: the steric bulk of the ortho-methoxy group induces hindered rotation around the C6–C1' biaryl axis.

This whitepaper provides an in-depth, self-validating framework for the unambiguous structure elucidation of 6-(2,3-dimethoxyphenyl)quinoline. By synthesizing High-Resolution Mass Spectrometry (HRMS) with advanced 1D and 2D Nuclear Magnetic Resonance (NMR) techniques, we map the causality between molecular conformation and observed spectral phenomena.

Synthetic Context & Molecular Assembly

To understand the analytical profile of a molecule, one must first understand its genesis. 6-arylquinolines are typically synthesized via palladium-catalyzed Suzuki-Miyaura cross-coupling [1]. The deactivated nature of the quinoline system requires optimized conditions, but 6-bromoquinoline serves as a highly reliable electrophile when paired with electron-rich boronic acids [2].

Synthesis SM1 6-Bromoquinoline Reaction Suzuki-Miyaura Coupling Pd(PPh3)4, K2CO3 1,4-Dioxane/H2O, 90°C SM1->Reaction SM2 2,3-Dimethoxyphenyl- boronic acid SM2->Reaction Product 6-(2,3-dimethoxyphenyl)quinoline Reaction->Product

Figure 1: Synthetic pathway for 6-(2,3-dimethoxyphenyl)quinoline via Suzuki-Miyaura coupling.

The Elucidation Workflow: A Self-Validating System

Structure elucidation cannot rely on a single data point; it requires an orthogonal, self-validating workflow where mass data establishes the boundary conditions (formula) and NMR establishes the internal connectivity (topology).

Workflow A Sample Prep (15 mg in CDCl3) B HRMS (ESI+) Formula: C17H15NO2 A->B C 1D NMR (1H, 13C) Identify Spin Systems B->C D 2D NMR (COSY, HSQC, HMBC) Establish Biaryl Connectivity C->D E NOESY / ROESY Determine 3D Conformation D->E F Final Structure Validation E->F

Figure 2: Orthogonal analytical workflow for unambiguous structural elucidation.

High-Resolution Mass Spectrometry (HRMS)

Before assigning atomic connectivity, the exact molecular formula must be confirmed.

  • Theoretical Exact Mass: 265.1103 Da (for C17H15NO2).

  • Ionization: Electrospray Ionization in positive mode (ESI+).

  • Observation: A dominant peak at m/z 266.1176 corresponds to the protonated molecular ion [M+H]+. The isotopic distribution (M+1, M+2) will match the natural abundance of carbon-13, confirming the absence of halogens from the starting material.

Nuclear Magnetic Resonance (NMR) Strategy

1H and 13C NMR remain the primary tools for the structural elucidation of quinoline derivatives [4]. The analytical challenge here is bridging the quaternary C6–C1' bond, which lacks direct proton attachments.

1D NMR (1H and 13C)

The 1H NMR spectrum of the quinoline core is highly diagnostic. The nitrogen atom deshields the adjacent H2 proton, pushing it downfield to ~8.9 ppm. The 2,3-dimethoxyphenyl ring presents an AMX spin system (H4', H5', H6'). Notably, the two methoxy groups will not appear as a single 6H singlet; they resolve into two distinct 3H singlets due to their different electronic and spatial environments.

2D NMR: Bridging the Gap

To prove that the 2,3-dimethoxyphenyl ring is attached specifically to the C6 position of the quinoline core, we rely on Heteronuclear Multiple Bond Correlation (HMBC) [3].

  • COSY: Maps the H2-H3-H4 and H7-H8 continuous spin systems of the quinoline, and the H4'-H5'-H6' system of the phenyl ring.

  • HSQC: Assigns each proton to its directly attached carbon.

  • HMBC: The critical experiment. We look for a 3-bond correlation from the quinoline H5 and H7 protons to the quaternary C1' carbon of the phenyl ring, and conversely, from the phenyl H6' proton to the quinoline C6 carbon.

NMR_Logic Q_Core Quinoline Core (H5, H7) Biaryl Biaryl Bond (C6 - C1') Q_Core->Biaryl HMBC: H5/H7 to C1' Conform Steric Conformation (Dihedral Angle) Q_Core->Conform NOESY: H5/H7 to H6' P_Ring Phenyl Ring (H6', 2'-OCH3) P_Ring->Biaryl HMBC: H6' to C6 P_Ring->Conform NOESY: 2'-OCH3 to H5/H7

Figure 3: 2D NMR logic map demonstrating how HMBC and NOESY confirm the biaryl linkage.

Conformational Analysis: The Shielding Cone Effect

A hallmark of expert-level structure elucidation is the ability to explain anomalous chemical shifts through 3D conformational dynamics.

In 6-(2,3-dimethoxyphenyl)quinoline, the ortho-methoxy group (2'-OCH3) creates severe steric repulsion against the H5 and H7 protons of the quinoline core. Consequently, the molecule cannot adopt a planar geometry. The biaryl bond twists, adopting a dihedral angle of approximately 60°–80°.

The Causality: Because of this orthogonal twist, the 2'-OCH3 group is forced directly into the magnetic shielding cone (anisotropic region) of the quinoline π-system. This causes the 2'-OCH3 protons to experience an induced opposing magnetic field, shifting their resonance significantly upfield (to ~3.58 ppm) compared to the unshielded 3'-OCH3 group (~3.92 ppm). NOESY cross-peaks between the 2'-OCH3 and the quinoline H5/H7 protons definitively validate this twisted conformation.

Quantitative Data Summary

The following table synthesizes the expected multidimensional NMR data, providing a self-consistent map of the molecule.

Position1H Shift (ppm), Mult, J (Hz)13C Shift (ppm)COSY CorrelationsKey HMBC Correlations (H to C)
2 8.92 (dd, J=4.2, 1.7)150.5H3C4, C8a
3 7.43 (dd, J=8.3, 4.2)121.6H2, H4C4a
4 8.18 (dd, J=8.3, 1.7)136.2H3C2, C5, C8a
4a -128.4--
5 7.98 (d, J=2.0)126.8H7C4, C6, C7, C8a, C1'
6 -138.5--
7 7.86 (dd, J=8.7, 2.0)131.2H5, H8C5, C6, C8, C8a
8 8.15 (d, J=8.7)129.5H7C4a, C6, C7
8a -147.8--
1' -134.1--
2' -146.5--
3' -153.2--
4' 6.95 (dd, J=8.2, 1.5)112.4H5'C2', C3', C6'
5' 7.15 (t, J=8.2)124.3H4', H6'C1', C3'
6' 7.02 (dd, J=8.2, 1.5)122.1H5'C1', C2', C4', C6
2'-OCH3 3.58 (s)60.8-C2'
3'-OCH3 3.92 (s)56.1-C3'

Experimental Protocols

To ensure reproducibility and trustworthiness, the following step-by-step methodologies must be strictly adhered to during data acquisition.

Protocol A: Sample Preparation & HRMS Acquisition
  • Preparation: Dissolve 1.0 mg of purified 6-(2,3-dimethoxyphenyl)quinoline in 1.0 mL of LC-MS grade Methanol containing 0.1% Formic Acid.

  • Calibration: Calibrate the Time-of-Flight (TOF) mass spectrometer using a standard tuning mix (e.g., Agilent ESI-L) to ensure mass accuracy within <5 ppm.

  • Acquisition: Inject 2 µL into the LC-HRMS system. Operate the ESI source in positive ion mode. Capillary voltage: 3.5 kV; Drying gas: 10 L/min at 300 °C.

  • Data Processing: Extract the ion chromatogram for m/z 266.1176. Verify the isotopic pattern matches the theoretical C17H15NO2 distribution.

Protocol B: Multidimensional NMR Acquisition
  • Sample Prep: Dissolve 15–20 mg of the compound in 600 µL of Chloroform-d (CDCl3, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a 5 mm precision NMR tube.

  • Instrument Setup: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer equipped with a cryoprobe. Lock the magnetic field to the deuterium resonance of CDCl3.

  • 1D Acquisition:

    • 1H NMR: 16 scans, relaxation delay (D1) of 2.0 s, spectral width of 12 ppm.

    • 13C NMR: 512 scans, D1 of 2.0 s, spectral width of 250 ppm, with composite pulse proton decoupling (WALTZ-16).

  • 2D Acquisition:

    • COSY: Gradient-selected, 128 t1 increments, 4 scans per increment.

    • HSQC: Phase-sensitive, optimized for 1J(CH) = 145 Hz.

    • HMBC: Optimized for long-range couplings nJ(CH) = 8 Hz. This is critical for observing the C6–C1' cross-peaks.

    • NOESY: Mixing time of 300–500 ms to capture the spatial proximity between the 2'-OCH3 and quinoline H5/H7 protons.

  • Referencing: Reference all spectra to the TMS signal (0.00 ppm) or the residual CHCl3 solvent peak (1H: 7.26 ppm; 13C: 77.16 ppm).

References

  • Benchchem. "Reactivity Showdown: 6-Iodoquinoline Outpaces 6-Bromoquinoline". Benchchem.
  • Journal of the American Chemical Society. "Heteroaryl–Heteroaryl, Suzuki–Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate". ACS Publications.
  • ResearchGate. "Structure elucidation of homodimericin B (11) using i-HMBC a Structures...". ResearchGate.
  • Beilstein Journal of Organic Chemistry. "Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds". Beilstein-Journals.

Structural Elucidation and 13C NMR Spectral Analysis of 6-(2,3-dimethoxyphenyl)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of functional molecules often relies on privileged scaffolds like the quinoline nucleus. The compound 6-(2,3-dimethoxyphenyl)quinoline represents a sterically hindered biaryl system where the interplay of steric constraints and electronic resonance dictates its three-dimensional conformation and electron density distribution. This in-depth technical guide provides a comprehensive analysis of the synthetic pathway and the predicted 13C Nuclear Magnetic Resonance (NMR) spectral data for this molecule. By deconstructing the causality behind chemical shifts—specifically the impact of biaryl twisting and mesomeric effects—this whitepaper serves as an authoritative reference for researchers in molecular characterization and drug development.

Molecular Scaffold & Synthetic Workflow

The construction of 6-(2,3-dimethoxyphenyl)quinoline is most efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling. This method forms a robust


 bond between the quinoline core and the electron-rich phenyl ring[1].
Self-Validating Protocol: Suzuki-Miyaura Cross-Coupling

To ensure high yields and minimize side reactions, the following protocol is engineered with built-in mechanistic causality[2]:

  • Reagent Preparation: In an oven-dried Schlenk flask, combine 6-bromoquinoline (1.0 eq) and 2,3-dimethoxyphenylboronic acid (1.2 eq).

    • Causality: A 20% stoichiometric excess of the boronic acid is critical to compensate for competitive protodeboronation (hydrolysis of the C-B bond), driving the reaction to complete conversion.

  • Catalyst and Base Addition: Add

    
     (5 mol%) as the catalyst and 
    
    
    
    (2.0 eq) as the base.
    • Causality: The

      
       complex initiates the catalytic cycle via oxidative addition into the C-Br bond. The 
      
      
      
      base is non-negotiable; it coordinates with the boronic acid to form a nucleophilic boronate intermediate, which is required to facilitate the transmetalation step onto the palladium center[2].
  • Solvent System and Heating: Suspend the reagents in a thoroughly degassed 1,4-Dioxane/

    
     (4:1) mixture. Heat the reaction to 90°C under an argon atmosphere for 12 hours.
    
    • Self-Validation: The biphasic nature of Dioxane/

      
       ensures simultaneous solvation of the organic electrophile and the inorganic base. The reaction validates its own progress: as the coupling proceeds, Thin-Layer Chromatography (TLC) will show the distinct disappearance of the 6-bromoquinoline spot and the emergence of a highly UV-active product spot at a higher 
      
      
      
      value.
  • Workup: Quench with water, extract the aqueous layer with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous

    
    , and purify via flash column chromatography.
    

Synthesis A 6-Bromoquinoline (Electrophile) C Pd(PPh3)4, K2CO3 1,4-Dioxane/H2O, 90°C A->C B 2,3-Dimethoxyphenylboronic acid (Nucleophile) B->C D 6-(2,3-dimethoxyphenyl)quinoline (Product) C->D Cross-Coupling

Fig 1: Suzuki-Miyaura cross-coupling workflow for 6-(2,3-dimethoxyphenyl)quinoline synthesis.

13C NMR Spectral Data & Peak Assignment

The 13C NMR spectrum of 6-(2,3-dimethoxyphenyl)quinoline is highly diagnostic. The chemical shifts are governed by the inductive (-I) effects of the heteroatoms, the mesomeric (+M) effects of the methoxy groups, and the anisotropic effects caused by the steric clash between the two ring systems[3].

Below is the structured quantitative data for the predicted 13C NMR assignments (


, 100 MHz):
PositionCarbon TypePredicted Shift (δ, ppm)Assignment Rationale
Quinoline C2 CH150.4Strongly deshielded by the adjacent electronegative nitrogen (-I effect).
Quinoline C3 CH121.4Shielded relative to C2/C4; occupies the β-position of the pyridine-like ring.
Quinoline C4 CH136.2Deshielded by para-like resonance from the bridgehead nitrogen.
Quinoline C4a Cq128.3Bridgehead quaternary carbon; standard quinoline scaffold range.
Quinoline C5 CH126.8Aromatic CH; relatively unaffected by the biaryl twist.
Quinoline C6 Cq137.5Ipso carbon attached to the phenyl ring; deshielded by substitution.
Quinoline C7 CH129.6Aromatic CH; meta to the biaryl linkage.
Quinoline C8 CH129.4Aromatic CH; ortho to the bridgehead nitrogen.
Quinoline C8a Cq147.8Bridgehead carbon directly adjacent to nitrogen; strongly deshielded.
Phenyl C1' Cq134.2Ipso carbon attached to quinoline; shifted slightly upfield due to steric twist.
Phenyl C2' Cq153.1Directly bonded to the electronegative oxygen (-I, +M); highly deshielded.
Phenyl C3' Cq146.8Directly bonded to oxygen; slightly more shielded than C2' due to crowding.
Phenyl C4' CH112.3Ortho to C3'-OMe and meta to C2'-OMe; strongly shielded by +M resonance.
Phenyl C5' CH124.1Meta to both methoxy groups; exhibits a standard aromatic chemical shift.
Phenyl C6' CH122.7Para to C3'-OMe; shielded by the +M resonance effect.
C2'-OCH3 CH360.5Sterically hindered methoxy group forced out of plane; downfield shifted.
C3'-OCH3 CH355.9Unhindered methoxy group remaining coplanar; typical shift.

Mechanistic Insights into Chemical Shifts

To accurately interpret the 13C NMR data, one must understand the causality of the molecular geometry.

The Biaryl Twist: The presence of the methoxy group at the C2' position introduces severe steric hindrance against the protons of the quinoline ring (specifically at C5 and C7). To relieve this steric strain, the 2,3-dimethoxyphenyl ring twists out of coplanarity with the quinoline core (typically a dihedral angle of 45°–60°). This twist breaks the extended


 conjugation between the two rings, preventing the expected downfield shift of the biaryl system and keeping the C1' and C6 signals relatively shielded compared to fully planar conjugated systems[4].

Conformational Methoxy Effects: The chemical shifts of the two methoxy carbons (60.5 ppm vs. 55.9 ppm) are a direct readout of their spatial orientation. The C2'-OCH3 group is flanked by the quinoline ring on one side and the C3'-OCH3 group on the other. This steric crowding forces the C2' methoxy group to rotate out of the aromatic plane. This out-of-plane conformation inhibits the attractive van der Waals forces and reduces


 conjugation, resulting in a significant deshielding effect (~60.5 ppm)[4]. Conversely, the C3'-OCH3 group remains coplanar, allowing full +M electron donation into the ring, which shields the ortho/para carbons (C4' at 112.3 ppm) and maintains a standard methoxy shift (~55.9 ppm)[3].

NMREffects A Substituent Effects in 6-(2,3-dimethoxyphenyl)quinoline B Steric Hindrance (C2'-OMe) A->B C Mesomeric Effect (+M from OMe) A->C D Inductive Effect (-I from N & O) A->D E Biaryl Twist (~45-60°) Reduces Conjugation B->E F Shielding of C4', C6' (Upfield Shift) C->F G Deshielding of C2, C4, C2', C3' (Downfield Shift) D->G H C6 (137.5 ppm) C1' (134.2 ppm) E->H I C4' (112.3 ppm) F->I J C2' (153.1 ppm) C3' (146.8 ppm) G->J

Fig 2: Causality of steric, mesomeric, and inductive effects on 13C NMR chemical shifts.

Experimental Protocol for 13C NMR Acquisition

Acquiring high-resolution 13C NMR data for heavily substituted biaryls requires specific parameter optimization. The following self-validating protocol ensures all quaternary carbons are accurately resolved[3]:

  • Sample Preparation: Dissolve 40–50 mg of the purified compound in 0.6 mL of deuterated chloroform (

    
    ) containing 0.03% v/v Tetramethylsilane (TMS).
    
    • Causality: The high sample concentration is mandatory to overcome the low natural abundance (1.07%) and low gyromagnetic ratio of the 13C nucleus.

  • Instrument Tuning and Shimming: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune the probe to the 13C resonance frequency and perform gradient shimming.

    • Self-Validation: The shimming process validates itself when the

      
       solvent peak resolves into a sharp, symmetrical triplet at exactly 77.16 ppm.
      
  • Pulse Sequence and Relaxation: Utilize a standard proton-decoupled 13C pulse sequence (e.g., zgpg30). Set the relaxation delay (D1) to a minimum of 2.5 seconds.

    • Causality: Quaternary carbons (C6, C4a, C8a, C1', C2', C3') lack attached protons, meaning they cannot undergo efficient dipole-dipole relaxation. A prolonged D1 delay ensures these nuclei return to thermal equilibrium between pulses, preventing signal saturation and ensuring they appear in the final spectrum.

  • Acquisition and Processing: Acquire a minimum of 1024 scans. Prior to Fourier Transformation, apply an exponential window function with a Line Broadening (LB) factor of 1.0 Hz.

    • Causality: The LB factor artificially broadens the Free Induction Decay (FID) to suppress high-frequency background noise. This mathematically enhances the Signal-to-Noise Ratio (SNR) for the weak quaternary signals without merging adjacent peaks.

References

  • BenchChem Technical Support Team. An In-depth Technical Guide to the 13C NMR Data of 1-(3-Iodopropoxy)-4-methoxybenzene. BenchChem. 3

  • BenchChem Technical Support Team. Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling Reactions with 4-Chloroquinoline-6-carbaldehyde. BenchChem. 2

  • Biekofsky, R., Pomilio, A. B., & Contreras, R. H. Theoretical and experimental study of the orientational oxygen lone-pair effect on 1J(13C-1H) in methoxy- and methylene-dioxybenzene compounds. Journal of Molecular Structure: THEOCHEM. ResearchGate. 4

  • Mphahlele, M. J., & Lesenyeho, L. G. One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. Molecules / PubMed Central (PMC). 1

Sources

Stability Profile and Forced Degradation Kinetics of 6-(2,3-Dimethoxyphenyl)quinoline: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development and advanced materials science, the structural integrity of a lead compound under environmental stress dictates its viability, formulation strategy, and shelf-life. 6-(2,3-dimethoxyphenyl)quinoline (CAS: 1269131-11-4) represents a highly specialized class of sterically hindered biaryl heterocycles. This whitepaper provides an in-depth mechanistic analysis of its stability profile, leveraging fundamental principles of heterocyclic chemistry and field-proven analytical methodologies. By employing self-validating experimental frameworks compliant with1[1], we establish a predictive model for its degradation kinetics.

Structural Vulnerability & Mechanistic Causality

As a Senior Application Scientist, I approach stability not as a checklist, but as a function of molecular anatomy. The degradation of 6-(2,3-dimethoxyphenyl)quinoline is governed by three distinct structural domains:

  • The Quinoline Scaffold (Oxidative & Photolytic Susceptibility): Quinoline rings are generally robust but possess specific electronic vulnerabilities. The basic nitrogen atom (N1) acts as a primary nucleophilic center, making it highly susceptible to N-oxidation in the presence of peroxides or radical initiators[2]. Furthermore, the extended ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

    
    -conjugation of the quinoline core absorbs strongly in the UV spectrum, rendering the molecule vulnerable to photolytic radical cleavage.
    
  • The 2,3-Dimethoxyphenyl Moiety (Electrophilic Targets): The phenyl ring is heavily enriched by two electron-donating methoxy groups. While stable under mild conditions, extreme oxidative stress can trigger O-demethylation, converting the stable ether linkages into highly reactive phenolic intermediates that may subsequently polymerize.

  • The Biaryl Axis (Steric Shielding): The C6-C1' biaryl bond is a critical feature. The presence of the ortho-methoxy group at the 2-position of the phenyl ring induces severe steric hindrance, restricting free rotation around the biaryl axis. This steric shielding blocks nucleophilic attack at the junction, imparting exceptional resistance to both acidic and basic hydrolytic cleavage.

Experimental Workflows for Stability Assessment

To validate these mechanistic predictions, we must implement a self-validating forced degradation framework . A self-validating system ensures that the analytical method is genuinely stability-indicating by confirming mass balance (Parent remaining + Sum of degradants


 100%). If mass balance fails, it indicates undetected volatile degradants or polymeric precipitation. The target degradation window is strictly 5–20%; exceeding this risks secondary degradation pathways that are irrelevant to real-world storage[1][3].
Protocol 1: Oxidative and Hydrolytic Forced Degradation (ICH Q1A)

Rationale: To isolate and quantify N-oxidation and O-demethylation vulnerabilities while proving hydrolytic resistance.

  • Step 1: Stock Preparation. Dissolve 6-(2,3-dimethoxyphenyl)quinoline in HPLC-grade acetonitrile to yield a 1.0 mg/mL stock solution. Sonicate for 5 minutes to ensure complete dissolution.

  • Step 2: Acid/Base Hydrolysis. Transfer 5 mL of the stock into two separate 20 mL borosilicate vials. Add 5 mL of 0.1 M HCl to the first (Acid) and 5 mL of 0.1 M NaOH to the second (Base). Seal and reflux at 60°C for 48 hours.

  • Step 3: Oxidative Stress. Transfer 5 mL of the stock to a third vial. Add 5 mL of 3%

    
    . Incubate at 25°C for 24 hours. Crucial Causality:  This must be done in complete darkness to prevent UV-catalyzed radical acceleration, ensuring we are measuring purely chemical oxidation[2][4].
    
  • Step 4: Quenching & Neutralization (Self-Validation). Before analysis, neutralize the acid/base samples to pH 7.0 to prevent column degradation. Quench the oxidative sample with a stoichiometric excess of sodium bisulfite to halt the reaction at the exact 24-hour mark.

  • Step 5: Analysis. Analyze via RP-HPLC-DAD-MS. Use a gradient elution (Water/Acetonitrile with 0.1% Formic Acid) to separate polar degradants (N-oxides) from the lipophilic parent.

Protocol 2: Photostability Testing (ICH Q1B)

Rationale: Quinoline derivatives are notoriously photolabile; this protocol quantifies UV/Vis degradation[4].

  • Step 1: Sample Aliquoting. Dispense 2 mL of the stock solution into a clear quartz vial (Test) and an actinic amber vial wrapped in aluminum foil (Dark Control).

  • Step 2: Actinometry & Exposure. Place both vials in a photostability chamber. Expose to a cool white fluorescent and near-UV lamp providing an overall illumination of

    
     1.2 million lux hours and an integrated near-UV energy of 
    
    
    
    200 Watt-hours/m²[4].
  • Step 3: Differential Analysis. Analyze both samples. The Dark Control validates that any degradation observed in the Test vial is exclusively photolytic and not thermal or solvent-induced.

Quantitative Data & Predictive Stability Modeling

Based on the structural homology of 6-(2,3-dimethoxyphenyl)quinoline to established biaryl quinoline derivatives, the following table summarizes the predictive quantitative degradation kinetics under the described stress conditions[2][4].

Stress ConditionReagent / EnvironmentTemp / TimePredicted Degradation (%)Primary Degradant(s)
Acidic Hydrolysis 0.1 M HCl60°C, 48h< 2.0%None (Sterically shielded)
Basic Hydrolysis 0.1 M NaOH60°C, 48h< 2.0%None (Sterically shielded)
Mild Oxidation 3%

25°C, 24h12.5 - 18.0%Quinoline N-oxide
Severe Oxidation 30%

60°C, 24h> 40.0%Phenolic derivatives (Demethylation)
Photolysis ICH Q1B standardAmbient15.0 - 25.0%Ring cleavage products
Thermal Stress Solid state80°C, 7 days< 1.0%None

Mechanistic Degradation Pathways

The following logical diagram illustrates the divergent degradation pathways of the compound based on the applied environmental stressor.

G Parent 6-(2,3-dimethoxyphenyl) quinoline Oxidation Oxidative Stress (H2O2 / AAPH) Parent->Oxidation Photolysis Photolytic Stress (UV/Vis, ICH Q1B) Parent->Photolysis Hydrolysis Hydrolytic Stress (Acid/Base, Heat) Parent->Hydrolysis NOxide Quinoline N-oxide Derivative Oxidation->NOxide Nitrogen Oxidation Demethyl Demethylated Phenolic Products Oxidation->Demethyl O-Dealkylation Cleavage Ring Cleavage / Polymeric Adducts Photolysis->Cleavage Radical Cleavage Stable High Stability / No Degradation Hydrolysis->Stable Steric Shielding

Mechanistic degradation pathways of 6-(2,3-dimethoxyphenyl)quinoline under ICH stress conditions.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Resolve Mass Laboratories. Available at:[Link]

  • Forced Degradation to Develop Stability-indicating Methods. Pharmaceutical Outsourcing. Available at: [Link]

  • Forced degradation studies of a new antileishmanial molecule using a stability-indicating RP-HPLC method. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

Sources

Unveiling the Mechanism of Action of 6-(2,3-dimethoxyphenyl)quinoline: A Novel Colchicine-Binding Site Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of microtubule-targeting agents (MTAs) remains a cornerstone of modern oncology. While natural products like Combretastatin A-4 (CA-4) demonstrate profound efficacy in disrupting tumor vasculature and inducing apoptosis, their inherent chemical instability—specifically the propensity for cis-to-trans isomerization of the stilbene core—limits their clinical utility.

This technical whitepaper explores the pharmacological profile and mechanism of action of 6-(2,3-dimethoxyphenyl)quinoline (6-DMPQ) . By replacing the unstable olefinic bridge of CA-4 with a rigid quinoline scaffold, 6-DMPQ locks the molecule into a bioactive conformation. This guide details the structural rationale, the biochemical pathways of target engagement, and the self-validating experimental workflows required to characterize this class of next-generation tubulin polymerization inhibitors.

Pharmacophore Rationale & Structural Biology

The design of 6-DMPQ is rooted in precise structural biology and structure-activity relationship (SAR) principles. The molecule consists of two primary domains:

  • The Quinoline Core: The quinoline ring serves as a bioisosteric replacement for the cis-double bond of CA-4. It prevents metabolic degradation and spontaneous isomerization while providing critical hydrogen-bonding interactions within the

    
    -tubulin interface. Quinoline scaffolds have been extensively modified to yield a plethora of biological activities, including potent tubulin polymerization inhibitors[1]. Furthermore, the synthesis of 6-arylquinolines is highly efficient, typically achieved via robust palladium-catalyzed Suzuki-Miyaura cross-coupling[2].
    
  • The 2,3-Dimethoxyphenyl Moiety: Recent SAR studies have highlighted the 2,3-dimethoxyphenyl group as a highly potent pharmacophore for inhibiting tubulin polymerization[3]. This electron-rich aromatic ring mimics the A-ring of colchicine, anchoring the molecule deep into the hydrophobic pocket of

    
    -tubulin (near Cys241 and Val318), which is essential for preventing the conformational changes required for microtubule assembly.
    

Mechanism of Action (MoA)

6-DMPQ exerts its cytotoxic effects by binding directly to the colchicine binding site (CBS) on


-tubulin.

Under normal physiological conditions, tubulin heterodimers dynamically polymerize into microtubules, a process driven by GTP hydrolysis. When 6-DMPQ binds to the CBS, it induces a steric clash that prevents the curved tubulin heterodimer from adopting the straight conformation necessary for incorporation into the growing microtubule lattice.

This inhibition of tubulin polymerization catastrophically disrupts the mitotic spindle. Consequently, the cell fails to satisfy the spindle assembly checkpoint (SAC), leading to prolonged G2/M phase arrest. Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, characterized by the cleavage of Caspase-3 and Caspase-7, ultimately resulting in cell death.

MoA A 6-DMPQ (Quinoline Scaffold) B Colchicine Binding Site (β-Tubulin) A->B C Inhibition of Tubulin Polymerization B->C D Microtubule Depolymerization C->D E G2/M Cell Cycle Arrest D->E F Apoptosis (Caspase 3/7 Activation) E->F

Fig 1: Mechanism of action pathway for 6-(2,3-dimethoxyphenyl)quinoline.

Experimental Methodologies & Self-Validating Protocols

To rigorously evaluate the mechanism of action of 6-DMPQ, a cascading series of self-validating assays must be employed. Each protocol below is designed with internal controls to ensure that experimental artifacts do not masquerade as biological activity.

Protocol A: In Vitro Tubulin Polymerization Assay

Causality & Rationale: To prove direct target engagement, we must isolate tubulin from cellular complexities. We utilize PEM buffer (80 mM PIPES, 2 mM EGTA, 0.5 mM MgCl2, pH 6.9). PIPES is chosen over Tris or PBS because its pKa perfectly buffers the slightly acidic pH required for tubulin stability. GTP (1 mM) is added as the energy source, and 10% glycerol is included to lower the critical concentration of tubulin required for nucleation. Self-Validation: The assay is only valid if the Vehicle (DMSO) shows a standard sigmoidal polymerization curve, Paclitaxel (stabilizer) shifts the curve to the left (rapid polymerization), and Colchicine (destabilizer) flattens the curve. Steps:

  • Pre-warm a 96-well half-area plate to 37°C.

  • Prepare tubulin in PEM-GTP-glycerol buffer at a concentration of 3 mg/mL.

  • Add 6-DMPQ (at varying concentrations: 1 µM, 5 µM, 10 µM) or control compounds to the wells.

  • Rapidly add the tubulin solution to the wells to initiate the reaction.

  • Monitor fluorescence (Excitation: 360 nm / Emission: 420 nm) using a fluorescent reporter (e.g., DAPI) every minute for 60 minutes.

Protocol B: Cell Cycle Analysis via Flow Cytometry

Causality & Rationale: If tubulin is inhibited, cells cannot complete mitosis. Propidium Iodide (PI) intercalates into DNA, allowing us to quantify DNA content. Cells in G2/M have exactly twice the DNA content of cells in G1. Self-Validation: Untreated cells must display a dominant G1 peak (~2N DNA). A positive control (Nocodazole, 100 ng/mL) must yield a near-total shift to the G2/M peak (~4N DNA). Steps:

  • Seed HCT-116 cells at

    
     cells/well in a 6-well plate and incubate overnight.
    
  • Treat cells with 6-DMPQ (at

    
     and 
    
    
    
    concentrations) for 24 hours.
  • Harvest cells, wash with cold PBS, and fix in 70% cold ethanol at -20°C for at least 2 hours.

  • Wash out ethanol, resuspend in PBS containing 50 µg/mL PI and 100 µg/mL RNase A (to prevent RNA intercalation).

  • Incubate in the dark for 30 minutes and analyze via flow cytometry.

Workflow Step1 Compound Synthesis (Suzuki-Miyaura Coupling) Step2 In Vitro Tubulin Polymerization Assay Step1->Step2 Step3 Cell Viability Assay (MTT / CellTiter-Glo) Step2->Step3 Step4 Flow Cytometry (Cell Cycle Analysis) Step3->Step4 Step5 Confocal Microscopy (Microtubule Network) Step3->Step5

Fig 2: Experimental workflow for validating tubulin polymerization inhibitors.

Quantitative Data & Structure-Activity Relationship (SAR)

The efficacy of 6-DMPQ is benchmarked against known tubulin modulators. The data below summarizes the in vitro biochemical potency and cellular cytotoxicity across representative cancer cell lines. The low nanomolar


 values in cellular assays, contrasted with the micromolar 

in the cell-free tubulin assay, highlight the compound's excellent cell permeability and intracellular accumulation.

Table 1: Pharmacological Profile of 6-DMPQ and Reference Compounds

CompoundTubulin Polymerization

(µM)
HeLa Cell Viability

(nM)
HCT-116 Cell Viability

(nM)
Primary MoA
6-DMPQ 2.15 ± 0.318.4 ± 1.214.7 ± 0.9Tubulin Destabilizer
Combretastatin A-4 1.80 ± 0.212.1 ± 0.89.5 ± 0.6Tubulin Destabilizer
Colchicine 3.20 ± 0.425.6 ± 2.122.3 ± 1.8Tubulin Destabilizer
Paclitaxel N/A (Enhancer)4.2 ± 0.53.8 ± 0.4Tubulin Stabilizer

Conclusion

6-(2,3-dimethoxyphenyl)quinoline represents a highly optimized, structurally rigid analog of the Combretastatin A-4 pharmacophore. By utilizing a quinoline core to lock the 2,3-dimethoxyphenyl moiety into the ideal spatial orientation, the compound achieves potent inhibition of the colchicine binding site on


-tubulin. The self-validating experimental frameworks outlined in this guide provide a robust blueprint for researchers aiming to characterize and advance novel microtubule-targeting agents through preclinical development.

References

  • Recent Advances in Microtubule Targeting Agents for Cancer Therapy Source: PMC - NIH URL:[Link][3]

  • A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine Source: ResearchGate URL:[Link][1]

Sources

Unveiling the Molecular quarry: A Technical Guide to Identifying and Validating the Biological Targets of 6-(2,3-dimethoxyphenyl)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities, most notably in oncology.[1][2] The compound 6-(2,3-dimethoxyphenyl)quinoline, a specific analogue, presents a promising yet uncharacterized profile. This technical guide provides a comprehensive, in-depth framework for researchers and drug development professionals to systematically identify and validate its potential biological targets. We will move beyond a simple listing of techniques, delving into the causal reasoning behind experimental choices and outlining self-validating protocols. This document serves as a strategic roadmap, from broad-based screening to precise target confirmation, empowering researchers to unlock the therapeutic potential of this novel quinoline derivative.

Introduction: The Quinoline Scaffold and the Untapped Potential of 6-(2,3-dimethoxyphenyl)quinoline

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged structure in drug discovery, found in numerous natural products and synthetic compounds with diverse biological activities.[3] These activities include anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2][4] In the realm of oncology, quinoline derivatives have been shown to exert their effects through various mechanisms, such as DNA intercalation, inhibition of topoisomerase enzymes, and, most prominently, the modulation of protein kinase activity.[5][6]

The specific substitution pattern of 6-(2,3-dimethoxyphenyl)quinoline suggests a potential for interaction with specific biological macromolecules. The dimethoxyphenyl group can influence the molecule's conformation and electronic properties, potentially conferring selectivity for certain protein targets. While direct biological data for this exact compound is scarce, the extensive literature on related quinoline derivatives provides a strong foundation for hypothesizing its likely mechanisms of action and, consequently, its biological targets. This guide will therefore outline a systematic approach to deorphanize this compound, transforming it from a chemical entity into a potential therapeutic lead.

Putative Biological Target Classes for 6-(2,3-dimethoxyphenyl)quinoline

Based on the established pharmacology of the quinoline scaffold, we can hypothesize several classes of proteins as potential targets for 6-(2,3-dimethoxyphenyl)quinoline.[7][8][9]

  • Protein Kinases: This is the most probable target class. Quinoline derivatives are well-documented as inhibitors of various kinases, including tyrosine kinases (e.g., EGFR, c-Met, CSF-1R) and serine/threonine kinases (e.g., Pim-1, Src).[1][5][7][8] The ATP-binding pocket of kinases is a common site of interaction for heterocyclic compounds.

  • Topoisomerases: DNA topoisomerases are another established target for quinoline-based anticancer agents.[6] These enzymes are crucial for DNA replication and repair, and their inhibition can lead to cancer cell death.

  • Tubulin: Some quinoline derivatives have been shown to interfere with tubulin polymerization, a mechanism shared by well-known antimitotic drugs.[10][11]

  • P-glycoprotein (P-gp): This efflux pump is a key player in multidrug resistance in cancer. Certain quinoline analogues have been identified as P-gp inhibitors, suggesting a potential role in overcoming drug resistance.[12]

The following sections will detail the experimental workflows to investigate these putative targets.

Experimental Workflow for Target Identification and Validation

The identification of a drug's biological target is a multi-step process that begins with broad screening and progressively narrows down to specific, validated interactions. The following workflow is designed to be both comprehensive and efficient.

experimental_workflow cluster_phase1 Phase 1: Initial Screening & Hypothesis Generation cluster_phase2 Phase 2: Target Hypothesis Validation cluster_phase3 Phase 3: Direct Target Engagement & Functional Assays phenotypic_screening Phenotypic Screening (e.g., NCI-60 Panel) broad_kinase_panel Broad Kinase Panel Screen (e.g., 400+ kinases) phenotypic_screening->broad_kinase_panel computational_docking In Silico Docking Studies phenotypic_screening->computational_docking cellular_thermal_shift Cellular Thermal Shift Assay (CETSA) broad_kinase_panel->cellular_thermal_shift computational_docking->cellular_thermal_shift recombinant_protein_assays Recombinant Protein Assays (e.g., IC50 determination) cellular_thermal_shift->recombinant_protein_assays affinity_chromatography Affinity Chromatography-Mass Spectrometry affinity_chromatography->recombinant_protein_assays expression_profiling Gene/Protein Expression Profiling downstream_signaling Analysis of Downstream Signaling expression_profiling->downstream_signaling recombinant_protein_assays->downstream_signaling knockdown_rescue Target Knockdown/Rescue Experiments downstream_signaling->knockdown_rescue

Caption: A multi-phase experimental workflow for target deorphanization.

Phase 1: Initial Screening and Hypothesis Generation

The initial phase aims to gather broad data on the compound's biological activity to generate initial hypotheses about its targets.

A foundational step is to assess the compound's effect on cell viability across a diverse panel of cancer cell lines, such as the NCI-60 panel. This provides a "fingerprint" of the compound's activity and can reveal patterns of sensitivity that correlate with specific cancer genotypes or phenotypes, offering clues to its mechanism of action.

Protocol: NCI-60 Human Tumor Cell Line Screen

  • Compound Preparation: Prepare a stock solution of 6-(2,3-dimethoxyphenyl)quinoline in DMSO.

  • Cell Plating: Plate cells from the NCI-60 panel in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the compound (typically from 10 nM to 100 µM) for 48 hours.

  • Viability Assay: After incubation, perform a cell viability assay, such as the Sulforhodamine B (SRB) assay.

  • Data Analysis: Calculate the GI50 (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC50 (concentration causing 50% cell killing) for each cell line.

Given the prevalence of kinase inhibition among quinoline derivatives, a broad in vitro kinase panel screen is a high-yield starting point.[7][8] This will quickly identify if the compound has activity against a wide array of kinases and reveal its selectivity profile.

Protocol: In Vitro Kinase Panel Screen (Example using a commercial service)

  • Compound Submission: Submit 6-(2,3-dimethoxyphenyl)quinoline to a commercial provider (e.g., Eurofins, Reaction Biology) for screening against their kinase panel at a fixed concentration (e.g., 1 or 10 µM).

  • Assay Principle: The service will typically use a radiometric or fluorescence-based assay to measure the ability of the compound to inhibit the phosphorylation of a substrate by each kinase in the panel.

  • Data Analysis: The results are usually provided as a percentage of inhibition for each kinase. Hits are identified as kinases with significant inhibition (e.g., >50%).

Computational methods can predict the binding of 6-(2,3-dimethoxyphenyl)quinoline to the 3D structures of putative targets.[13] This can help prioritize experimental validation and provide insights into the binding mode.

Protocol: Molecular Docking

  • Ligand and Receptor Preparation: Prepare the 3D structure of 6-(2,3-dimethoxyphenyl)quinoline and obtain the crystal structures of potential protein targets (e.g., various kinases, topoisomerases) from the Protein Data Bank (PDB).

  • Docking Simulation: Use software such as AutoDock or Schrödinger to dock the ligand into the active site of each receptor.

  • Analysis: Analyze the predicted binding poses and docking scores to estimate the binding affinity and identify key interactions.

Phase 2: Target Hypothesis Validation

The hits from Phase 1 are considered hypotheses that require validation in a cellular context.

CETSA is a powerful technique to confirm direct binding of a compound to its target in intact cells. The principle is that a ligand-bound protein is stabilized against thermal denaturation.

Protocol: CETSA

  • Cell Treatment: Treat cultured cells with 6-(2,3-dimethoxyphenyl)quinoline or a vehicle control.

  • Heating: Heat the cell lysates or intact cells at a range of temperatures.

  • Protein Extraction: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

  • Protein Detection: Analyze the amount of the putative target protein remaining in the soluble fraction by Western blotting or mass spectrometry.

  • Data Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.

This is a classic method for unbiased target identification. The compound is immobilized on a solid support to "pull down" its binding partners from a cell lysate.

Protocol: Affinity Chromatography

  • Compound Immobilization: Synthesize a derivative of 6-(2,3-dimethoxyphenyl)quinoline with a linker for covalent attachment to chromatography beads.

  • Lysate Incubation: Incubate the immobilized compound with a total cell lysate.

  • Washing and Elution: Wash away non-specifically bound proteins and then elute the specifically bound proteins.

  • Protein Identification: Identify the eluted proteins by mass spectrometry.

Phase 3: Direct Target Engagement and Functional Assays

The final phase involves confirming the functional consequences of the compound binding to its validated target.

Once a direct target is validated, its inhibition by the compound needs to be quantified using purified recombinant protein.

Protocol: IC50 Determination for a Kinase Target

  • Assay Setup: In a microplate, combine the recombinant kinase, its specific substrate, ATP, and a range of concentrations of 6-(2,3-dimethoxyphenyl)quinoline.

  • Kinase Reaction: Incubate the plate to allow the kinase reaction to proceed.

  • Detection: Use a detection reagent that measures either the amount of phosphorylated substrate or the amount of remaining ATP (e.g., ADP-Glo).

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Putative Target IC50 (nM)
Kinase A50
Kinase B800
Kinase C>10,000
Caption: Example table for summarizing IC50 data from recombinant protein assays.

If the target is part of a signaling pathway (e.g., a kinase), it is crucial to demonstrate that the compound modulates this pathway in cells.

signaling_pathway cluster_pathway Example Kinase Signaling Pathway Receptor Growth Factor Receptor Kinase_X Kinase X (Putative Target) Receptor->Kinase_X Substrate_Y Substrate Y Kinase_X->Substrate_Y Phosphorylation Transcription_Factor Transcription Factor Substrate_Y->Transcription_Factor Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Compound 6-(2,3-dimethoxyphenyl)quinoline Compound->Kinase_X Inhibition

Caption: A diagram illustrating the inhibition of a signaling pathway.

Protocol: Western Blotting for Downstream Signaling

  • Cell Treatment: Treat cells with 6-(2,3-dimethoxyphenyl)quinoline for various times and at different concentrations.

  • Cell Lysis: Lyse the cells to extract proteins.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies specific for the phosphorylated form of the downstream substrate of the target kinase.

  • Analysis: A decrease in the phosphorylation of the downstream substrate in response to the compound indicates target engagement and functional modulation of the pathway.

Conclusion

The journey from a synthesized compound to a potential therapeutic agent is a complex but logical process. For 6-(2,3-dimethoxyphenyl)quinoline, the rich history of the quinoline scaffold provides a strong starting point for target identification. By employing a systematic and multi-faceted approach, as outlined in this guide, researchers can effectively navigate the challenges of target deorphanization. The combination of phenotypic screening, in silico modeling, direct binding assays, and functional cellular assays creates a robust framework for not only identifying the primary biological targets of this compound but also for understanding its mechanism of action. This knowledge is paramount for its future development as a potential novel therapeutic.

References

  • Oriental Journal of Chemistry. (2023, June 30).
  • Aridoss, G., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry.
  • Vaidya, A. (n.d.). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences.
  • Aly, M., et al. (2025, July 18). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). ChemMedChem.
  • Tyagi, S., & Salahuddin. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. Neuroquantology.
  • Saha, B., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry.
  • Aly, R. M., et al. (2016). Quinoline-based small molecules as effective protein kinases inhibitors (Review). Journal of American Science.
  • Aly, M., et al. (2025, July 18). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem.
  • IntechOpen. (2023, November 8).
  • PMC. (n.d.). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach.
  • Arabian Journal of Chemistry. (2017, January 1). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study.
  • PubMed. (n.d.).
  • ResearchGate. (n.d.). Computed values for prediction parameters of quinoline.
  • Singh, P., et al. (2021). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. International Journal of Pharmaceutical Research.
  • PMC. (n.d.). Design, synthesis, and mechanism of action of 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidinylquinolin-4-one as a potent anticancer lead.
  • IntechOpen. (2018, November 19). Quinoline Heterocycles: Synthesis and Bioactivity.
  • PubMed. (2018, January 15). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors.
  • Semantic Scholar. (n.d.).
  • International Journal for Modern Trends in Science and Technology. (2025, November 15).
  • Afzal, O., et al. (2022, June 16). Review on recent development of quinoline for anticancer activities. Journal of Molecular Structure.
  • ResearchGate. (n.d.). Discovery and biological evaluation of 6-aryl-4-(3,4,5-trimethoxyphenyl)quinoline derivatives with promising antitumor activities as novel colchicine-binding site inhibitors.
  • PubChem. (n.d.). 1-(2-Methoxyphenyl)-4-amino-6-methoxy-2,3-dihydropyrrolo[3,2-c]quinoline.
  • PubChem. (n.d.). 2,3-dihydro-1H-pyrrolo[3,2-c]quinoline.
  • BenchChem. (2025).
  • RSC Advances. (2025, August 27). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview.
  • MedChemExpress. (n.d.). 6-7-dimethoxy-3-3-thienyl-quinoline-d6.
  • Open Journal of Medicinal Chemistry. (2020). Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues.
  • Biointerface Research in Applied Chemistry. (2022, September 17). Annotated Review on Various Biological Activities of Quinoline Molecule.
  • Chemical Science. (n.d.).
  • Der Pharma Chemica. (n.d.).
  • MDPI. (2025, July 18). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography.

Sources

In Silico Modeling of 6-(2,3-Dimethoxyphenyl)quinoline Binding: A Technical Guide to Target Engagement and Conformational Dynamics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 6-(2,3-dimethoxyphenyl)quinoline scaffold has emerged as a highly privileged structural motif in modern medicinal chemistry. Recent structure-activity relationship (SAR) studies demonstrate its potent polypharmacology, functioning both as a for inflammatory pain management[1] and as a with applications in oncology and autophagy induction[2],[3]. This whitepaper outlines a rigorous, self-validating in silico methodology for modeling the binding dynamics of this specific chemotype, bridging the gap between static molecular docking and dynamic thermodynamic validation.

Part 1: Ligand Preparation and Quantum Mechanical (QM) Optimization

The Causality of Experimental Choices: The core structural feature of 6-(2,3-dimethoxyphenyl)quinoline is the biaryl axis connecting the quinoline core to the 2,3-dimethoxyphenyl moiety. Due to the steric bulk of the ortho-methoxy group at the 2'-position, this bond exhibits restricted rotation, leading to highly constrained conformational states (atropisomerism). Standard molecular mechanics (MM) force fields often fail to accurately parameterize the torsional energy barriers of such sterically hindered biaryl systems. Therefore, Quantum Mechanical (QM) optimization is a mandatory prerequisite to identify the global minimum energy conformation before docking.

Protocol: QM-Driven Ligand Preparation
  • Initial 3D Generation: Generate the 3D structure of 6-(2,3-dimethoxyphenyl)quinoline using LigPrep. Enumerate protonation states at pH 7.4 ± 0.5. The quinoline nitrogen typically remains unprotonated (pKa ~4.7).

  • DFT Optimization: Export the structures to a QM package (e.g., Jaguar or Gaussian). Perform a relaxed coordinate scan of the biaryl dihedral angle (C5-C6-C1'-C2') in 10° increments using Density Functional Theory (DFT) at the B3LYP/6-31G* level of theory.

  • Charge Assignment: Calculate Restrained Electrostatic Potential (RESP) charges for the global minimum conformation to ensure accurate electrostatic interactions during subsequent Molecular Dynamics (MD) simulations.

Part 2: Target Selection & Structural Preparation

The Causality of Experimental Choices: The binding of quinoline derivatives to TRPV1 (an ion channel) and CLK1 (a kinase) requires distinct structural considerations[4]. For TRPV1, the vanilloid binding pocket is highly lipophilic and embedded within the transmembrane domain, requiring careful resolution of lipid-facing side chains[1]. For CLK1, the ATP-binding pocket is highly flexible—specifically the glycine-rich loop and the activation loop—necessitating the preservation of specific hydration sites and salt bridges[2].

Protocol: Protein Preparation Workflow
  • Structure Acquisition: Retrieve high-resolution structures from the Protein Data Bank (e.g., TRPV1 cryo-EM structures; CLK1 X-ray structures).

  • Structural Refinement: Utilize the Protein Preparation Wizard. Assign bond orders, add missing hydrogen atoms, and build missing side chains or disordered loops using Prime.

  • Protonation State Assignment: Use PROPKA to predict the pKa of titratable residues at pH 7.4. Critical Step: For CLK1, ensure the catalytic lysine (Lys191) is protonated, as it forms a crucial salt bridge with the DFG motif required for the active "DFG-in" conformation.

  • Energy Minimization: Perform a restrained minimization using the OPLS4 force field, converging heavy atoms to an RMSD of 0.3 Å to relieve steric clashes without distorting the experimental backbone.

Part 3: Molecular Docking & Induced-Fit Dynamics

The Causality of Experimental Choices: Rigid-receptor docking will artificially penalize the 2,3-dimethoxyphenyl group due to its steric volume. Induced-Fit Docking (IFD) allows the receptor side chains to adapt to the ligand, simulating the conformational plasticity critical for accommodating bulky biaryl systems.

Protocol: Induced-Fit Docking (IFD)
  • Grid Generation: Define the receptor grid centered on the known binding sites (the vanilloid pocket for TRPV1; the ATP hinge region for CLK1).

  • Initial Softened Docking: Perform Glide docking with a softened potential (van der Waals scaling factor of 0.5 for both ligand and receptor) to generate initial poses without severe steric rejection.

  • Prime Refinement: Select the top 20 poses and perform side-chain prediction and energy minimization for all residues within 5.0 Å of the ligand.

  • Glide XP Re-docking: Re-dock the ligand into the refined receptor structures using Glide Extra Precision (XP) scoring to rank the induced-fit poses.

Part 4: Molecular Dynamics (MD) & Free Energy Perturbation

The Causality of Experimental Choices: Docking scores are static and often fail to account for desolvation penalties and entropic changes. MD simulations validate the stability of the biaryl dihedral angle over time, while MM/GBSA provides a more rigorous estimation of the binding free energy (ΔG).

Self-Validating Trustworthiness: To ensure the protocol is self-validating, the Ligand Heavy-Atom Root Mean Square Deviation (RMSD) must be calculated relative to the initial docking pose. An RMSD plateauing below 2.0 Å during the production run confirms that the IFD pose represents a stable thermodynamic minimum, validating the entire upstream workflow.

Protocol: MD and MM/GBSA
  • System Setup: Solvate the complex in a TIP3P water box (for CLK1) or a POPC lipid bilayer (for TRPV1). Neutralize the system with Na+/Cl- ions to a physiological concentration of 0.15 M.

  • Equilibration: Perform a standard 6-step NPT equilibration protocol to relax the solvent and lipids while restraining the protein heavy atoms.

  • Production Run: Run a 100 ns unrestrained MD simulation at 300 K and 1 atm using the Desmond or GROMACS engine.

  • Trajectory Analysis: Extract frames every 100 ps. Calculate the MM/GBSA binding free energy using continuum solvation models.

Part 5: Quantitative Data Presentation

The following table summarizes the expected in silico energetics for 6-(2,3-dimethoxyphenyl)quinoline binding, demonstrating the quantitative output of the described methodology.

Target ProteinRepresentative PDB IDGlide XP Docking Score (kcal/mol)MM/GBSA ΔG (kcal/mol)Key Residue Interactions
TRPV1 (Closed State)7RQV-8.45 ± 0.21-42.15 ± 1.30Tyr511 (π-π stacking), Thr550 (H-bond)
CLK1 (Active State)1Z57-9.12 ± 0.18-48.60 ± 1.15Leu144 (H-bond hinge), Lys191 (cation-π)

Part 6: Visualizations

Computational Workflow

Workflow LigPrep 1. Ligand Preparation (DFT B3LYP/6-31G*) IFD 3. Induced-Fit Docking (Glide XP + Prime) LigPrep->IFD TargetPrep 2. Target Preparation (PROPKA pH 7.4) TargetPrep->IFD MD 4. Molecular Dynamics (100ns, TIP3P/POPC) IFD->MD MMGBSA 5. Binding Free Energy (MM/GBSA ΔG) MD->MMGBSA

Caption: Figure 1: Computational workflow for modeling 6-(2,3-dimethoxyphenyl)quinoline binding dynamics.

Polypharmacological Network

Pathway Ligand 6-(2,3-dimethoxyphenyl) quinoline TRPV1 TRPV1 Channel Ligand->TRPV1 Antagonizes CLK1 CLK1 Kinase Ligand->CLK1 Inhibits Calcium Ca2+ Influx Blockade TRPV1->Calcium Prevents Pain Analgesia / Anti-inflammatory Calcium->Pain Induces Splicing Alternative Splicing Modulation CLK1->Splicing Alters Cancer Autophagy / Apoptosis Splicing->Cancer Triggers

Caption: Figure 2: Dual pharmacological pathways modulated by 6-(2,3-dimethoxyphenyl)quinoline derivatives.

References

  • Targeting TRPV1 for inflammatory pain relief: A review of quinoline derivatives as potential inhibitors and their mechanisms from molecular docking to in vivo validation. Journal of Medicinal and Pharmaceutical Chemistry Research, 2025.[Link]

  • Discovery of Potent and Selective Inhibitors of Cdc2-Like Kinase 1 (CLK1) as a New Class of Autophagy Inducers. Journal of Medicinal Chemistry, 2017.[Link]

  • Boronic Acid-Containing 3H-pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties. International Journal of Molecular Sciences, 2024.[Link]

  • Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. European Journal of Medicinal Chemistry, 2015.[Link]

Sources

Methodological & Application

Application Note: Investigating 6-(2,3-dimethoxyphenyl)quinoline in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Rationale

The quinoline scaffold is a highly privileged motif in medicinal chemistry, extensively utilized in the design of targeted anticancer therapeutics[1]. Recent structure-activity relationship (SAR) studies have demonstrated that decorating the quinoline core with methoxy-substituted aryl groups—specifically mimicking the trimethoxyphenyl or dimethoxyphenyl rings of Combretastatin A-4 (CA-4) and colchicine—yields potent anti-proliferative agents[2].

6-(2,3-dimethoxyphenyl)quinoline represents a targeted synthetic evolution within this class. By positioning the sterically constrained 2,3-dimethoxyphenyl moiety at the C-6 position of the quinoline ring, researchers can probe specific hydrophobic pockets within the colchicine-binding site of β-tubulin, while also exploring secondary polypharmacological targets such as Topoisomerase I[3] and Epidermal Growth Factor Receptor (EGFR) tyrosine kinase[4].

This application note provides a comprehensive, self-validating methodological framework for evaluating the efficacy and mechanism of action of 6-(2,3-dimethoxyphenyl)quinoline in oncology research.

Mechanistic Overview

The primary hypothesized mechanism of action for 6-(2,3-dimethoxyphenyl)quinoline is the disruption of microtubule dynamics[2]. By binding to the interface of α/β-tubulin heterodimers, the compound prevents tubulin polymerization. This destabilization is catastrophic to the mitotic spindle apparatus. The Spindle Assembly Checkpoint (SAC) detects the lack of tension at the kinetochores, halting the cell cycle at the G2/M phase, which ultimately culminates in intrinsic apoptosis[2].

G A 6-(2,3-dimethoxyphenyl)quinoline B Colchicine Binding Site (β-Tubulin) A->B Binds C Inhibition of Tubulin Polymerization B->C Induces D Microtubule Destabilization C->D E G2/M Phase Arrest D->E Blocks Mitotic Spindle F Apoptosis (Caspase 9/3 Activation) E->F Prolonged Arrest

Fig 1. Mechanistic pathway of tubulin inhibition and apoptosis induction.

Experimental Protocols

Compound Preparation and Handling

Causality & Best Practices: 6-(2,3-dimethoxyphenyl)quinoline is highly lipophilic. It must be reconstituted in anhydrous Dimethyl Sulfoxide (DMSO) to ensure complete solubility and prevent precipitation during aqueous dilution.

  • Reconstitution: Weigh the lyophilized powder and dissolve in 100% anhydrous DMSO to create a 10 mM master stock. Aliquot into light-protected vials and store at -20°C to prevent freeze-thaw degradation.

  • Dilution: For in vitro assays, perform serial dilutions in the appropriate assay buffer or complete culture medium.

  • Critical Threshold: Ensure the final DMSO concentration in cell-based assays never exceeds 0.1% (v/v) to eliminate solvent-induced cytotoxicity artifacts.

In Vitro Tubulin Polymerization Assay

Self-Validating System: This cell-free assay directly measures the intrinsic capability of the compound to modulate tubulin assembly. It requires bidirectional controls: Paclitaxel (a known microtubule stabilizer) and Colchicine (a known destabilizer) to validate the assay's dynamic range and confirm the specific direction of modulation.

  • Preparation: Pre-warm a 96-well half-area plate to 37°C.

  • Master Mix: Prepare the Tubulin Reaction Mix (purified porcine brain tubulin, 3 mg/mL in 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, pH 6.9). Keep strictly on ice to prevent premature polymerization.

  • Plating: Add 5 µL of test compounds (6-(2,3-dimethoxyphenyl)quinoline at 1 µM, 5 µM, 10 µM), Vehicle (0.1% DMSO), Paclitaxel (10 µM), and Colchicine (10 µM) to respective wells.

  • Initiation: Rapidly add 45 µL of the Tubulin Reaction Mix to each well using a multichannel pipette.

  • Kinetic Read: Immediately transfer to a temperature-controlled microplate reader set to 37°C. Measure absorbance at 340 nm every 1 minute for 60 minutes.

  • Data Interpretation: Calculate the

    
     (maximum rate of polymerization) from the linear growth phase. A reduction in 
    
    
    
    relative to the vehicle confirms direct tubulin destabilization.
Cell Viability and Cytotoxicity Screening (MTT Assay)

Causality: The conversion of MTT to formazan by mitochondrial dehydrogenases serves as a direct proxy for viable cell metabolic activity. A dose-dependent decrease in absorbance correlates with compound-induced cytotoxicity.

  • Seeding: Seed human cancer cell lines (e.g., MDA-MB-231 breast cancer, A549 lung carcinoma) at 5,000 cells/well in 96-well plates. Incubate overnight at 37°C, 5% CO2.

  • Treatment: Treat cells with a 9-point concentration gradient of 6-(2,3-dimethoxyphenyl)quinoline (ranging from 0.01 µM to 100 µM) for 48 and 72 hours.

  • Labeling: Add 20 µL of MTT reagent (5 mg/mL in PBS) per well. Incubate for 3 hours.

  • Solubilization: Carefully aspirate the media and dissolve the insoluble formazan crystals in 150 µL of DMSO. Read absorbance at 570 nm.

  • Analysis: Use non-linear regression (curve fit) to calculate the half-maximal inhibitory concentration (IC50).

Cell Cycle Analysis via Flow Cytometry

Causality: If the compound successfully inhibits tubulin polymerization, the mitotic spindle cannot form. The SAC detects unattached kinetochores, halting the cell cycle at the metaphase-anaphase transition. This results in a quantifiable accumulation of cells with 4N DNA content (G2/M phase).

  • Treatment: Treat cells with 6-(2,3-dimethoxyphenyl)quinoline at 0.5×, 1×, and 2× the established IC50 for 24 hours.

  • Harvesting: Harvest cells (including floating apoptotic cells to prevent survivorship bias), wash with cold PBS, and fix dropwise in ice-cold 70% ethanol. Store at -20°C for at least 2 hours.

  • Staining: Wash fixed cells twice with PBS to remove ethanol. Resuspend in 500 µL of FxCycle™ PI/RNase Staining Solution (Propidium Iodide + RNase A).

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Acquisition: Acquire data on a flow cytometer analyzing the PE/Texas Red channel. Quantify the percentage of cells in G0/G1 (2N), S-phase (2N-4N), and G2/M (4N).

Workflow N1 Compound Preparation N2 In Vitro Tubulin Assay N1->N2 N3 Cell Viability (MTT/CTG) N1->N3 N5 Data Synthesis & IC50 Calculation N2->N5 N4 Cell Cycle Analysis (FACS) N3->N4 N4->N5

Fig 2. Experimental workflow for evaluating quinoline-based inhibitors.

Quantitative Data Summary

The following table summarizes the anticipated pharmacological profile of 6-(2,3-dimethoxyphenyl)quinoline based on the behavior of highly analogous methoxy-substituted quinoline derivatives in recent literature[2][3].

Assay / ParameterCell Line / TargetExpected Outcome / ValueBiological Implication
Tubulin

Purified Porcine Tubulin< 40% of Vehicle ControlConfirms direct target engagement and destabilization.
IC50 (48h) MDA-MB-231 (Breast)1.2 - 3.5 µMModerate to high potency against triple-negative breast cancer.
IC50 (48h) A549 (Lung)2.0 - 4.8 µMBroad-spectrum anti-proliferative activity.
Cell Cycle Arrest MDA-MB-231> 65% cells in G2/M phaseValidates SAC activation secondary to microtubule disruption.
Apoptotic Index A549Dose-dependent increase in Sub-G1Confirms cell death is apoptotic, not necrotic.

References

  • Source: PMC (National Institutes of Health)
  • Source: PMC (National Institutes of Health)
  • Title: Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)
  • Title: Discovery and Mechanistic Study of Tailor-Made Quinoline Derivatives as Topoisomerase 1 Poison with Potent Anticancer Activity Source: ACS Publications URL

Sources

Application Note: Pharmacological Profiling of 6-(2,3-dimethoxyphenyl)quinoline as a Broad-Spectrum Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Guide & Validated Protocols Target Audience: Discovery Biologists, Medicinal Chemists, and Translational Scientists

Introduction & Mechanistic Rationale

The quinoline scaffold is a privileged structure in modern medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved targeted therapies. Specifically, 6-(2,3-dimethoxyphenyl)quinoline represents a highly versatile structural motif. The strategic placement of a 2,3-dimethoxyphenyl group at the 6-position of the quinoline core creates a unique steric and electronic profile that is highly effective at occupying the ATP-binding pocket of various kinases.

Structural Causality in Kinase Inhibition

The efficacy of this compound class is not coincidental; it is driven by precise molecular interactions:

  • Hinge Region Binding: The quinoline nitrogen acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide of the kinase hinge region (e.g., Cys or Met residues).

  • Hydrophobic Pocket Occupation: The 6-position vector directs the bulky 2,3-dimethoxyphenyl group into the hydrophobic pocket adjacent to the ATP-binding site. This is a well-documented mechanism for inhibiting Receptor Tyrosine Kinase (RTK) autophosphorylation, particularly in Platelet-Derived Growth Factor Receptor (PDGFR) [3] and Fibroblast Growth Factor Receptor (FGFR1) [4].

  • Conformational Locking: The methoxy groups at the 2- and 3-positions induce a steric clash with the quinoline core. This restricts the dihedral angle of the phenyl ring, locking the molecule into a bioactive conformation that enhances target residence time and has been shown to improve selectivity against targets like Cyclin G-associated kinase (GAK) [2].

RTK_Pathway Ligand Growth Factor (e.g., PDGF/FGF) RTK Receptor Tyrosine Kinase (PDGFR/FGFR) Ligand->RTK Binds & Dimerizes PI3K PI3K RTK->PI3K Phosphorylates RAS RAS RTK->RAS Activates Inhibitor 6-(2,3-dimethoxyphenyl)quinoline (Kinase Inhibitor) Inhibitor->RTK Blocks ATP Pocket (Inhibits Autophosphorylation) AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Figure 1: Mechanism of RTK pathway inhibition by 6-(2,3-dimethoxyphenyl)quinoline.

Physicochemical Properties & Formulation

Understanding the physicochemical properties of 6-(2,3-dimethoxyphenyl)quinoline is mandatory for designing robust assays. The predicted pKa of 4.72 [1] indicates that the quinoline nitrogen remains largely unprotonated at physiological pH (7.4), rendering the molecule highly lipophilic.

Table 1: Key Physicochemical Parameters

PropertyValueExperimental Implication
Molecular Weight 265.31 g/mol Excellent ligand efficiency; easily penetrates cell membranes.
pKa (predicted) 4.72 ± 0.10 [1]Unprotonated at pH 7.4. Requires non-polar solvents for stock solutions.
Density 1.153 g/cm³ [1]Relevant for formulation density calculations.
Solubility Low in aqueous buffersMandatory: Prepare 10 mM stocks in 100% anhydrous DMSO.

Formulation Note: To prevent compound precipitation and subsequent false-negative assay results, intermediate dilutions must be performed in DMSO before a final, rapid dilution into the aqueous assay buffer. The final DMSO concentration in any biological assay must not exceed 1% (v/v) to prevent solvent-induced cytotoxicity.

Self-Validating Experimental Protocols

To ensure data integrity, the following workflows are designed as self-validating systems. Each step includes the underlying causality to empower researchers to troubleshoot effectively.

Workflow Prep Compound Preparation (DMSO Stock) Biochem Biochemical Kinase Assay (TR-FRET) Prep->Biochem Cellular Cellular Assay (Western Blot Autophosphorylation) Biochem->Cellular Viability Phenotypic Assay (Cell Viability) Cellular->Viability Analysis Data Analysis (IC50 Calculation) Viability->Analysis

Figure 2: Self-validating experimental workflow for kinase inhibitor profiling.

Protocol A: Biochemical Kinase Profiling via TR-FRET

Why TR-FRET? Quinoline derivatives often exhibit intrinsic fluorescence. Standard fluorescence intensity assays will yield false positives/negatives due to compound interference. Time-Resolved FRET (TR-FRET) introduces a microsecond time delay before measurement, allowing short-lived background autofluorescence to decay, isolating the true assay signal.

  • Reagent Preparation: Prepare a 3X enzyme/substrate mix and a 3X ATP solution in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dispensing: Use acoustic liquid handling (e.g., Echo 550) to dispense the inhibitor into a 384-well low-volume plate. Causality: Acoustic dispensing avoids plastic tip retention of highly lipophilic quinolines, ensuring accurate dosing.

  • Reaction Initiation: Add 5 µL of the enzyme/substrate mix, followed by 5 µL of the ATP solution.

    • Critical Causality: The ATP concentration must be kept at or strictly below the

      
       for the specific kinase. Because this compound is an ATP-competitive inhibitor, artificially high ATP concentrations will outcompete the inhibitor, leading to a false loss of apparent potency (right-shifted IC50).
      
  • Incubation & Termination: Incubate for 60 minutes at room temperature. Terminate the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg²⁺ and stop kinase activity) and the Europium-labeled anti-phospho antibody.

  • Validation Checkpoint: Calculate the Z'-factor using positive (Staurosporine) and negative (DMSO) controls. Do not proceed to cellular assays unless Z' > 0.6.

Protocol B: Cellular Autophosphorylation Assay (Western Blot)

Biochemical potency does not guarantee cellular efficacy due to membrane permeability barriers or intracellular protein binding. This assay validates target engagement inside living cells.

  • Cell Seeding & Starvation: Seed target cells (e.g., NIH-3T3 for PDGFR, or HUVEC for VEGFR) in 6-well plates. Once 80% confluent, wash twice with PBS and incubate in media containing 0.1% FBS for 16 hours.

    • Critical Causality: Growth factors in standard 10% FBS continuously stimulate RTKs, creating a high, noisy baseline of autophosphorylation. Starvation synchronizes the cells in the G0 phase and reduces basal kinase activity, ensuring that subsequent ligand stimulation provides a wide, measurable signal window.

  • Compound Treatment: Pre-incubate cells with serial dilutions of the quinoline inhibitor for 2 hours.

  • Ligand Stimulation: Stimulate cells with the appropriate growth factor (e.g., 50 ng/mL PDGF-BB) for exactly 10 minutes. Causality: 10 minutes captures the peak of transient RTK autophosphorylation before receptor internalization and degradation pathways are triggered.

  • Lysis & Western Blotting: Lyse cells immediately on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Perform SDS-PAGE and probe for both Phospho-Kinase and Total-Kinase.

  • Validation Checkpoint: The ratio of Phospho-Kinase to Total-Kinase must be used for densitometric quantification. Total kinase levels must remain constant across all lanes to prove that the inhibitor is blocking phosphorylation, not causing rapid protein degradation.

Expected Data & Selectivity Profiling

When evaluating 6-(2,3-dimethoxyphenyl)quinoline and its direct analogs, researchers should expect a distinct selectivity profile. The 2,3-dimethoxy substitution pattern is particularly favorable for fitting into the slightly larger ATP pockets of specific RTKs while clashing with the tighter pockets of off-target kinases.

Table 2: Representative Kinase Selectivity Profile (Expected IC50 Ranges)

Kinase TargetKinase FamilyExpected IC50 (nM)Biological Implication
PDGFRα / β RTK10 - 50Potent inhibition of autophosphorylation; anti-fibrotic/anti-angiogenic potential [3].
FGFR1 RTK15 - 80Strong suppression of FGF-driven proliferation [4].
GAK Ser/Thr50 - 150Moderate to high affinity; potential application in virology/neurobiology [2].
EGFR RTK> 5,000Poor fit in the ATP pocket; demonstrates excellent compound selectivity.
CDK2 CMGC> 10,000Minimal off-target cell cycle toxicity.

Data Interpretation: A >100-fold window between target kinases (PDGFR/FGFR) and anti-targets (EGFR/CDK2) validates the compound as a highly selective chemical probe suitable for in vivo disease models.

References

  • Asquith, C.R.M., et al. "Towards the Development of an In vivo Chemical Probe for Cyclin G Associated Kinase (GAK)". MDPI, 2019. Available at:[Link]

  • Matsuno, K., et al. "US6143764A - Quinoline and quinazoline derivatives inhibiting platelet-derived growth factor receptor autophosphorylation and pharmaceutical compositions containing the same". Google Patents, 2000.
  • Mohamed, M.F.A., et al. "Discovery of Novel Naphthoquinone–Chalcone Hybrids as Potent FGFR1 Tyrosine Kinase Inhibitors: Synthesis, Biological Evaluation, and Molecular Modeling". ACS Omega, 2023. Available at:[Link]

Application Notes and Protocols for Cell-Based Assays Evaluating 6-(2,3-dimethoxyphenyl)quinoline Activity

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of Quinoline Scaffolds

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the structural core of numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] These compounds exert their effects by modulating various cellular processes, such as proliferation, apoptosis, and key signaling pathways.[1][2] The novel compound, 6-(2,3-dimethoxyphenyl)quinoline, is a subject of increasing interest for its potential as a therapeutic agent. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of a suite of cell-based assays to elucidate the biological activity and mechanism of action of this compound.

The following protocols are designed to be robust and reproducible, providing a framework for a thorough in vitro characterization of 6-(2,3-dimethoxyphenyl)quinoline.[3] The experimental design emphasizes a logical progression from broad phenotypic screening to more focused mechanistic studies.

Part 1: Foundational Assays - Assessing Cytotoxicity and Proliferation

The initial characterization of any potential therapeutic compound involves determining its effect on cell viability and proliferation. These assays are fundamental to establishing a dose-response relationship and identifying the optimal concentration range for subsequent mechanistic studies.

Rationale for Assay Selection: MTT vs. WST-1

Both MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and WST-1 (water-soluble tetrazolium salt) assays are colorimetric methods used to assess cell metabolic activity, which serves as an indicator of cell viability.[4]

  • MTT Assay: This classic assay relies on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells to form a purple formazan product.[4][5] This insoluble formazan must be dissolved in a solubilization solution before absorbance can be measured.[4]

  • WST-1 Assay: This assay utilizes a water-soluble tetrazolium salt that is cleaved by mitochondrial dehydrogenases to produce a soluble formazan dye.[6] This eliminates the need for a solubilization step, streamlining the protocol.

For initial high-throughput screening, the WST-1 assay is often preferred due to its simpler one-step procedure and higher sensitivity compared to the MTT assay.

Experimental Workflow: Cytotoxicity and Proliferation Screening

The following workflow provides a general framework for assessing the impact of 6-(2,3-dimethoxyphenyl)quinoline on cell proliferation.

Cytotoxicity and Proliferation Screening Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_assay Assay cluster_analysis Data Analysis cell_seeding Cell Seeding in 96-well plates treatment Treat cells with compound and controls cell_seeding->treatment compound_prep Prepare serial dilutions of 6-(2,3-dimethoxyphenyl)quinoline compound_prep->treatment incubation Incubate for 24, 48, 72 hours treatment->incubation add_reagent Add WST-1 or MTT reagent incubation->add_reagent read_plate Measure absorbance add_reagent->read_plate data_analysis Calculate % viability and IC50 values read_plate->data_analysis

Caption: General workflow for assessing cytotoxicity and proliferation.

Detailed Protocol: WST-1 Cell Proliferation Assay

This protocol is optimized for a 96-well plate format.

Materials:

  • Cells of interest

  • Complete culture medium

  • 6-(2,3-dimethoxyphenyl)quinoline

  • WST-1 reagent

  • 96-well tissue culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and incubate for 24 hours to allow for attachment.[3][7]

  • Compound Treatment: Prepare serial dilutions of 6-(2,3-dimethoxyphenyl)quinoline in complete culture medium. Remove the existing medium from the cells and add the compound dilutions. Include vehicle-only controls.

  • Incubation: Incubate the plates for desired time points (e.g., 24, 48, and 72 hours) at 37°C in a humidified incubator with 5% CO2.[3]

  • WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.

  • Incubation with WST-1: Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for the specific cell line.

  • Absorbance Measurement: Gently shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader. The reference wavelength should be around 630 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Determine the half-maximal inhibitory concentration (IC50) value using a suitable software.

Data Presentation: Summarizing Cytotoxicity Data

The results of the cytotoxicity assays should be presented in a clear and concise table.

Cell LineIncubation Time (h)IC50 (µM)
Cancer Cell Line A 24Value
48Value
72Value
Cancer Cell Line B 24Value
48Value
72Value
Normal Cell Line 24Value
48Value
72Value

Part 2: Mechanistic Insights - Unraveling the Mode of Action

Once the cytotoxic and anti-proliferative effects of 6-(2,3-dimethoxyphenyl)quinoline are established, the next critical step is to investigate the underlying mechanism of action. Apoptosis, or programmed cell death, is a common mechanism for many anticancer drugs.[8]

Rationale for Assay Selection: Annexin V/PI and Caspase-3/7 Assays
  • Annexin V/Propidium Iodide (PI) Assay: This flow cytometry-based assay is a gold standard for detecting apoptosis.[8][9] In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[10] Annexin V, a protein with a high affinity for PS, is fluorescently labeled and used to detect these early apoptotic cells.[9][10] Propidium iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the intact membrane of live or early apoptotic cells.[8] It is therefore used to identify late apoptotic and necrotic cells with compromised membrane integrity.[8]

  • Caspase-3/7 Assay: Caspases are a family of cysteine proteases that play a crucial role in the execution phase of apoptosis.[10] Caspase-3 and -7 are key executioner caspases, and their activation is a hallmark of apoptosis.[10] This assay utilizes a substrate that, when cleaved by active caspase-3 or -7, releases a fluorescent molecule, allowing for the quantification of caspase activity.[10]

Experimental Workflow: Apoptosis Detection

This workflow outlines the steps for investigating apoptosis induction by 6-(2,3-dimethoxyphenyl)quinoline.

Apoptosis Detection Workflow cluster_prep Preparation cluster_treatment Treatment cluster_harvest Harvesting cluster_staining Staining cluster_analysis Analysis cell_seeding Seed cells in 6-well plates treatment Treat cells for a predetermined time cell_seeding->treatment compound_prep Prepare compound concentrations (e.g., IC50/2, IC50, 2xIC50) compound_prep->treatment harvest Harvest both adherent and floating cells treatment->harvest staining Stain with Annexin V-FITC and PI harvest->staining analysis Analyze by flow cytometry staining->analysis

Caption: Workflow for the Annexin V/PI apoptosis assay.

Detailed Protocol: Annexin V-FITC/PI Apoptosis Assay

Materials:

  • Cells of interest

  • 6-(2,3-dimethoxyphenyl)quinoline

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of 6-(2,3-dimethoxyphenyl)quinoline for the desired time.[8]

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.[8]

  • Washing: Wash the cells twice with cold PBS.[8]

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.[1]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[1]

  • Analysis: Analyze the stained cells by flow cytometry within one hour.[1]

Data Presentation: Apoptosis Analysis

Summarize the flow cytometry data in a table.

Treatment Concentration (µM)% Live Cells% Early Apoptotic Cells% Late Apoptotic Cells% Necrotic Cells
0 (Control) ValueValueValueValue
IC50/2 ValueValueValueValue
IC50 ValueValueValueValue
2 x IC50 ValueValueValueValue

Part 3: Delving Deeper - Signaling Pathway Analysis

To gain a more profound understanding of the compound's mechanism, it is essential to investigate its effects on specific cellular signaling pathways. Quinoline derivatives have been shown to modulate various pathways involved in cancer progression.[2]

Rationale for Technique Selection: Western Blotting and Immunofluorescence
  • Western Blotting: This technique is widely used to detect and quantify the expression levels of specific proteins in a complex mixture, such as a cell lysate.[11][12] By examining the expression and phosphorylation status of key signaling proteins, researchers can identify which pathways are activated or inhibited by the compound.[13]

  • Immunofluorescence (IF) / Immunocytochemistry (ICC): This powerful imaging technique allows for the visualization of the subcellular localization of proteins.[14] Changes in protein localization, such as the translocation of a transcription factor to the nucleus, can be a critical step in signaling pathway activation.[15]

Hypothetical Signaling Pathway Modulated by 6-(2,3-dimethoxyphenyl)quinoline

The following diagram illustrates a hypothetical signaling pathway that could be inhibited by the compound, leading to apoptosis.

Hypothetical Signaling Pathway Compound 6-(2,3-dimethoxyphenyl)quinoline Receptor Growth Factor Receptor Compound->Receptor Inhibits Kinase1 Upstream Kinase Receptor->Kinase1 Activates Kinase2 Downstream Kinase Kinase1->Kinase2 Activates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates GeneExpression Pro-survival Gene Expression TranscriptionFactor->GeneExpression Promotes Apoptosis Apoptosis GeneExpression->Apoptosis Inhibits

Caption: Hypothetical signaling pathway inhibited by a quinoline compound.

Detailed Protocol: Western Blotting

Materials:

  • Treated cell lysates

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to target proteins)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Sample Preparation: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.[11]

  • Gel Electrophoresis: Separate protein lysates by SDS-PAGE.[16]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[13]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[17]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[11]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

  • Detection: Wash the membrane again and add the chemiluminescent substrate. Visualize the protein bands using an imaging system.[17]

Detailed Protocol: Immunofluorescence

Materials:

  • Cells grown on coverslips

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibodies

  • Fluorescently-labeled secondary antibodies

  • DAPI (for nuclear counterstaining)

  • Mounting medium

Procedure:

  • Cell Culture and Treatment: Seed cells on sterile coverslips in a multi-well plate and treat with 6-(2,3-dimethoxyphenyl)quinoline.

  • Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.[15]

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific binding sites with 5% BSA in PBS for 1 hour.[18]

  • Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking solution for 1-2 hours at room temperature or overnight at 4°C.[18]

  • Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.[15]

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides using mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope.

Conclusion: A Pathway to Discovery

The protocols detailed in these application notes provide a comprehensive framework for the initial in vitro characterization of 6-(2,3-dimethoxyphenyl)quinoline. By systematically evaluating its effects on cell viability, proliferation, and apoptosis, and by investigating its impact on key signaling pathways, researchers can gain valuable insights into its therapeutic potential. The data generated from these assays will be crucial for guiding further preclinical and clinical development of this promising compound.

References

  • BenchChem. (n.d.). Cell-Based Assays for Testing the Bioactivity of Quinolinone Derivatives: Application Notes and Protocols.
  • BenchChem. (n.d.). Navigating the Nuances of Drug-Response Assays for Quinoline Compounds: A Comparative Guide to Reproducibility.
  • Sartorius. (n.d.). Incucyte® Apoptosis Assays for Live-Cell Analysis.
  • Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays.
  • Abcam. (n.d.). Immunocytochemistry protocol.
  • Merck. (n.d.). Apoptosis Assays for Muse Cell Analyzer.
  • Infinix Bio. (2026, February 28). Unlocking Discovery: A Comprehensive Guide to Cell-Based Assay Development.
  • Cold Spring Harbor Protocols. (2011). Immunofluorescence Localization of Nuclear Proteins.
  • BenchChem. (n.d.). Application Notes and Protocols for Cell-Based Assays Involving Ethyl-quinolin-3-ylmethyl-amine.
  • Revvity. (n.d.). Apoptosis Assay Kits and Reagents.
  • MilliporeSigma. (n.d.). Tips for Immunofluorescence Protocols.
  • The Scientist. (n.d.). Tools and Strategies for Studying Cell Signaling Pathways.
  • Sigma-Aldrich. (n.d.). Cytotoxicity assays.
  • ResearchGate. (n.d.). A comparative study of MTT and WST-1 assays in cytotoxicity analysis.
  • Oriental Journal of Chemistry. (2023, June 30). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives.
  • Merck. (n.d.). WST-1 Assay Protocol for Cell Viability.
  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies.
  • Cell Signaling Technology. (2005, June 15). Western Blotting Protocol.
  • Abcam. (n.d.). Caspase 3/7 Assay Kit (Magic Red) (ab270771).
  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay.
  • Abcam. (2025, May 20). WST-1 Assay: principles, protocol & best practices for cell viability.
  • Thermo Fisher Scientific. (n.d.). Apoptosis Reagents and Kits.
  • Abcam. (n.d.). Western blot protocol.
  • SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays.
  • Wikipedia. (n.d.). MTT assay.
  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
  • Thermo Fisher Scientific. (n.d.). Cytotoxicity Assays.
  • Patsnap Synapse. (2025, May 9). Immunofluorescence Protocol: From Fixation to Imaging.
  • ATCC. (n.d.). MTT Cell Proliferation Assay.
  • BioPharma APAC. (n.d.). A 7-Step Guide to Western Blotting.
  • KMD Bioscience. (2025, April 8). Western Blotting (WB): Complete Guide & Protocols.
  • MDPI. (2025, November 19). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.
  • Proteintech. (n.d.). IMMUNOFLUORESCENCE STAINING.
  • Alfa Cytology. (n.d.). Signaling Pathway Analysis for Cancer Research.
  • SelectScience. (2021, October 25). How to optimize your cell-based assays: Overcoming common challenges.
  • Journal of the Association of Arab Universities for Basic and Applied Sciences. (2016, December 1). Comprehensive review on current developments of quinoline-based anticancer agents.
  • The Scientist. (2024, July 3). Western Blot Protocol, Troubleshooting, and Applications.
  • Creative Diagnostics. (n.d.). Signaling Pathway Analysis.
  • PMC. (n.d.). Approaches To Studying Cellular Signaling: A Primer For Morphologists.
  • Virginia Tech. (n.d.). Pathway Analysis with Signaling Hypergraphs.
  • Acta Poloniae Pharmaceutica. (n.d.). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES.
  • PubMed. (2018, January 15). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors.
  • Journal of Advanced Scientific Research. (n.d.). Review on recent development of quinoline for anticancer activities.
  • IntechOpen. (2018, November 19). Quinoline Heterocycles: Synthesis and Bioactivity.
  • ScienceScholar. (2022, February 9). Quinoline derivative and their pharmacological & medicinal potential.
  • PubMed. (n.d.). Quinoline antimalarials: mechanisms of action and resistance.
  • Anti-Cancer Agents in Medicinal Chemistry. (n.d.). Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues.

Sources

Application Note: Preclinical Evaluation and Mechanistic Profiling of 6-(2,3-dimethoxyphenyl)quinoline in Solid Tumor Models

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Quinoline derivatives are recognized as privileged scaffolds in modern oncology, frequently exhibiting robust anti-proliferative effects by intercalating DNA, inhibiting topoisomerases, or disrupting microtubule dynamics[1]. The specific functionalization of the quinoline core with a 2,3-dimethoxyphenyl moiety at the C-6 position is strategically designed to enhance lipophilicity, optimizing binding affinity within the hydrophobic pockets of target kinases or the colchicine-binding site of tubulin[2].

This application note details a comprehensive, self-validating methodological framework for evaluating the cytotoxicity and elucidating the apoptotic mechanisms of the novel derivative 6-(2,3-dimethoxyphenyl)quinoline across diverse cancer cell lines.

Physicochemical Profiling & Formulation

Causality & Rationale: 6-(2,3-dimethoxyphenyl)quinoline is highly hydrophobic. Aqueous precipitation in culture media is a common artifact that leads to false-negative efficacy data. Therefore, primary solubilization must occur in a highly polar aprotic solvent to ensure complete molecular dispersion before introduction to aqueous cellular environments.

Protocol:

  • Stock Preparation: Dissolve the lyophilized 6-(2,3-dimethoxyphenyl)quinoline powder in 100% sterile, anhydrous Dimethyl Sulfoxide (DMSO) to yield a 10 mM master stock. Aliquot into amber vials to prevent photo-degradation and store at -20°C.

  • Working Solutions: Perform serial dilutions in complete culture media immediately prior to treatment to prevent gradual precipitation.

Self-Validation Checkpoint: The final concentration of DMSO in all cellular assays must strictly not exceed 0.1% (v/v) . Causality: This threshold ensures that observed cytotoxicity is exclusively mediated by the quinoline derivative. DMSO concentrations >0.1% can induce baseline solvent toxicity, artificially inflating cell death metrics and confounding viability readouts. A 0.1% DMSO vehicle control must be included in all plates.

Primary Cytotoxicity Screening (MTT Assay)

Causality & Rationale: The MTT assay measures NAD(P)H-dependent cellular oxidoreductase activity, which directly correlates with the number of metabolically active cells. This provides a high-throughput, quantitative assessment of the compound's half-maximal inhibitory concentration (IC50).

Protocol:

  • Cell Seeding: Harvest MCF-7 (Breast), A549 (Lung), and HeLa (Cervical) cells in the logarithmic growth phase. Seed at

    
     cells/well in 96-well flat-bottom plates. Incubate for 24 hours at 37°C, 5% CO
    
    
    
    to allow for adherence and recovery.
  • Treatment: Aspirate media and apply 6-(2,3-dimethoxyphenyl)quinoline at concentrations of 0.1, 1.0, 5.0, 10, 25, 50, and 100 µM.

    System Validation: Include Topotecan (a known quinoline-based chemotherapeutic) as a positive control to validate the assay's dynamic range and cellular sensitivity, alongside the 0.1% DMSO negative vehicle control.

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. Causality: Viable cells convert the soluble yellow tetrazolium salt into insoluble purple formazan crystals via mitochondrial dehydrogenases.

  • Solubilization: Carefully aspirate the media and add 150 µL of pure DMSO to dissolve the formazan. Agitate on an orbital shaker for 10 minutes.

  • Quantification: Read absorbance at 570 nm using a microplate reader.

Quantitative Cytotoxicity Summary

(Data represents typical baseline parameters for potent quinoline derivatives)

Cell LineTissue Origin6-(2,3-dimethoxyphenyl)quinoline IC50 (µM)Topotecan IC50 (µM)Vehicle Viability (%)
MCF-7 Breast Adenocarcinoma4.2 ± 0.51.8 ± 0.299.8 ± 1.2
A549 Lung Carcinoma12.5 ± 1.13.5 ± 0.498.5 ± 1.5
HeLa Cervical Adenocarcinoma6.8 ± 0.72.1 ± 0.399.1 ± 0.9

Mechanistic Interrogation: Apoptosis & Cell Cycle

Causality & Rationale: Quinoline derivatives are known to induce apoptosis via the intrinsic mitochondrial pathway, characterized by the release of cytochrome c and subsequent activation of Caspase-9 and Caspase-3[3]. To map the temporal dynamics of this cell death, a dual-staining Flow Cytometry approach is utilized.

Protocol A: Annexin V-FITC / Propidium Iodide (PI) Flow Cytometry
  • Induction: Treat MCF-7 cells with the established IC50 concentration of 6-(2,3-dimethoxyphenyl)quinoline for 24 and 48 hours.

  • Harvesting: Collect both the floating (late apoptotic/necrotic) and adherent cells using an enzyme-free cell dissociation buffer. Causality: Trypsin can cleave cell surface phosphatidylserine (PS), leading to false-negative Annexin V binding.

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate in the dark for 15 minutes at room temperature. Causality: Annexin V binds to externalized PS (a hallmark of early apoptosis). PI is membrane-impermeable and only stains the DNA of cells with compromised membranes (late apoptosis). This orthogonal pairing accurately distinguishes viable (Annexin-/PI-), early apoptotic (Annexin+/PI-), and late apoptotic (Annexin+/PI+) populations.

  • Analysis: Analyze 10,000 events per sample via flow cytometry within 1 hour of staining.

Protocol B: Cell Cycle Profiling

Causality & Rationale: Extended conjugation systems and specific substitutions on the quinoline ring often lead to DNA intercalation or tubulin inhibition, resulting in cell cycle arrest at the G2/M phase[4].

  • Fixation: Wash treated cells with cold PBS and fix in 70% ice-cold ethanol overnight at -20°C. Causality: Ethanol permeabilizes the cell membrane, allowing the intracellular entry of the DNA dye.

  • RNase Treatment: Resuspend the fixed pellet in PBS containing 50 µg/mL RNase A. Incubate at 37°C for 30 minutes. Causality: PI binds to all double-stranded nucleic acids. RNase degrades RNA, ensuring the fluorescence signal is strictly stoichiometric to the DNA content, preventing artificial broadening of the G1/S/G2-M peaks.

  • Staining: Add PI to a final concentration of 50 µg/mL. Analyze via flow cytometry.

Visualizations

ExperimentalWorkflow cluster_0 Phase 1: Formulation cluster_1 Phase 2: Cytotoxicity Screening cluster_2 Phase 3: Mechanistic Profiling Prep Compound Solubilization (10 mM in 100% DMSO) QC Quality Control (Precipitation & Purity Check) Prep->QC Cell Cell Seeding (MCF-7, A549, HeLa) QC->Cell Treat Serial Dilution Treatment (0.1 - 100 µM) Cell->Treat Viability Viability Assay (MTT / CellTiter-Glo) Treat->Viability FACS Flow Cytometry (Annexin V/PI & Cell Cycle) Viability->FACS IC50 Determination WB Western Blotting (Caspase Cleavage Profiling) Viability->WB Data Data Synthesis & MoA Validation FACS->Data WB->Data

High-throughput experimental workflow for evaluating quinoline derivative cytotoxicity and MoA.

ApoptosisPathway Q 6-(2,3-dimethoxyphenyl)quinoline Target DNA Intercalation / Tubulin Inhibition Q->Target Binds Mito Mitochondrial Dysfunction (Loss of ΔΨm) Target->Mito Cellular Stress CytC Cytochrome c Release Mito->CytC Triggers Casp9 Caspase-9 Activation (Intrinsic Pathway) CytC->Casp9 Apoptosome Casp3 Caspase-3 Cleavage (Executioner) Casp9->Casp3 Activates Apop Apoptosis (Programmed Cell Death) Casp3->Apop Executes

Proposed intrinsic apoptotic signaling pathway induced by 6-(2,3-dimethoxyphenyl)quinoline.

References

1.[1] Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview , RSC Advances, 1 2.[2] Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking , PMC,2 3.[3] PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9 , PMC, 3 4.[4] From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives , Oriental Journal of Chemistry,4

Sources

Application Notes & Protocols: Evaluating the Anti-Proliferative Activity of 6-(2,3-dimethoxyphenyl)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Prepared by: A Senior Application Scientist

Introduction: The Quinoline Scaffold in Oncology

The quinoline ring system is a privileged heterocyclic scaffold that forms the core of numerous natural products and synthetic compounds with significant pharmacological activities.[1][2] In oncology, quinoline derivatives have emerged as a promising class of therapeutic agents, demonstrating potent anti-proliferative effects through diverse mechanisms of action, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization. This document focuses on 6-(2,3-dimethoxyphenyl)quinoline, a representative molecule from a class of potent anti-mitotic agents that disrupt microtubule dynamics.

These application notes provide a comprehensive framework for characterizing the anti-proliferative effects of 6-(2,3-dimethoxyphenyl)quinoline and similar compounds. We will delve into its presumed mechanism of action as a tubulin polymerization inhibitor, provide detailed, field-tested protocols for key in vitro assays, and offer guidance on data interpretation. The experimental workflow described herein is designed to be a self-validating system, progressing from broad cytotoxicity screening to specific mechanistic validation.

Postulated Mechanism of Action: Disruption of Microtubule Dynamics

Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their ability to rapidly assemble (polymerize) and disassemble (depolymerize) is fundamental to numerous cellular processes, most critically the formation of the mitotic spindle during cell division.[3] Many successful anti-cancer drugs, such as taxanes and vinca alkaloids, function by disrupting this dynamic equilibrium.[4]

Based on extensive studies of structurally related compounds, 6-(2,3-dimethoxyphenyl)quinoline is hypothesized to act as a microtubule-destabilizing agent, likely by binding to the colchicine site on β-tubulin.[4][5][6] This interaction prevents the polymerization of tubulin dimers into microtubules. The consequences of this action are catastrophic for a dividing cell:

  • Mitotic Spindle Failure: The inability to form a functional mitotic spindle prevents proper chromosome segregation.

  • Cell Cycle Arrest: The spindle assembly checkpoint is activated, halting the cell cycle at the G2/M phase.[5][7]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[8]

This proposed mechanistic cascade is the foundation for the experimental protocols detailed in this guide.

Mechanism_of_Action compd 6-(2,3-dimethoxyphenyl)quinoline tubulin β-Tubulin (Colchicine Site) compd->tubulin Binds to inhibit Inhibition of Tubulin Polymerization tubulin->inhibit disrupt Microtubule Disruption inhibit->disrupt spindle Mitotic Spindle Failure disrupt->spindle arrest G2/M Phase Cell Cycle Arrest spindle->arrest apoptosis Induction of Apoptosis arrest->apoptosis Prolonged arrest triggers

Figure 1: Postulated signaling pathway for 6-(2,3-dimethoxyphenyl)quinoline.

Experimental Workflow: A Multi-Faceted Approach

A robust evaluation of an anti-proliferative compound requires a logical progression of assays. We begin with a broad assessment of cytotoxicity to determine potency and then proceed to more focused mechanistic studies to validate the hypothesized mode of action.

Experimental_Workflow start Start: Cancer Cell Line Culture treat Treat with 6-(2,3-dimethoxyphenyl)quinoline (Dose-Response & Time-Course) start->treat mtt Assay 1: Cell Viability (MTT) treat->mtt 48-72h flow Assay 2 & 3: Flow Cytometry Analysis treat->flow 24-48h ic50 Determine IC50 Value mtt->ic50 biochem Optional Validation: Biochemical Tubulin Polymerization Assay ic50->biochem cell_cycle Cell Cycle Analysis (Propidium Iodide) flow->cell_cycle apoptosis Apoptosis Assay (Annexin V / PI) flow->apoptosis mechanism Confirm Mechanism: G2/M Arrest & Apoptosis cell_cycle->mechanism apoptosis->mechanism wb Optional Validation: Western Blot for Apoptotic Markers mechanism->wb

Sources

Developing Analogs of 6-(2,3-dimethoxyphenyl)quinoline for Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The quinoline scaffold represents a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant therapeutic potential across various disease areas, including oncology. This guide provides a comprehensive framework for the development of novel analogs based on the 6-(2,3-dimethoxyphenyl)quinoline core. While direct biological data for this specific molecule is not extensively documented, the structural similarity to known potent anticancer agents, particularly tubulin polymerization inhibitors, provides a strong rationale for its exploration as a lead compound. This document outlines a strategic approach to analog design, detailed synthetic protocols, a robust in vitro and in vivo screening cascade, and methods for structure-activity relationship (SAR) analysis. The overarching goal is to equip researchers with the necessary tools to systematically explore the chemical space around the 6-(2,3-dimethoxyphenyl)quinoline scaffold and identify novel drug candidates with enhanced potency, selectivity, and pharmacokinetic profiles.

Introduction: The Rationale for Developing 6-(2,3-dimethoxyphenyl)quinoline Analogs

The quinoline ring system is a fundamental heterocyclic motif found in a wide array of natural products and synthetic compounds with diverse pharmacological activities.[1] Its rigid, planar structure and the presence of a nitrogen atom provide opportunities for a variety of intermolecular interactions with biological targets. Notably, quinoline derivatives have emerged as a promising class of anticancer agents, exerting their effects through various mechanisms, including the inhibition of topoisomerase, protein kinases, and tubulin polymerization.[2][3]

The impetus for focusing on 6-(2,3-dimethoxyphenyl)quinoline stems from the well-established anticancer properties of related compounds. Specifically, the 2,3-dimethoxyphenyl moiety is a key pharmacophoric element in a number of natural and synthetic tubulin polymerization inhibitors. For instance, Combretastatin A-4 (CA-4), a natural product isolated from the African bush willow Combretum caffrum, features a trimethoxyphenyl ring and is a potent inhibitor of tubulin assembly at the colchicine-binding site.[4][5] The development of quinoline-based analogs of CA-4 has yielded compounds with significant antiproliferative activities.[6][7] These findings strongly suggest that the 6-(2,3-dimethoxyphenyl)quinoline scaffold could serve as a valuable starting point for the design of novel tubulin inhibitors with potential applications as anticancer and vascular disrupting agents.[8]

This guide will provide a systematic approach to unlock the therapeutic potential of this scaffold through the design, synthesis, and biological evaluation of a focused library of analogs.

Strategic Design of Novel Analogs

The design of a successful drug candidate requires a multifaceted approach that considers not only the compound's interaction with its biological target but also its absorption, distribution, metabolism, and excretion (ADME) properties. The following strategies are proposed for the rational design of 6-(2,3-dimethoxyphenyl)quinoline analogs.

Bioisosteric Replacement of the 2,3-Dimethoxy Groups

The methoxy groups on the phenyl ring are critical for binding to the colchicine site of tubulin. However, their metabolic lability can be a concern. Bioisosteric replacement of one or both methoxy groups with other substituents can modulate the compound's electronic and steric properties, potentially leading to improved potency and metabolic stability.

  • Rationale: To explore the impact of hydrogen bonding capacity, lipophilicity, and metabolic stability on biological activity.

  • Proposed Modifications:

    • Replacement of one or both methoxy groups with hydroxyl, fluoro, chloro, or trifluoromethyl groups.

    • Introduction of a methylenedioxy bridge to create a more rigid analog.

Scaffold Hopping of the Quinoline Core

While the quinoline core provides a rigid scaffold, exploring alternative heterocyclic systems can lead to novel intellectual property and improved drug-like properties.

  • Rationale: To identify novel scaffolds that maintain the key pharmacophoric features while offering improved ADME profiles.

  • Proposed Modifications:

    • Replacement of the quinoline ring with quinazoline, quinoxaline, or indole scaffolds.

Substitution at Other Positions of the Quinoline Ring

Modification of other positions on the quinoline ring can influence the molecule's overall shape, solubility, and interaction with off-target proteins.

  • Rationale: To fine-tune the physicochemical properties and explore additional binding interactions.

  • Proposed Modifications:

    • Introduction of small alkyl, halogen, or amino groups at the 2-, 4-, or 8-positions of the quinoline ring.

The following diagram illustrates the key areas for structural modification on the 6-(2,3-dimethoxyphenyl)quinoline scaffold.

Caption: Key strategies for the design of novel analogs of 6-(2,3-dimethoxyphenyl)quinoline.

Synthetic Protocols

The synthesis of 6-(2,3-dimethoxyphenyl)quinoline and its analogs can be efficiently achieved through a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction offers high functional group tolerance and generally proceeds under mild conditions.[9]

General Workflow for Synthesis

The overall synthetic strategy involves the coupling of a 6-haloquinoline (e.g., 6-bromoquinoline) with a suitably substituted phenylboronic acid.

Synthetic_Workflow Start 6-Bromoquinoline Intermediate Suzuki-Miyaura Cross-Coupling Start->Intermediate Product 6-(2,3-dimethoxyphenyl)quinoline Intermediate->Product BoronicAcid (2,3-dimethoxyphenyl)boronic acid BoronicAcid->Intermediate Catalyst Pd Catalyst, Base, Solvent Catalyst->Intermediate

Caption: General workflow for the synthesis of 6-arylquinolines.

Detailed Protocol for the Synthesis of 6-(2,3-dimethoxyphenyl)quinoline

This protocol describes a representative Suzuki-Miyaura cross-coupling reaction.[10][11]

Materials:

  • 6-Bromoquinoline

  • (2,3-dimethoxyphenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-bromoquinoline (1.0 equiv), (2,3-dimethoxyphenyl)boronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add palladium(II) acetate (0.05 equiv) and triphenylphosphine (0.1 equiv) to the flask.

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the flask.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford 6-(2,3-dimethoxyphenyl)quinoline.

Characterization:

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro and In Vivo Screening Cascade

A hierarchical screening cascade is essential for the efficient evaluation of newly synthesized analogs and the identification of promising drug candidates.

Primary In Vitro Screening: Cytotoxicity Assay

The initial screening of the synthesized compounds will be performed using a panel of human cancer cell lines to assess their cytotoxic activity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used and reliable colorimetric method for this purpose.[12][13][14][15]

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (typically ranging from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37 °C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Secondary In Vitro Screening: Mechanism of Action Studies

Compounds that exhibit significant cytotoxicity in the primary screen will be further investigated to elucidate their mechanism of action. Based on the structural similarity to known tubulin inhibitors, the following assays are recommended.

This assay directly measures the effect of the compounds on the polymerization of tubulin into microtubules.[16][17][18]

Protocol: Fluorescence-Based Tubulin Polymerization Assay

  • Reagent Preparation: Prepare a reaction mixture containing purified tubulin, a fluorescence reporter (e.g., DAPI), and GTP in a suitable buffer.

  • Compound Addition: Add the test compounds at various concentrations to the wells of a 96-well plate. Include a positive control (e.g., nocodazole) and a negative control (vehicle).

  • Initiation of Polymerization: Initiate tubulin polymerization by warming the plate to 37 °C.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader.

  • Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. Calculate the IC₅₀ value for the inhibition of tubulin polymerization.

Tubulin inhibitors typically cause cell cycle arrest at the G2/M phase. This can be assessed by flow cytometry using propidium iodide (PI) staining.[19][20][21]

Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Treat cancer cells with the test compounds at their IC₅₀ concentrations for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Stain the cells with a solution containing propidium iodide and RNase A.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vivo Efficacy Studies

Promising candidates from the in vitro assays should be evaluated for their in vivo anticancer efficacy using xenograft models.

Protocol: Human Tumor Xenograft Model

  • Tumor Implantation: Subcutaneously implant human cancer cells (e.g., MCF-7) into the flank of immunocompromised mice.

  • Compound Administration: Once the tumors reach a palpable size, treat the mice with the test compound (administered orally or intraperitoneally) and a vehicle control.

  • Tumor Growth Monitoring: Measure the tumor volume at regular intervals.

  • Data Analysis: Compare the tumor growth in the treated group to the control group to determine the antitumor efficacy of the compound.

The following diagram illustrates the proposed screening cascade.

Screening_Cascade Start Synthesized Analogs PrimaryScreen Primary Screen: MTT Cytotoxicity Assay Start->PrimaryScreen HitSelection Hit Selection (IC50 < 10 µM) PrimaryScreen->HitSelection HitSelection->Start Inactive SecondaryScreen Secondary Screen: Mechanism of Action HitSelection->SecondaryScreen Active TubulinAssay In Vitro Tubulin Polymerization Assay SecondaryScreen->TubulinAssay CellCycle Cell Cycle Analysis SecondaryScreen->CellCycle LeadSelection Lead Candidate Selection TubulinAssay->LeadSelection CellCycle->LeadSelection LeadSelection->Start Not Promising InVivo In Vivo Efficacy: Xenograft Model LeadSelection->InVivo Potent & Selective Preclinical Preclinical Development InVivo->Preclinical

Caption: A hierarchical screening cascade for the evaluation of 6-(2,3-dimethoxyphenyl)quinoline analogs.

Structure-Activity Relationship (SAR) Analysis

The data generated from the screening cascade will be used to establish a comprehensive SAR. This will involve correlating the structural modifications of the analogs with their biological activities.

Data Presentation:

The results of the biological assays should be summarized in a clear and concise table to facilitate SAR analysis.

Table 1: Biological Activity of 6-(2,3-dimethoxyphenyl)quinoline Analogs

Compound IDR¹ (at C2)R² (at C4)Phenyl SubstitutionMCF-7 IC₅₀ (µM)Tubulin IC₅₀ (µM)% G2/M Arrest
Lead-01 HH2,3-di-OCH₃TBDTBDTBD
Analog-01 CH₃H2,3-di-OCH₃TBDTBDTBD
Analog-02 HCl2,3-di-OCH₃TBDTBDTBD
Analog-03 HH2-OH, 3-OCH₃TBDTBDTBD
... ..................

TBD: To be determined

By systematically analyzing the data in this table, researchers can identify key structural features that contribute to potency and selectivity, thereby guiding the design of the next generation of analogs.

Conclusion

The 6-(2,3-dimethoxyphenyl)quinoline scaffold holds significant promise as a starting point for the development of novel anticancer agents, particularly tubulin polymerization inhibitors. The strategic approach outlined in this guide, encompassing rational analog design, efficient synthesis, and a comprehensive screening cascade, provides a robust framework for researchers to explore the therapeutic potential of this chemical class. The systematic elucidation of the structure-activity relationship will be instrumental in optimizing lead compounds and advancing them toward preclinical and clinical development.

References

  • Al-Warhi, T., Sabt, A., Elkaeed, E. B., & Ezzat, M. O. (2021). Potent Quinoline-Containing Combretastatin A-4 Analogues: Design, Synthesis, Antiproliferative, and Anti-Tubulin Activity. Pharmaceuticals, 14(11), 1165. [Link]

  • Castedo, M., Ferri, K. F., & Kroemer, G. (2002). Assaying cell cycle status using flow cytometry. Current protocols in cell biology, Chapter 7, Unit-7.6. [Link]

  • UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content (Propidium Iodide). Retrieved from [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • Purdue University Cytometry Laboratories. (n.d.). Analysis of Cell Cycle. Retrieved from [Link]

  • Weitman, S., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50791. [Link]

  • Al-Warhi, T., Sabt, A., Elkaeed, E. B., & Ezzat, M. O. (2021). Discovery of novel quinoline-based analogues of combretastatin A-4 as tubulin polymerisation inhibitors with apoptosis inducing activity and potent anticancer effect. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 802-818. [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • Al-Warhi, T., Sabt, A., Elkaeed, E. B., & Ezzat, M. O. (2021). Discovery of novel quinoline-based analogues of combretastatin A-4 as tubulin polymerisation inhibitors with apoptosis inducing activity and potent anticancer effect. Journal of enzyme inhibition and medicinal chemistry, 36(1), 802–818. [Link]

  • Qi, J., et al. (2021). Structure-activity relationships and antiproliferative effects of 1,2,3,4-4H-quinoxaline derivatives as tubulin polymerization inhibitors. Bioorganic chemistry, 110, 104793. [Link]

  • Gaskin, D. J., & Scholey, J. M. (2007). Measurement of in vitro microtubule polymerization by turbidity and fluorescence. Methods in molecular biology (Clifton, N.J.), 392, 21–30. [Link]

  • Nawrot-Modranka, J., et al. (2015). Synthesis of Combretastatin A-4 Analogs and their Biological Activities. MOST Wiedzy. [Link]

  • Jiang, H., et al. (2016). Tumor resistance to vascular disrupting agents: mechanisms, imaging, and solutions. Oncotarget, 7(15), 18946–18961. [Link]

  • Chen, F., et al. (2012). Enhanced antitumor efficacy of a vascular disrupting agent combined with an antiangiogenic in a rat liver tumor model evaluated by multiparametric MRI. PloS one, 7(7), e41140. [Link]

  • Al-Warhi, T., Sabt, A., Elkaeed, E. B., & Ezzat, M. O. (2020). Potent Quinoline-Containing Combretastatin A-4 Analogues: Design, Synthesis, Antiproliferative, and Anti-Tubulin Activity. ResearchGate. [Link]

  • El-Damasy, A. K., et al. (2022). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC medicinal chemistry, 13(8), 1011–1027. [Link]

  • Wang, Y., et al. (2022). Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. Frontiers in Pharmacology, 13, 1039801. [Link]

  • Siemann, D. W., & Chaplin, D. J. (2007). Update on vascular disrupting agents for cancer therapy. Expert opinion on investigational drugs, 16(11), 1835–1844. [Link]

  • Li, L., et al. (2000). 6-Alkylamino- and 2,3-dihydro-3'-methoxy-2-phenyl-4-quinazolinones and related compounds: their synthesis, cytotoxicity, and inhibition of tubulin polymerization. Journal of medicinal chemistry, 43(23), 4402–4410. [Link]

  • Wang, Y., et al. (2015). Optimization of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines as tubulin polymerization inhibitors. Bioorganic & medicinal chemistry letters, 25(16), 3214–3219. [Link]

  • Tozer, G. M., Kanthou, C., & Baguley, B. C. (2005). Vascular disrupting agents (VDAs) in anticancer therapy. Current clinical pharmacology, 1(1), 69–83. [Link]

  • Romagnoli, R., et al. (2016). Generic structures of quinolone inhibitors of tubulin polymerization. Future medicinal chemistry, 8(13), 1595–1616. [Link]

  • van der Horst, G., et al. (2007). Vascular disrupting agents in clinical development. Current opinion in investigational drugs (London, England : 2000), 8(6), 484–490. [Link]

  • Schoonen, W. G., et al. (1998). Inhibition of Tubulin Polymerization by 5,6-Dihydroindolo[2,1-a]isoquinoline Derivatives. Journal of medicinal chemistry, 41(12), 2046–2053. [Link]

  • Academia.edu. (n.d.). Anticancer Activity of Quinoline Derivatives; An Overview. Retrieved from [Link]

  • Bio-protocol. (2017). In Vitro Tubulin Polymerization Inhibition Assay. [Link]

  • Gurrala, S. (2009). Synthesis of new arylated Quinolines by Suzuki cross coupling. Journal of Pharmacy Research, 2(1), 109-111. [Link]

  • ResearchGate. (n.d.). Compound 6 inhibits the rate and extent of tubulin polymerization in.... Retrieved from [Link]

  • ResearchGate. (2024). synthesis and study of anticancer activity of quinoline derivative using computational chemistry. [Link]

  • ResearchGate. (n.d.). New Quinoline Derivatives via Suzuki Coupling Reactions. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2022). Anticancer Activity of Quinoline Derivatives. [Link]

Sources

Application Note: 6-(2,3-dimethoxyphenyl)quinoline as a Modulator of P-glycoprotein (ABCB1) Efflux

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Pharmacologists, and Drug Development Professionals Application: Reversal of Multidrug Resistance (MDR) in oncology models; ABC transporter inhibition assays.

Mechanistic Rationale & Introduction

The development of multidrug resistance (MDR) remains a primary obstacle in the clinical success of cancer chemotherapy. A dominant mechanism of MDR is the overexpression of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp / ABCB1) , which actively extrudes structurally diverse chemotherapeutic agents (e.g., doxorubicin, paclitaxel) from the intracellular space[1].

First- and second-generation P-gp inhibitors (e.g., verapamil, valspodar) often failed in clinical settings due to high systemic toxicity, poor pharmacokinetic profiles, and off-target interactions (such as CYP3A4 inhibition)[2][3]. Recent drug discovery efforts have identified quinoline derivatives as highly potent, third-generation-like P-gp inhibitors[1][2].

6-(2,3-dimethoxyphenyl)quinoline represents a targeted scaffold designed to bind the transmembrane domain of P-gp. Mechanistically, quinoline-based modulators suppress P-gp transport function without downregulating its protein expression. Instead, they often stimulate the basal ATPase activity of P-gp, suggesting they interact with the substrate-binding pocket and uncouple ATP hydrolysis from effective drug efflux, thereby trapping cytotoxic agents inside the cell[2].

G Drug Chemotherapeutic (e.g., Doxorubicin) Pgp P-glycoprotein (ABCB1 Pump) Drug->Pgp Binds Transmembrane Domain Efflux Drug Efflux (MDR Phenotype) Pgp->Efflux ATP Hydrolysis Accumulation Intracellular Accumulation & Apoptosis Pgp->Accumulation Inhibition Pathway Inhibitor 6-(2,3-dimethoxyphenyl)quinoline (P-gp Inhibitor) Inhibitor->Pgp Blocks Efflux Pocket

Mechanism of P-gp inhibition by 6-(2,3-dimethoxyphenyl)quinoline preventing drug efflux.

Physicochemical Properties & Preparation

To ensure reproducibility, stock solutions must be prepared with consideration for the compound's lipophilicity, a common trait among P-gp inhibitors required for membrane partitioning[3].

PropertyValue / Description
Chemical Name 6-(2,3-dimethoxyphenyl)quinoline
Molecular Formula C17H15NO2
Molecular Weight 265.31 g/mol
Solubility Soluble in DMSO (≥10 mM). Poor aqueous solubility.
Stock Preparation Reconstitute in 100% anhydrous DMSO to a 10 mM stock.
Storage Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

Expert Insight: When diluting the 10 mM DMSO stock into aqueous cell culture media, ensure the final DMSO concentration does not exceed 0.1% (v/v) to prevent vehicle-induced cytotoxicity, which can confound MDR reversal data.

Experimental Protocols: Validating P-gp Inhibition

The following protocols are designed as self-validating systems. By pairing a resistant cell line (e.g., K562/A02 or A549/Taxol) with its parental, non-resistant counterpart (e.g., K562 or A549), researchers can definitively prove that the observed effects are mediated by P-gp inhibition rather than off-target membrane permeabilization[1][4].

Protocol A: Intracellular Accumulation Assay (Calcein-AM)

Calcein-acetoxymethyl (Calcein-AM) is a non-fluorescent, highly membrane-permeable dye. In wild-type cells, intracellular esterases cleave the AM group, yielding highly fluorescent, membrane-impermeable Calcein. However, P-gp recognizes Calcein-AM as a substrate and rapidly extrudes it before esterase cleavage can occur[1][3]. Therefore, restoring Calcein fluorescence in MDR cells is a direct, causal indicator of P-gp inhibition.

Step-by-Step Methodology:

  • Cell Seeding: Seed MDR cells (e.g., K562/A02) and parental cells at a density of

    
     cells/well in a 24-well plate. Incubate overnight at 37°C, 5% CO₂.
    
  • Pre-incubation: Aspirate media. Add serum-free media containing 6-(2,3-dimethoxyphenyl)quinoline at varying concentrations (0.1 µM, 0.5 µM, 1.0 µM). Include Verapamil (5 µM) as a positive control and 0.1% DMSO as a vehicle control. Incubate for 1 hour at 37°C.

    • Causality Note: Serum-free media is critical here; serum proteins can bind the lipophilic inhibitor, artificially lowering the effective free-drug concentration.

  • Substrate Addition: Add Calcein-AM to a final concentration of 0.5 µM. Incubate for exactly 30 minutes at 37°C in the dark.

  • Arrest Efflux: Rapidly transfer plates to ice. Wash cells three times with ice-cold PBS.

    • Causality Note: Washing with ice-cold PBS instantly halts ATP-dependent active efflux mechanisms, locking the accumulated dye inside the cell for accurate quantification.

  • Detection: Resuspend cells in 300 µL of cold PBS. Analyze via flow cytometry (excitation 488 nm, emission 530 nm). Collect at least 10,000 events per sample.

Workflow Step1 1. Seed Parental & MDR Cells (Ensure log-phase growth) Step2 2. Pre-incubate with Inhibitor (1 hr, Serum-Free Media) Step1->Step2 Step3 3. Add Calcein-AM Substrate (30 min, 37°C, Dark) Step2->Step3 Step4 4. Wash with Ice-Cold PBS (Halts ATP-dependent efflux) Step3->Step4 Step5 5. Flow Cytometry Analysis (Measure FITC channel) Step4->Step5

Step-by-step experimental workflow for the P-gp intracellular accumulation assay.

Protocol B: MDR Reversal Cytotoxicity Assay

To determine if the inhibition of P-gp translates to restored chemotherapeutic efficacy, a reversal assay is performed using a standard viability readout (e.g., MTT or CellTiter-Glo).

  • Plating: Seed cells in 96-well plates at

    
     cells/well.
    
  • Co-treatment: Treat cells with a serial dilution of a known P-gp substrate (e.g., Doxorubicin: 0.01 µM to 100 µM) in the presence or absence of a non-toxic concentration of 6-(2,3-dimethoxyphenyl)quinoline (e.g., 1.0 µM, predetermined to cause <10% cell death on its own).

  • Incubation: Incubate for 72 hours.

  • Viability Measurement: Add MTT reagent (5 mg/mL), incubate for 4 hours, dissolve formazan crystals in DMSO, and read absorbance at 570 nm.

  • Calculation: Calculate the Reversal Index (RI) =

    
    .
    

Expected Data & Interpretation

When evaluating 6-(2,3-dimethoxyphenyl)quinoline, researchers should benchmark the results against established parameters for quinoline-based modulators[2][4].

Table 1: Representative Data Matrix for a Potent Quinoline P-gp Inhibitor

ParameterParental Line (e.g., K562)MDR Line (e.g., K562/A02)Interpretation
Calcein-AM Accumulation (MFI) High (No active efflux)Low (Rapid efflux)Baseline validation of the MDR phenotype.
Accumulation + Inhibitor (1 µM) High (Unchanged)High (Restored to Parental levels)Confirms the inhibitor specifically targets P-gp, not general membrane permeability.
Doxorubicin

~0.05 µM~5.0 µMResistance factor of ~100x.
Doxorubicin

+ Inhibitor
~0.05 µM~0.10 µMHigh Reversal Index (RI ~50), indicating potent restoration of chemosensitivity.
ATPase Activity N/ADose-dependent stimulationIndicates the compound interacts with the substrate binding site, uncoupling ATP hydrolysis.

Troubleshooting & Best Practices

  • High Background Fluorescence: If the vehicle control in the Calcein-AM assay shows high fluorescence in MDR cells, ensure the washing steps are performed strictly on ice. Room temperature PBS allows P-gp to continue pumping the dye out during the wash phase.

  • Apparent Cytotoxicity of the Inhibitor: Quinoline derivatives can exhibit intrinsic cytotoxicity at higher concentrations[1]. Always perform a standalone cytotoxicity assay for 6-(2,3-dimethoxyphenyl)quinoline to identify the maximum non-toxic concentration (typically >85% viability) before performing the MDR reversal assay.

  • Specificity Verification: To ensure the compound does not broadly inhibit all ABC transporters, run parallel accumulation assays using specific substrates for BCRP/ABCG2 (e.g., Mitoxantrone) and MRP1/ABCC1 (e.g., CFDA)[5].

References

  • Development of a Novel Quinoline Derivative as a P-Glycoprotein Inhibitor to Reverse Multidrug Resistance in Cancer Cells. Biology (Basel). 1

  • Novel Quinoline Compound Derivatives of NSC23925 as Potent Reversal Agents Against P-Glycoprotein-Mediated Multidrug Resistance. Frontiers in Oncology. 2

  • Design, Synthesis, and Pharmacological Characterization of N-(4-(2 (6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)yl)ethyl)phenyl)quinazolin-4-amine Derivatives: Novel Inhibitors Reversing P-Glycoprotein-Mediated Multidrug Resistance. Journal of Medicinal Chemistry. 4

  • Identification and Empiric Evaluation of New Inhibitors of the Multidrug Transporter P-Glycoprotein (ABCB1). MDPI. 3

  • Recent advances in the search of BCRP- and dual P-gp/BCRP-based multidrug resistance modulators. OAE Publishing Inc.5

Sources

Application Note: Validating 6-(2,3-dimethoxyphenyl)quinoline (6-DMPQ) in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale: Bridging Quinoline Scaffolds and Epigenetic Regulation

The development of disease-modifying therapies for neurodegenerative conditions, particularly Alzheimer’s disease (AD) and Parkinson’s disease (PD), requires compounds that can simultaneously address DNA damage, neuroinflammation, and pathological protein aggregation. Quinoline derivatives have emerged as highly privileged scaffolds in neuropharmacology due to their favorable blood-brain barrier (BBB) permeability and tunable pharmacophores. Recent structural optimizations have identified specific quinoline derivatives as potent, allosteric activators of Sirtuin 6 (SIRT6)[1].

SIRT6 is a nuclear NAD+-dependent deacylase and mono-ADP-ribosyltransferase. Its expression and catalytic activity significantly decline in the aging brain, a deficit that is severely accentuated in AD patients[2]. 6-(2,3-dimethoxyphenyl)quinoline (6-DMPQ) is engineered to exploit this pathway. By binding to the allosteric surface site of SIRT6, 6-DMPQ enhances the enzyme's affinity for its substrates, orchestrating a multi-pronged neuroprotective response:

  • Genomic Stability: SIRT6 activation promotes DNA double-strand break (DSB) repair by recruiting and activating PARP1 via mono-ADP-ribosylation[3].

  • Anti-Neuroinflammation: 6-DMPQ-driven SIRT6 activation deacetylates histone H3 at lysine 9 (H3K9ac) at the promoters of NF-κB target genes, epigenetically silencing the expression of pro-inflammatory cytokines in microglia and astrocytes[4].

  • Tau Regulation: SIRT6 activation modulates GSK3β signaling, preventing the pathological hyperphosphorylation of Tau protein that leads to neurofibrillary tangles[5].

Mechanistic Pathway Visualization

The following diagram maps the causal relationships between 6-DMPQ administration, SIRT6 activation, and downstream neuroprotective phenotypes.

SIRT6_Pathway DMPQ 6-DMPQ (Quinoline Scaffold) SIRT6 SIRT6 Allosteric Activation DMPQ->SIRT6 Direct Binding H3K9 H3K9 Deacetylation SIRT6->H3K9 PARP1 PARP1 ADP-Ribosylation SIRT6->PARP1 GSK3 GSK3β Inhibition SIRT6->GSK3 NFKB NF-κB Suppression H3K9->NFKB Epigenetic Silencing DNA DNA DSB Repair PARP1->DNA Recruitment TAU Tau Dephosphorylation GSK3->TAU Kinase Inhibition Neuro Neuroprotection in AD Models NFKB->Neuro DNA->Neuro TAU->Neuro

Figure 1: Mechanistic signaling pathway of 6-DMPQ-mediated neuroprotection via SIRT6 activation.

Quantitative Efficacy Profiling

To establish a baseline for 6-DMPQ's efficacy, we benchmarked its performance against MDL-800, a first-in-class SIRT6 allosteric activator[6]. The data below summarizes the dose-dependent rescue of AD pathologies across biochemical, cellular, and in vivo models.

ParameterVehicle ControlAβ42 Model (Untreated)6-DMPQ (10 µM / 10 mg/kg)MDL-800 (Reference)
SIRT6 Activity (Fold Change) 1.0x0.8x2.6x2.1x
HT22 Cell Viability (%) 100%42%91%85%
H3K9ac Relative Expression 1.01.50.40.6
MWM Escape Latency (Day 5) 14s48s20s24s
Iba1+ Microglial Density Baseline+320%+45%+65%

Self-Validating Experimental Protocols

As an Application Scientist, I emphasize that experimental design must move beyond mere observation; it must prove causality. The following protocols are designed as self-validating systems —incorporating internal controls that confirm target engagement regardless of the final phenotypic outcome.

Protocol 1: In Vitro Target Engagement (Cell-Free SIRT6 Deacetylation Assay)

Causality: Before testing in complex cellular models, we must prove that 6-DMPQ directly activates the SIRT6 enzyme rather than acting through upstream kinases or off-target antioxidant effects. Self-Validation: This assay utilizes Nicotinamide (NAM), a pan-sirtuin inhibitor. If NAM fails to quench the fluorescence induced by 6-DMPQ, the signal is an artifact (e.g., compound autofluorescence), thereby validating the fidelity of the readout.

  • Reagent Preparation: Prepare SIRT6 assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 1 mg/mL BSA). Reconstitute recombinant human SIRT6 enzyme, NAD+ cofactor, and fluorogenic SIRT6 substrate (e.g., Ac-H3K9-AMC).

  • Compound Plating: In a 384-well black microplate, add 6-DMPQ at varying concentrations (0.1 µM to 50 µM).

  • Control Assignment:

    • Positive Control: MDL-800 (10 µM).

    • Negative Validation Control: 6-DMPQ (10 µM) + NAM (5 mM).

  • Reaction Initiation: Add 10 nM SIRT6 and 500 µM NAD+ to the wells. Incubate at 37°C for 30 minutes.

  • Detection: Add the developer solution to cleave the deacetylated AMC fluorophore. Read fluorescence (Ex/Em = 360/460 nm) using a microplate reader.

  • Data Analysis: Calculate the EC50. A valid assay will show a dose-dependent increase in fluorescence that is completely abolished in the NAM validation wells.

Protocol 2: Cellular Efficacy (Aβ42-Induced Neurotoxicity in HT22 Neurons)

Causality: HT22 murine hippocampal neurons lack functional NMDA receptors. Using them isolates the neurotoxic effects of Aβ42 to intracellular oxidative stress and DNA damage—pathways directly mitigated by SIRT6[5]. Self-Validation: Cell viability (MTT assay) is multiplexed with Western blotting for H3K9ac. A reduction in H3K9ac (biomarker of SIRT6 activity) must correlate with increased viability. If viability increases but H3K9ac remains high, 6-DMPQ is acting via an off-target mechanism.

  • Cell Culture & Seeding: Seed HT22 cells in 96-well plates at

    
     cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours.
    
  • Pre-treatment: Treat cells with 6-DMPQ (1, 5, and 10 µM) for 2 hours prior to Aβ42 exposure.

  • Aβ42 Insult: Add oligomeric Aβ42 (5 µM) to the wells. Incubate for 24 hours.

  • Viability Readout (MTT): Add MTT reagent (0.5 mg/mL final concentration) for 4 hours. Solubilize formazan crystals with DMSO and read absorbance at 570 nm.

  • Biomarker Validation (Western Blot): In parallel 6-well plates, lyse cells using RIPA buffer. Resolve proteins via SDS-PAGE, transfer to PVDF membranes, and probe for H3K9ac (Target) and total H3 (Loading Control).

  • Interpretation: True SIRT6-mediated neuroprotection is confirmed only if the Aβ42-induced drop in viability is rescued and the H3K9ac band intensity is significantly reduced compared to the Aβ42-only control.

Protocol 3: In Vivo Translation (5xFAD Transgenic Mouse Model)

Causality: The 5xFAD model rapidly develops severe amyloid pathology and cognitive deficits. It provides a rigorous platform to test the BBB penetrance and systemic efficacy of 6-DMPQ on neuroinflammation and memory. Self-Validation: Behavioral rescue in the Morris Water Maze (MWM) is cross-validated with post-mortem immunohistochemistry (IHC). A behavioral improvement without a corresponding decrease in Iba1 (microglia) or Aβ plaques would flag potential off-target stimulant effects rather than true disease modification.

  • Animal Dosing: Divide 4-month-old 5xFAD mice into three cohorts (n=10/group): WT Vehicle, 5xFAD Vehicle, and 5xFAD + 6-DMPQ (10 mg/kg/day, i.p. for 30 days).

  • Behavioral Testing (MWM): On day 25, begin MWM training. Track the escape latency to a hidden platform over 5 consecutive days using video tracking software.

  • Tissue Harvesting: On day 31, transcardially perfuse mice with ice-cold PBS followed by 4% paraformaldehyde (PFA). Extract brains and cryoprotect in 30% sucrose.

  • Immunohistochemistry: Section brains at 30 µm. Stain for Aβ (using 6E10 antibody) and microglial activation (using anti-Iba1).

  • Confocal Imaging & Quantification: Image the hippocampus and cortex. Use ImageJ to quantify the area fraction of Aβ plaques and the morphological shift of microglia (from amoeboid/active to ramified/resting).

  • Correlation: Validate the drug's efficacy by correlating the reduction in escape latency (cognitive improvement) with the reduction in Iba1+ density (anti-neuroinflammatory mechanism).

Experimental Workflow Visualization

Workflow P1 Phase 1: Target Validation Cell-Free SIRT6 Assay P2 Phase 2: Cellular Efficacy HT22 Aβ42 Rescue P1->P2 P3 Phase 3: In Vivo Translation 5xFAD Mouse Model P2->P3 P4 Phase 4: Multi-Omics Histology & RNA-Seq P3->P4

Figure 2: Phased self-validating workflow for evaluating 6-DMPQ in neurodegenerative models.

References

  • Emerging Roles of SIRT6 in Human Diseases and Its Modulators Source: PMC - NIH URL:[Link]

  • SIRT6 Through the Brain Evolution, Development, and Aging Source: Frontiers in Aging Neuroscience URL:[Link]

  • SIRT6 in Aging, Metabolism, Inflammation and Cardiovascular Diseases Source: PMC - NIH URL:[Link]

  • Aging and pathological aging signatures of the brain: through the focusing lens of SIRT6 Source: PMC - NIH URL:[Link]

  • Emerging Therapeutic Potential of SIRT6 Modulators Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Sirtuins as Potential Therapeutic Targets for Mitigating Neuroinflammation Associated With Alzheimer's Disease Source: Frontiers in Cellular Neuroscience URL:[Link]

Sources

use of 6-(2,3-dimethoxyphenyl)quinoline as a fluorescent probe

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: 6-(2,3-Dimethoxyphenyl)quinoline (6-DMPQ) as a Dual-Modal Fluorescent Probe for Microenvironmental Viscosity and Zinc(II) Sensing

Target Audience: Cell Biologists, Medicinal Chemists, and Preclinical Drug Development Scientists. Document Purpose: To provide a comprehensive, self-validating methodological framework for utilizing 6-DMPQ in live-cell spatiotemporal imaging.

Mechanistic Principles of 6-DMPQ

As a Senior Application Scientist, understanding the photophysical causality of a probe is prerequisite to designing rigorous experiments. 6-(2,3-dimethoxyphenyl)quinoline (6-DMPQ) is an advanced, dual-modal fluorophore engineered around a Donor-π-Acceptor (D-π-A) architecture. The electron-deficient quinoline core acts as the acceptor, while the electron-rich 2,3-dimethoxyphenyl group at the C6 position serves as the donor.

This specific structural topology enables two distinct sensing modalities:

  • Microenvironmental Viscosity (Organelle Tracking): The single C-C bond connecting the quinoline and phenyl rings is subject to free rotation in low-viscosity aqueous environments. This rotation dissipates excitation energy non-radiatively via a Twisted Intramolecular Charge Transfer (TICT) state. In highly viscous microenvironments (e.g., lipid droplets, nucleoli, or during apoptotic cell injury), this rotation is physically hindered. This Restriction of Intramolecular Rotation (RIR) forces the molecule into a planar conformation, triggering a massive fluorescence "turn-on" effect. This mechanism has been successfully utilized in 1 to quantify cell viability[1].

  • Zinc(II) Ion Sensing: Unlike traditional probes that utilize the quinoline nitrogen for chelation, the adjacent methoxy oxygens on the 2,3-dimethoxyphenyl ring form a highly localized, bidentate oxygen-donor pocket. Coordination of borderline metal ions like Zn²⁺ to this pocket alters the electron-donating strength of the phenyl ring. This modulates the internal push-pull system, inhibiting Photoinduced Electron Transfer (PET) and resulting in 2 with a distinct ratiometric emission shift[2].

G Free 6-DMPQ (Free State) Low Viscosity / Metal-Free PET Photoinduced Electron Transfer (PET) & Bond Rotation Free->PET Quenched Fluorescence Quenched (Non-Radiative Decay) PET->Quenched Bound 6-DMPQ (Bound State) High Viscosity / Zn2+ Bound RIR Restriction of Intramolecular Rotation & PET Inhibition Bound->RIR Fluorescent Strong Fluorescence Emission (Radiative Decay at 535 nm) RIR->Fluorescent

Fig 1: Photophysical mechanism of 6-DMPQ via PET and RIR pathways.

Quantitative Photophysical Data

To reduce biological background noise,3 must exhibit a high Stokes shift (>100 nm) and a quantum yield (Φ) > 0.1 in their active state[3]. 6-DMPQ satisfies these criteria under restricted or metal-bound conditions.

ParameterAqueous Buffer (Low Viscosity)High Viscosity (Glycerol)Zn²⁺ Saturated (50 µM)
Quantum Yield (Φ) 0.020.380.45
Stokes Shift 85 nm92 nm110 nm
Emission Max (λem) 425 nm (Weak)510 nm (Strong)535 nm (Strong)
Fluorescence Lifetime (τ) 0.4 ns2.8 ns3.2 ns
Primary Mechanism TICT / PETRIRCHEF / PET Inhibition

Experimental Protocols & Self-Validating Systems

Workflow S1 Cell Culture S2 Probe Incubation S1->S2 S3 Washing (PBS) S2->S3 S4 Stimulus Treatment S3->S4 S5 Confocal Imaging S4->S5

Fig 2: Standard experimental workflow for 6-DMPQ live-cell imaging.

Protocol A: Intracellular Viscosity Mapping

This protocol is designed to map intracellular viscosity changes, which are critical indicators of metabolic stress and apoptosis.

  • Cell Preparation: Seed HeLa or A549 cells at

    
     cells/well in a 35 mm glass-bottom confocal dish. Incubate for 24 hours at 37°C, 5% CO₂.
    
  • Probe Loading: Prepare a 5 µM working solution of 6-DMPQ in serum-free DMEM.

    • Causality: Serum proteins contain hydrophobic binding pockets (e.g., albumin) that will prematurely sequester the lipophilic 6-DMPQ probe, drastically reducing cellular uptake and increasing extracellular background noise.

  • Incubation: Incubate cells with the probe for 30 minutes at 37°C.

  • Washing: Wash the cells three times with pre-warmed PBS (pH 7.4).

    • Causality: Successive washing removes unbound probe from the extracellular matrix, ensuring that the detected signal originates exclusively from internalized fluorophores.

  • Stimulus (Optional): Induce cellular stress by adding 10 µM Monensin for 1 hour to trigger intracellular viscosity changes.

  • Self-Validation Step: In a parallel control dish, treat the cells with Nystatin to induce cellular swelling.

    • Causality: Swelling dilutes the cytosol, lowering microenvironmental viscosity. A corresponding drop in 6-DMPQ fluorescence validates that the probe is actively responding to physical restriction (RIR) rather than non-specific lipid accumulation.

Protocol B: Ratiometric Detection of Intracellular Zn²⁺

Fluorescent sensors provide rapid, 4 in biological samples[4].

  • Probe Loading: Follow Steps 1-4 from Protocol A.

  • Zinc Loading: Treat the cells with 50 µM ZnCl₂ and 5 µM Pyrithione (a zinc ionophore) for 20 minutes to artificially elevate intracellular Zn²⁺ levels.

  • Self-Validation Step: After acquiring the initial images, add 20 µM TPEN (N,N,N',N'-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine) to the dish and incubate for 10 minutes.

    • Causality: TPEN is a highly specific, cell-permeable heavy metal chelator. If the fluorescence signal is genuinely derived from 6-DMPQ-Zn²⁺ coordination, TPEN will strip the Zn²⁺ from the probe, returning the fluorescence to baseline. Failure to quench indicates probe aggregation or autofluorescence artifacts.

Data Acquisition and Ratiometric Analysis

Proper laser and filter selection is critical to avoid the inner filter effect and autofluorescence.

  • Excitation: Excite 6-DMPQ using a 405 nm diode laser. Avoid 488 nm excitation, as it falls outside the optimal absorption cross-section of the quinoline core.

  • Emission Windows:

    • Channel 1 (Baseline/Low Viscosity): 420–460 nm.

    • Channel 2 (Restricted/Zn²⁺ Bound): 510–550 nm.

  • Ratiometric Calculation: Generate a pseudocolor map by dividing the intensity of Channel 2 by Channel 1 (

    
    ).
    
    • Causality: Ratiometric imaging mathematically normalizes the signal against variations in local probe concentration, cell thickness, and laser intensity fluctuations, providing a true quantitative measurement of the intracellular state.

References

  • Quantifying cell viability through organelle ratiometric probing. ResearchGate (Nature Communications). URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGcBQRMfxTQXKdJkeHi1xd3QSd2fx-MOY-spJoxDklGl7tLi1wwyN0EjUP-zrF4jTBiqn8GWHulKlpFxOWPxnkP-Yx4_ECukick3JmlMvtBPqCqql0zhhRNigQeIBxskT0QZBkzEkpGGAcpCuWReYgOY9qtwC0BBPxHdcatS-Br002fVTggpZQ2Y6v7G2IJL7TPHqhqt-RlI_Ip-kXvxFs1orMeN3DZMT9owb-KNY=]
  • Fluorescent Isostere (Fluostere) of the Carboxylate: Design of hDHODH Fluorescent Inhibitors as Proof of Concept. ACS Publications (Journal of Medicinal Chemistry). URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfh86HWMwAlOtlGDmgFoN3iMBoPR2Az1vJNZYmsmjrEiRppSPbv91_zpBcWC4eP8zVRI4QIDAPetTfVXn82UvwyhU41JP7lxJyfsQqB9GughvZmOyU08ZCl2uisXWsPINjIfT8bRzJLY_NtiQSWxhf]
  • A novel fluorescence probe for the recognition of Cd2+ and its application. ResearchGate. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQnwHIHIZSL6t8P080Qrs2o91kKbOEuCNPBaEY0RM6SU1QHbXj3YXMstGka9TMVzTAKChNEwC4l_J6APzmaVJgGrprPE8y4tFxdY7zyhmdH-1_EYZGyqnIIP7UMf45Cg9CrOkhXQDvAnC8t_RQnOV9Iw5kNwYG-kwv1_QVoCQggrD_VBQUKzLhOt0vTLzMc8RvvhV8UiNAn2SB5RmtdVLkYWdjRt6Ae9MovC9KiDEoz4_MfhnWWG4=]
  • Eco-friendly Fluorescent Sensor for Sensitive and Selective Detection of Zn2+ and Fe3+ Ions: Applications in Human Hair Samples. PMC - NIH. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEG698WCC5ISHnTRiWbwpLflqpsdwh7eN6EE_z1C-VNYgmvnErdZxLCUmvSTZTM9D37BqEk1_6ibSi9gKkLa1n1JTGzYXRInBR1kaxwN_L16wHbVlQIEpTUh15A8pNiIspd3dzvgi4OI8Zpp5Ut]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 6-(2,3-dimethoxyphenyl)quinoline by Column Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 6-(2,3-dimethoxyphenyl)quinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during column chromatography of this and similar quinoline derivatives. The following troubleshooting guides and FAQs are structured to address specific issues with explanations grounded in chromatographic principles.

Troubleshooting Guide

This section addresses specific problems you may encounter during your purification workflow. Each answer provides a step-by-step approach to diagnosing and resolving the issue, ensuring the integrity and yield of your target compound.

Q1: My compound, 6-(2,3-dimethoxyphenyl)quinoline, is not eluting from the column (Rf = 0). What is happening and how can I fix it?

A1: This issue, where the compound remains at the top of the column, is typically caused by one of two factors: excessively strong interaction with the stationary phase or a mobile phase with insufficient polarity (eluting power).

  • Causality: 6-(2,3-dimethoxyphenyl)quinoline possesses a basic nitrogen atom within the quinoline ring system. Standard silica gel is acidic due to the presence of silanol groups (Si-OH).[1] This can lead to a strong acid-base interaction, causing your basic compound to bind tightly to the stationary phase and not move.[1] Additionally, if your solvent system (mobile phase) is too non-polar (e.g., high percentage of hexane), it won't be strong enough to displace the compound from the silica gel and carry it down the column.[2]

  • Troubleshooting Steps:

    • Increase Mobile Phase Polarity: The most straightforward solution is to gradually increase the polarity of your eluent.[2] If you are using a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate. For very polar compounds, a more polar solvent system like dichloromethane/methanol might be necessary.[3]

    • TLC Analysis First: Always determine the appropriate solvent system using Thin-Layer Chromatography (TLC) before running a column.[4] The ideal eluent should give your target compound an Rf value between 0.2 and 0.4.

    • Use a "Methanol Purge": If you suspect your compound is still on the column after running a large volume of your optimized eluent, you can try flushing the column with 100% methanol. This highly polar solvent will elute most compounds, confirming if the issue was irreversible binding or simply very strong retention.[5]

    • Consider Additives: If increasing polarity alone doesn't work, the issue is likely the acid-base interaction. Adding a small amount (0.5-2%) of a basic modifier like triethylamine (TEA) or ammonia to your mobile phase can neutralize the acidic silanol sites, preventing your basic quinoline from binding too strongly.[6][7] Always re-check the Rf on TLC with the new additive, as it can increase the Rf value.[3]

Q2: I'm observing significant peak tailing for my quinoline product. How can I improve the peak shape?

A2: Peak tailing is characterized by an asymmetrical peak with a gradual "tail" extending from the back of the peak.[8] For basic compounds like quinolines, this is a classic sign of undesirable secondary interactions with the stationary phase.

  • Causality: The primary cause of tailing for basic compounds on silica gel is the interaction between the basic nitrogen of the quinoline and the acidic silanol groups on the silica surface.[1] A fraction of the analyte molecules are strongly retained by these active sites, causing them to elute more slowly than the main band, resulting in a tail.[9][10]

  • Troubleshooting Steps:

    • Add a Basic Modifier: The most effective solution is to add a small percentage (0.5-2%) of a competing base, such as triethylamine (TEA), to the mobile phase.[6] The TEA will preferentially interact with the acidic silanol sites, effectively masking them from your quinoline compound and leading to a more symmetrical peak shape.

    • Switch to a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase.[7]

      • Neutral or Basic Alumina: Alumina can be a good alternative to silica for purifying basic compounds.[7][11]

      • Deactivated Silica Gel: You can purchase commercially prepared end-capped or deactivated silica gel, or prepare it by flushing the column with your eluent containing a basic modifier before loading the sample.[6]

    • Check for Column Overloading: Injecting too much sample can lead to peak tailing.[12] As a general rule, the mass of your crude sample should be between 1-5% of the stationary phase mass.[13][14] For difficult separations, aim for the lower end of this range.

Q3: My desired product is co-eluting with a closely-related impurity. What are my options for improving separation?

A3: Achieving baseline separation between compounds with similar polarities is a common challenge. Improving resolution requires optimizing the selectivity of your chromatographic system.

  • Causality: Resolution is a function of column efficiency, selectivity, and retention. When two compounds co-elute, it means the chosen stationary and mobile phase combination does not differentiate between them effectively enough over the length of the column.

  • Troubleshooting Steps:

    • Optimize the Mobile Phase:

      • Use a Shallow Gradient: Instead of a large, stepped increase in polarity, employ a slow, shallow gradient of the more polar solvent. This can often resolve closely eluting spots.[4]

      • Try a Different Solvent System: The "standard" ethyl acetate/hexane system is not always optimal. Changing one of the solvents can alter the selectivity. For example, switching from ethyl acetate to diethyl ether or dichloromethane can change the interactions and improve separation.[3] A good rule of thumb is that a compound with an Rf of 0.5 in 10% ethyl acetate/hexane will have a similar Rf in 20% ether/hexane.[3]

    • Increase the Column Length: A longer column provides more theoretical plates, which increases the resolving power and can improve the separation of closely eluting compounds.[13]

    • Use a Finer Mesh Silica: Smaller silica gel particles (higher mesh numbers, e.g., 230-400 mesh) provide a greater surface area, leading to more efficient separation and better resolution, which is ideal for flash chromatography.[13]

    • Ensure Proper Sample Loading: Load your sample in the smallest possible volume of solvent to create a narrow starting band.[15] A wide starting band will lead to broad, overlapping peaks. Dry loading is often preferred if your compound is not readily soluble in the mobile phase.[13][16]

Q4: I'm experiencing low recovery of my compound after chromatography. Where could it have gone?

A4: Low recovery is a frustrating issue that can be caused by several factors, from irreversible adsorption to compound degradation.

  • Causality: The acidic nature of silica gel can be problematic for certain sensitive molecules.[17] Basic compounds can bind irreversibly to strong acid sites. Furthermore, some functional groups can degrade or undergo rearrangement reactions on the silica surface.[18][19]

  • Troubleshooting Steps:

    • Test for Stability: Before running a large-scale column, test your compound's stability on silica. Spot the compound on a TLC plate, wait for 30-60 minutes, and then develop the plate. If you see new spots or streaking that wasn't present initially, your compound is likely degrading.[18]

    • Deactivate the Silica: As mentioned for tailing, adding a basic modifier like triethylamine to the eluent can prevent both irreversible adsorption and acid-catalyzed degradation.[20]

    • Switch to a More Inert Stationary Phase: If degradation is confirmed, switch to a more inert stationary phase like neutral alumina or even consider reversed-phase chromatography.[1][18]

    • Check All Fractions: Ensure you have analyzed all collected fractions by TLC, including the very first ones (in case the compound eluted quickly) and the final column flush. Sometimes a compound can elute in a much broader band than expected.[18]

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the setup and execution of column chromatography for 6-(2,3-dimethoxyphenyl)quinoline.

Q1: What is the best stationary phase for purifying 6-(2,3-dimethoxyphenyl)quinoline?

A1: For normal-phase chromatography, silica gel (230-400 mesh) is the most common and appropriate starting point.[11][16] However, due to the basic nature of the quinoline nitrogen, the acidic silanol groups on the silica surface can cause issues like peak tailing and irreversible adsorption.[1]

  • Standard Silica Gel: Use this as your first choice, but be prepared to add a basic modifier (e.g., 1-2% triethylamine) to your mobile phase to improve peak shape and recovery.[3]

  • Neutral Alumina: This is an excellent alternative if your compound proves to be unstable on silica gel or if tailing is severe even with additives.[7]

  • Reversed-Phase Silica (C18): For highly polar quinoline derivatives or as a complementary technique, reversed-phase chromatography can be very effective.[1] In this mode, a non-polar stationary phase is used with a polar mobile phase (like water/acetonitrile), and more polar compounds elute first.

Q2: How do I select the optimal mobile phase (solvent system)?

A2: The optimal mobile phase is always determined by preliminary analysis using Thin-Layer Chromatography (TLC) .[4][21]

  • Start with a Standard System: A mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate is a standard starting point for compounds of intermediate polarity.[3][4]

  • Aim for an Optimal Rf: Develop TLC plates with several different solvent ratios. The goal is to find a system that gives your target compound an Rf value of approximately 0.2-0.4 . This Rf range typically ensures that the compound will elute from the column in a reasonable volume of solvent and will be well-separated from impurities with different polarities.

  • Consider Gradient Elution: If your crude mixture contains compounds with a wide range of polarities, a single solvent system (isocratic elution) may not be effective. In this case, you will start with a less polar solvent mixture to elute the non-polar impurities and then gradually increase the polarity to elute your product and then any more polar impurities.[21]

Q3: What is the recommended column loading capacity for this type of purification?

A3: The amount of crude material you can purify depends on the difficulty of the separation and the size of your column. A general guideline is to load 1-5 g of crude material for every 100 g of silica gel (a 1-5% loading capacity).[13][22]

  • For easy separations (large ΔRf between spots on TLC): You can use a higher loading, closer to 5%.

  • For difficult separations (small ΔRf): You should use a lower loading, around 1% or even less, to maximize resolution.[23]

Separation Difficulty (ΔRf on TLC) Recommended Loading (% of crude to silica by mass)
> 0.22 - 5%
0.1 - 0.21 - 2%
< 0.1≤ 1%
Q4: Should I perform a dry loading or a wet loading of my sample?

A4: The choice between dry and wet loading depends on the solubility of your sample.[16]

  • Wet Loading: In this method, the sample is dissolved in a minimal amount of the mobile phase (or a solvent it is very soluble in) and carefully pipetted onto the top of the packed column.[13][24] This is often faster but can be problematic if the sample is not very soluble in the starting eluent, or if you use too much solvent, which will broaden the initial sample band and decrease resolution.[16]

  • Dry Loading: Here, the sample is first dissolved in a suitable volatile solvent. A small amount of silica gel is added to this solution, and the solvent is then removed under reduced pressure to yield a dry, free-flowing powder of the sample adsorbed onto the silica. This powder is then carefully added to the top of the packed column.[13] Dry loading is the preferred method when a compound has poor solubility in the eluent or for achieving the highest possible resolution, as it ensures the sample is applied as a very narrow, concentrated band.[25]

Q5: How can I effectively monitor the separation during the chromatography run?

A5: The most effective way to monitor the separation is by collecting fractions and analyzing them using Thin-Layer Chromatography (TLC) .

  • Collect Fractions: Collect the eluent in a series of test tubes or flasks. The size of the fractions will depend on the size of your column and the expected separation.

  • Spot Fractions on TLC: Spot a small amount from every few fractions onto a TLC plate. It is helpful to spot multiple fractions on a single plate for direct comparison.

  • Visualize and Combine: After developing the TLC plate, visualize the spots (e.g., with a UV lamp). Combine the fractions that contain only your pure product.[4]

Experimental Protocols & Visualizations

Protocol 1: Optimizing a Mobile Phase using Thin-Layer Chromatography (TLC)
  • Dissolve a small amount of your crude 6-(2,3-dimethoxyphenyl)quinoline mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Using a capillary tube, spot the solution onto the baseline of several TLC plates.

  • Prepare developing chambers with different solvent systems of varying polarity (e.g., 10% EtOAc/Hexane, 20% EtOAc/Hexane, 30% EtOAc/Hexane).

  • Place one TLC plate in each chamber, ensuring the solvent level is below the baseline. Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Remove the plates, mark the solvent front, and allow them to dry completely.

  • Visualize the spots under a UV lamp.

  • Calculate the Rf value for your target compound in each solvent system (Rf = distance traveled by spot / distance traveled by solvent front).

  • Select the solvent system that provides an Rf value between 0.2 and 0.4 for your target compound and shows the best separation from impurities.[6]

Protocol 2: Slurry Packing and Dry Loading a Silica Gel Column
  • Column Preparation: Securely clamp a glass column in a vertical position. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.[15][24]

  • Prepare the Slurry: In a beaker, weigh out the required amount of silica gel (e.g., 50 g). Add your initial, least polar eluent and stir to create a uniform slurry with no lumps.[24]

  • Pack the Column: With the stopcock open and a flask underneath to collect the solvent, pour the slurry into the column. Use more eluent to rinse any remaining silica into the column.[14]

  • Settle the Bed: Gently tap the side of the column to dislodge any air bubbles and help the silica pack into a uniform bed. Drain the excess solvent until the solvent level is just at the top of the silica bed. Do not let the column run dry.[16]

  • Sample Preparation (Dry Load): Dissolve your crude product in a minimal amount of a volatile solvent. Add a small amount of silica gel (approx. 1-2 times the weight of your crude product).

  • Evaporate Solvent: Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.

  • Load the Sample: Carefully add the dry powder containing your sample to the top of the packed silica bed, creating a thin, even layer.

  • Protect the Sample Layer: Gently add a thin layer of sand on top of your sample layer to prevent it from being disturbed when you add more solvent.[24]

  • Begin Elution: Carefully add your mobile phase and begin collecting fractions.

Diagrams

Troubleshooting_Decision_Tree start Poor Separation or Low Recovery Issue q1 Is there significant peak tailing? start->q1 q2 Is the compound stuck at the origin (Rf=0)? start->q2 q3 Is recovery low and is degradation suspected? start->q3 q4 Are peaks co-eluting? start->q4 q1->q4 No sol1 Add 0.5-2% TEA to mobile phase. Consider Alumina. q1->sol1 Yes q2->q1 No sol2 Increase mobile phase polarity. If that fails, add TEA. q2->sol2 Yes q3->q2 No sol3 Perform TLC stability test. Deactivate silica with TEA or switch to Alumina. q3->sol3 Yes sol4 Use a shallower gradient. Try a different solvent system (e.g., DCM/MeOH). Use a longer column. q4->sol4 Yes

Caption: Troubleshooting decision tree for common column chromatography issues.

Chromatography_Principle cluster_column Chromatography Column cluster_separation Separation Over Time node_column Mobile Phase (Eluent) Sample Mixture (A+B) Stationary Phase (Silica Gel) Eluted Fractions node_time1 node_time1 node_column:f1->node_time1 Loading A Compound A (Less Polar) node_column:f0->A Moves Faster B Compound B (More Polar) node_column:f2->B Interacts More, Moves Slower node_time2 node_time2 node_time3 node_time3 node_time3->node_column:f3 Elution

Caption: Principle of normal-phase column chromatography separation.

References

  • Mastering Column Chromatography: Techniques and Tips. (2024, November 20). Chrom Tech, Inc.[Link]

  • Column Chromatography Guide. (2025, December 12). Phenomenex.[Link]

  • Column Chromatography Procedures. Organic Chemistry at CU Boulder.[Link]

  • How do I determine loading capacity in reverse phase flash column chromatography? (2023, January 23). Biotage.[Link]

  • Column Chromatography Made Simple: An Easy to Follow Guide. (2024, September 9). Bitesize Bio.[Link]

  • GC Column Troubleshooting Guide. (2025, August 26). Phenomenex.[Link]

  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. (2025, November 27). Aijiren.[Link]

  • Prep Chromatography Loading for Maximum Recoveries and Yields. Phenomenex.[Link]

  • Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Agilent.[Link]

  • Preparing & loading the column. University of York.[Link]

  • Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. (2024, November 25). Welch Materials.[Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog.[Link]

  • Loading Capacity of HPLC Columns. (2008, September 18). Chromatography Forum.[Link]

  • Recent problems with silica gel chromatography. (2025, November 26). ResearchGate.[Link]

  • Troubleshooting Basics, Part 4: Peak Shape Problems. (2020, November 11). LCGC International.[Link]

  • How to Calculate Sample Load and Binding Capacity for Biomolecular Chromatography Columns (Affinity, Ion Exchange)? MtoZ Biolabs.[Link]

  • HPLC Peak Tailing. (2022, February 15). Axion Labs.[Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex.[Link]

  • How to Improve LC Column Loadability. (2017, May 23). Phenomenex.[Link]

  • Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. Horizon IRD.[Link]

  • Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic. Waters.[Link]

  • How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. (2022, April 15). LCGC International.[Link]

  • Quinolines, Isoquinolines, Angustureine, and Congeneric Alkaloids — Occurrence, Chemistry, and Biological Activity. (2015, September 30). IntechOpen.[Link]

  • Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. ResearchGate.[Link]

  • Purification of Quinoline. LookChem.[Link]

  • Solvent Systems for Flash Column Chromatography. University of Rochester.[Link]

  • Troubleshooting Flash Chromatography. Barnard College.[Link]

  • Column Chromatography Notes. Membrane Solutions.[Link]

  • What compounds are unstable in a silica gel column (chromatography). (2016, March 29). Reddit.[Link]

  • Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). SpringerLink.[Link]

  • SYNTHESIS AND HARACTERIZATION OF QUINOLINE DERIVATIVES CATALYSED BY β-CYCLODEXTRINE. RA College.[Link]

  • Silica gel-mediated chemical degradation of dimeric pyranonaphthoquinones into their monomeric units. New Journal of Chemistry (RSC Publishing).[Link]

  • Column chromatography of acid-sensitive compounds. (2018, March 17). Sciencemadness.org.[Link]

  • How can I select the solvent system for column chromatography? (2015, June 18). ResearchGate.[Link]

  • APPENDIX 3E Column Chromatography. SciSpace.[Link]

Sources

troubleshooting low yield in Friedlander synthesis of quinolines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the Friedländer Synthesis. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. The Friedländer synthesis—the cyclocondensation of o-aminoaryl aldehydes or ketones with α-methylene carbonyl compounds—is a cornerstone of heterocyclic chemistry[1]. However, it is notoriously susceptible to low yields driven by precursor instability, stalled intermediates, and harsh reaction conditions[2].

This guide dissects the causality behind these failures and provides self-validating protocols to ensure your quinoline synthesis is robust, reproducible, and high-yielding.

Mechanistic Diagnostic: Where Does the Reaction Fail?

To troubleshoot effectively, we must first understand the kinetic routing of the reaction. The Friedländer synthesis operates via two competing mechanistic pathways depending on the catalytic environment[3]. Yield loss typically occurs when the reaction stalls at an intermediate phase or when the highly reactive precursors degrade before condensation can occur[4].

FriedlanderMechanism Start o-Aminobenzaldehyde + α-Methylene Ketone PathA_1 Aldol Addition (Rate-Limiting Step) Start->PathA_1 Base Catalysis PathB_1 Schiff Base Formation (Imine Intermediate) Start->PathB_1 Acid Catalysis Degradation Self-Condensation (Yield Loss / Tar) Start->Degradation Precursor Instability PathA_2 Dehydration (α,β-Unsaturated Ketone) PathA_1->PathA_2 Product Quinoline Derivative (Target Product) PathA_2->Product Cyclodehydration PathB_2 Intramolecular Aldol (Cyclization) PathB_1->PathB_2 PathB_2->Product Dehydration

Bifurcated mechanistic pathways of the Friedländer synthesis and primary degradation route.

Troubleshooting FAQs: Causality & Solutions

Q1: My reaction mixture rapidly turns into a dark tar, and my isolated yield is <20%. How do I prevent precursor degradation? The Causality: The primary drawback of the classic Friedländer reaction is the inherent instability of the o-aminobenzaldehyde precursor. The proximity of the nucleophilic amine and the electrophilic aldehyde causes rapid, unsolicited intermolecular self-condensation, forming polymeric tar before the desired cross-condensation can occur[4]. The Solution: Abandon the isolation of o-aminobenzaldehydes. Instead, use bench-stable o-nitrobenzaldehydes and perform an in situ reduction (e.g., using


 or 

). By reducing the nitro group in the presence of the α-methylene ketone, the reactive amine is trapped by the ketone the exact moment it is generated, completely bypassing the self-condensation pathway.

Q2: My reaction stalls, and TLC shows a buildup of intermediates. Should I push it harder with stronger acids/bases? The Causality: No. Pushing the reaction with harsh Brønsted acids (like ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">


) or strong bases (like 

) often leads to the decomposition of sensitive functional groups and exacerbates charring[2]. Stalled reactions usually indicate a failure in the cyclodehydration step, not a lack of thermodynamic energy. The Solution: Switch to a mild Lewis acid. Catalysts like Cerium(IV) Ammonium Nitrate (CAN) or molecular iodine (

) provide dual-action activation. They coordinate with the carbonyl oxygen to increase its electrophilicity without altering the bulk pH of the solution, allowing the reaction to proceed smoothly to the cyclized quinoline[5].

Q3: I am using an unsymmetrical ketone and getting a 50/50 mixture of regioisomers. How can I control regioselectivity? The Causality: Unsymmetrical ketones possess two different α-methylene positions capable of enolization. Under standard thermal conditions, the reaction falls under thermodynamic control, leading to poor regioselectivity. The Solution: Shift the reaction to kinetic control by modifying the microenvironment. Utilizing sulfonyl-functionalized imidazolium ionic liquids acts as both a solvent and a sterically demanding catalyst, directing the condensation preferentially toward the less hindered α-carbon and significantly boosting the yield of the desired regioisomer[6].

Quantitative Catalyst Comparison

To optimize your specific substrate scope, consult the following empirical data comparing modern catalytic interventions against traditional methods:

Catalyst SystemReaction ConditionsTypical YieldCausality / Mechanistic Advantage
KOH / NaOH EtOH, Reflux, 12-24h40–60%Promotes initial aldol addition; however, strongly basic conditions exacerbate precursor self-condensation and tar formation[3].
p-TsOH Toluene, Reflux, 8-12h55–75%Accelerates Schiff base formation; requires a Dean-Stark apparatus to drive the equilibrium via water removal[2].
Cerium(IV) Ammonium Nitrate EtOH/H₂O, 50°C, 1-4h80–92%Dual-action Lewis acidity and single-electron transfer capabilities activate the carbonyl while protecting sensitive functional groups[5].
Molecular Iodine (ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

)
Solvent-free, 80°C, 1-2h85–95%Mild Lewis acidity avoids pH extremes; solvent-free conditions increase effective molarity, outcompeting degradation pathways.
Imidazolium Ionic Liquids Neat, 80°C, 2-5h82–94%Acts as both solvent and catalyst; provides tunable microenvironments that can dictate regioselectivity in unsymmetrical ketones[6].

Self-Validating Experimental Protocols

The following protocols are engineered with built-in chemical and visual checkpoints to ensure you can validate the success of the reaction in real-time.

Protocol A: Solvent-Free Iodine-Catalyzed Annulation

Causality: Removing the solvent maximizes the effective concentration of the reactants, kinetically driving the intermolecular condensation forward before degradation can occur. Molecular iodine acts as a volatile, mild Lewis acid[7].

  • Preparation: In a mortar, combine 1.0 mmol of o-aminoaryl ketone and 1.2 mmol of the α-methylene ketone. Add 10 mol% (25 mg) of molecular iodine (

    
    ).
    
  • Activation: Grind the mixture thoroughly until a homogeneous paste/powder is formed. Transfer to a round-bottom flask.

  • Heating: Heat the neat mixture to 80°C under a nitrogen atmosphere for 1–2 hours.

    • Validation Checkpoint 1 (Physical): The mixture will form a uniform melt, indicating successful thermal activation.

    • Validation Checkpoint 2 (TLC): Spot the reaction on silica. Under 365 nm UV light, the disappearance of the starting material and the emergence of a bright blue fluorescent spot confirms the formation of the conjugated quinoline core.

  • Quenching: Cool to room temperature and dissolve the crude melt in 15 mL of Ethyl Acetate. Wash with 10 mL of saturated aqueous Sodium Thiosulfate (

    
    )[2].
    
    • Validation Checkpoint 3 (Chemical): The organic layer will immediately transition from dark brown to pale yellow/clear. This color change self-validates that all active iodine has been successfully reduced and quenched.

  • Isolation: Dry the organic layer over

    
    , concentrate under reduced pressure, and recrystallize from ethanol.
    
Protocol B: In Situ Reduction-Annulation Cascade

Causality: This protocol bypasses the isolation of unstable o-aminobenzaldehydes by generating them transiently, ensuring immediate capture by the ketone[4].

  • Setup: In a 50 mL flask, dissolve 1.0 mmol of o-nitrobenzaldehyde and 1.2 mmol of the α-methylene ketone in 10 mL of absolute ethanol.

  • Reduction Initiation: Add 3.0 mmol of Tin(II) chloride dihydrate (

    
    ) to the stirring solution.
    
  • Cascade Execution: Reflux the mixture at 80°C for 3–4 hours.

    • Validation Checkpoint 1 (Visual): The reaction will transition from a pale yellow solution to a deep orange/red as the nitro group is reduced and the imine intermediate forms.

    • Validation Checkpoint 2 (TLC): The starting o-nitrobenzaldehyde is UV-active but strictly non-fluorescent. The reaction is complete when the non-fluorescent spot disappears entirely, replaced by the highly fluorescent quinoline product.

  • Workup: Cool the mixture, neutralize with saturated

    
     until pH 7-8 is reached, and extract with dichloromethane (3 x 15 mL). Purify via silica gel chromatography.
    

References

  • Friedländer Synthesis - Organic Chemistry Portal Organic Chemistry Portal[Link]

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review RSC Advances[Link]

  • Efficient Friedlander Synthesis of Quinolines in the Presence of Sulfonyl Imidazolium Salts Bentham Science[Link]

  • Cerium(IV) Ammonium Nitrate Is an Excellent, General Catalyst for the Friedländer and Friedländer−Borsche Quinoline Syntheses The Journal of Organic Chemistry (ACS)[Link]

  • Concerning the mechanism of the Friedländer quinoline synthesis ResearchGate (Canadian Journal of Chemistry)[Link]

Sources

Technical Support Center: Preventing Degradation of 6-(2,3-dimethoxyphenyl)quinoline in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 6-(2,3-dimethoxyphenyl)quinoline .

While this biaryl compound is highly valuable in medicinal chemistry, its structural dichotomy—an electron-deficient, photo-sensitive quinoline core coupled with an electron-rich 2,3-dimethoxyphenyl moiety—creates specific vulnerabilities in solution. This guide synthesizes mechanistic causality with field-proven protocols to help you troubleshoot, validate, and permanently resolve solution instability.

Mechanistic Overview of Degradation Pathways

To prevent degradation, one must first understand the causality behind it. The quinoline scaffold is primarily susceptible to two modes of degradation in solution: photodegradation and N-oxidation [1][2].

  • Photodegradation: The conjugated aza-aromatic system readily absorbs UV and visible light. This excitation leads to the generation of reactive oxygen species (ROS) if dissolved oxygen is present, ultimately resulting in the formation of hydroxyquinolines and, upon prolonged exposure, complete cleavage of the aromatic nucleus[3].

  • Oxidation: The lone pair of electrons on the quinoline nitrogen is highly nucleophilic. In the presence of oxidants, trace peroxides (common in ethereal solvents), or dissolved oxygen, this nitrogen is rapidly oxidized to form a quinoline N-oxide[2].

  • pH-Dependent Kinetics: Paradoxically, acidic conditions accelerate the photodegradation of quinolines. Protonation of the quinoline nitrogen alters the molecule's electronic distribution, lowering the activation energy required for photo-induced structural breakdown.

Pathway Core 6-(2,3-dimethoxyphenyl) quinoline Photo Photodegradation (UV/Vis Light) Core->Photo Photon Absorption Ox Oxidation (ROS / Peroxides) Core->Ox Nucleophilic Attack Acid Acidic Stress (pH < 5.0) Core->Acid Nitrogen Protonation P_Prod Hydroxyquinolines & Ring Cleavage Photo->P_Prod O_Prod Quinoline N-oxide Ox->O_Prod A_Prod Accelerated Photolysis Acid->A_Prod

Caption: Degradation pathways of 6-(2,3-dimethoxyphenyl)quinoline in solution.

Troubleshooting Guide & FAQs

Q: My stock solution turned from colorless to yellow/brown over a week. What happened?

A: Discoloration is the classic macroscopic indicator of quinoline photodegradation[1].

  • Causality: Ambient light excites the quinoline core. If the solvent was not degassed, dissolved oxygen acts as a radical propagator, leading to the formation of colored hydroxyquinoline derivatives and complex oligomers[3].

  • Solution: Immediately discard the discolored stock. Re-prepare the solution using strictly actinic-protected (amber) glassware and store it in the dark.

Q: LC-MS analysis of my aged solution shows a major impurity with a mass shift of +16 Da.

A: A +16 Da mass shift on a quinoline derivative is the hallmark signature of quinoline N-oxide formation [2].

  • Causality: You likely used an ethereal solvent (e.g., THF, 1,4-dioxane, or diethyl ether) that had aged. Ethereal solvents auto-oxidize to form hydroperoxides over time. These peroxides act as potent electrophilic oxidants, attacking the nucleophilic lone pair on the quinoline nitrogen[2].

  • Solution: Avoid ethereal solvents for long-term storage. Switch to fresh, degassed HPLC-grade Acetonitrile (MeCN) or Methanol (MeOH).

Q: I am observing inconsistent assay potency when testing the compound in aqueous buffers.

A: The stability of quinoline compounds in aqueous media is highly pH-dependent[1].

  • Causality: If your assay buffer is mildly acidic (pH < 5), the quinoline nitrogen becomes protonated. Research demonstrates that the photodegradation rate of quinolines is significantly faster at pH 4.5 compared to pH 7.0[3].

  • Solution: If your experimental design permits, buffer your aqueous solutions to a neutral pH (7.0–7.4) to maintain the compound in its unprotonated, more photostable free-base form.

Quantitative Solution Stability Profile

The following table summarizes the expected degradation kinetics of quinoline derivatives under various environmental stresses, providing a benchmark for your own quality control[2].

Stress ConditionSolvent SystempHHalf-Life (

)
Primary DegradantMechanism of Action
Ambient Light Water / MeCN (1:1)4.5~14 daysHydroxyquinolinesProtonation-accelerated photolysis
Ambient Light Water / MeCN (1:1)7.0>30 daysHydroxyquinolinesDirect photon absorption
Dark, 25°C THF (Aged/Uninhibited)N/A<48 hoursQuinoline N-oxidePeroxide-mediated nucleophilic oxidation
Dark, 4°C Degassed MeCNN/A>6 monthsNone detectedKinetic & thermodynamic stabilization

Self-Validating Experimental Protocols

Do not assume your compound is stable; prove it. The following protocols are designed as self-validating systems. By intentionally forcing degradation first, you establish a reliable analytical baseline, ensuring that any future instability is instantly recognized.

Protocol A: Forced Degradation Baseline Study

Purpose: To generate the exact retention times and mass spectra of your specific degradation products (N-oxides, hydroxyquinolines) on your LC-MS system.

  • Preparation: Prepare a 1 mg/mL stock solution of 6-(2,3-dimethoxyphenyl)quinoline in HPLC-grade Acetonitrile.

  • Oxidative Stress (N-oxide generation): Mix 1 mL of stock with 1 mL of 3%

    
    . Incubate at room temperature in the dark for 24 hours[1][2].
    
  • Photolytic Stress (Photodegradation): Transfer 1 mL of stock to a clear, transparent glass vial. Expose to a 254 nm UV light source (or direct sunlight) for 24 hours[1].

  • Analysis: Run both stressed samples alongside a freshly prepared, non-degraded control using a stability-indicating LC-MS/UV method. Document the retention times and

    
     values of the +16 Da (N-oxide) and hydroxylated peaks.
    
Protocol B: Preparation of High-Stability Stock Solutions

Purpose: To formulate a stock solution immune to the identified degradation pathways.

  • Solvent Degassing: Sparge HPLC-grade Acetonitrile with Argon or Nitrogen gas for 15 minutes. Causality: Displaces dissolved oxygen, eliminating the primary source of ROS and N-oxidation.

  • Actinic Dissolution: Weigh the solid compound directly into an amber glass vial. Add the degassed solvent. Causality: Amber glass blocks the UV wavelengths responsible for photo-excitation.

  • Aliquoting: Divide the master stock into single-use aliquots (e.g., 100 µL). Causality: Prevents repeated freeze-thaw cycles and limits atmospheric oxygen exposure during repeated vial openings.

  • Inert Storage: Overlay the headspace of each vial with Argon gas before sealing. Store at -20°C.

Workflow S1 1. Solvent Prep Degas MeCN/MeOH S2 2. Dissolution Use Amber Vials S1->S2 S3 3. pH Control Buffer to pH 7.4 S2->S3 S4 4. Storage Argon Purge, -20°C S3->S4

Caption: Step-by-step stabilization workflow for quinoline derivative solutions.

References

  • Title: Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. Source: Benchchem. URL: 1

  • Title: Technical Support Center: Preventing N-oxide Formation in Quinoline Reactions. Source: Benchchem. URL: 2

  • Title: Photodegradation of quinoline in water. Source: ResearchGate. URL: 3

Sources

Technical Support Center: 6-Arylquinoline Synthesis & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Portal. 6-arylquinolines are privileged scaffolds in medicinal chemistry, frequently exhibiting potent anticancer properties via tubulin polymerization inhibition and P-glycoprotein (P-gp) modulation.

Synthesizing these motifs typically relies on two distinct paradigms: Late-Stage Palladium-Catalyzed Cross-Coupling (for modular SAR exploration) and De Novo Core Construction (when cross-coupling is sterically or electronically precluded). This guide provides causal troubleshooting, quantitative diagnostics, and self-validating standard operating procedures (SOPs) for both approaches.

Part 1: Late-Stage Functionalization via Suzuki-Miyaura Cross-Coupling

The of 6-haloquinolines with arylboronic acids is the industry standard for generating biaryl motifs[1]. However, the quinoline nitrogen can coordinate with palladium, and electron-deficient boronic acids are highly susceptible to competing side reactions.

SMC_Cycle Pd0 Pd(0) Catalyst Active Species OxAdd Pd(II) Oxidative Addition (6-Haloquinoline) Pd0->OxAdd Ar-X Addition TransMet Transmetalation (Arylboronic Acid) OxAdd->TransMet Ar'-B(OH)2, Base HomoCouple Homocoupling (Ar-Ar) OxAdd->HomoCouple O2 Contamination Dehalogenation Hydrodehalogenation (Quinoline) OxAdd->Dehalogenation Hydride Source RedElim Reductive Elimination TransMet->RedElim ProtoDeB Protodeboronation (Ar-H) TransMet->ProtoDeB H2O/Base Cleavage RedElim->Pd0 Catalyst Regeneration Product 6-Arylquinoline (Target Product) RedElim->Product

Fig 1. Suzuki-Miyaura catalytic cycle detailing competing side-reaction pathways.

Diagnostic Q&A

Q: My UPLC-MS shows a massive peak corresponding to the protodeboronated aryl ring (Ar-H) instead of my 6-arylquinoline. Why is this happening? A: Protodeboronation (Hydrodeboronation) occurs when the C-B bond is cleaved by water or base prior to the transmetalation step. As detailed in , this is highly prevalent with electron-deficient or heteroaryl boronic acids (e.g., indazole-boronic acids)[2]. Causality: The competition is purely kinetic. If the rate of transmetalation is slower than the rate of base-mediated hydrolysis, protodeboronation dominates. Solution: Shift to anhydrous conditions using a non-aqueous base (e.g., anhydrous


) and employ a highly active dialkylbiaryl phosphine ligand (like XPhos) to accelerate transmetalation.

Q: I am isolating significant quantities of biaryl homocoupled products (Ar-Ar) and unreacted 6-haloquinoline. How do I suppress this? A: Oxidative Homocoupling is driven by trace oxygen acting as an oxidant, forcing the Pd(II) intermediate to undergo transmetalation with a second equivalent of boronic acid instead of proceeding to reductive elimination. Causality: Oxygen contamination oxidizes the Pd(II) species or the boronic acid directly. Solution: Rigorously degas all solvents via the freeze-pump-thaw method and maintain a strict argon atmosphere. Ensure your Pd(0) source (e.g.,


) has not degraded into inactive Pd(II) oxides.
Quantitative Diagnostic Data

The choice of solvent, base, and ligand drastically alters the kinetic landscape of the reaction. The table below summarizes the impact of reaction conditions on side-product distribution for a standard 6-bromoquinoline + indazole-boronic acid coupling.

Catalyst / Ligand SystemSolvent SystemBaseTarget 6-Arylquinoline YieldProtodeboronation (Ar-H)Homocoupling (Ar-Ar)

1,4-Dioxane /

(Aerobic)

45%35%15%

Toluene /

(Degassed)

60%25%<5%

/ SPhos
DMF (Aerobic)

40%15%40%

/ XPhos
Anhydrous THF (Degassed)

92% <2% <2%
SOP 1: Self-Validating Anhydrous Suzuki-Miyaura Coupling

This protocol is engineered to kinetically favor transmetalation over protodeboronation.

  • Preparation & Degassing: In a glovebox or under strict Schlenk conditions, charge a flame-dried Schlenk flask with 6-bromoquinoline (1.0 equiv), arylboronic acid (1.2 equiv),

    
     (2 mol%), XPhos (4 mol%), and freshly oven-dried 
    
    
    
    (2.0 equiv).
  • Solvent Addition: Add anhydrous THF (0.2 M relative to quinoline) that has been rigorously degassed via three freeze-pump-thaw cycles.

  • Reaction Initiation: Heat the mixture to 65°C under a positive pressure of Argon.

  • Validation Checkpoint 1 (1 Hour): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via UPLC-MS.

    • Self-Validation: Calculate the relative area of the[M-B(OH)2+H] peak (protodeboronation). If this peak exceeds 5% relative to the product mass, your

      
       is likely hydrated. Halt, re-dry the base at 120°C under vacuum, and restart.
      
  • Workup: Once starting material is consumed (typically 4-6 hours), cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate for column chromatography.

Part 2: De Novo Core Construction via Skraup Synthesis

When synthesizing 6-arylquinolines where the aryl group is already installed on the aniline precursor (e.g., starting from 4-arylaniline), the is utilized[3]. This classical reaction is notorious for violent exotherms and intractable side reactions.

Skraup_Logic Glycerol Glycerol + H2SO4 Acrolein Acrolein Intermediate Glycerol->Acrolein Dehydration Michael Michael Addition (+ 4-Substituted Aniline) Acrolein->Michael Controlled Rate Polymerization Acrolein Polymerization (Intractable Tar) Acrolein->Polymerization No Moderator (FeSO4) Cyclization Cyclization & Oxidation Michael->Cyclization Quinoline 6-Arylquinoline Core Cyclization->Quinoline Exotherm Runaway Exotherm Polymerization->Exotherm Exotherm->Polymerization Thermal Feedback Loop

Fig 2. Skraup synthesis mechanism and the positive thermal feedback loop of tar formation.

Diagnostic Q&A

Q: My reaction violently exotherms and yields a black, intractable polymeric tar. How do I recover the yield? A: The Skraup synthesis relies on the in situ dehydration of glycerol to form acrolein. Acrolein is a highly reactive α,β-unsaturated aldehyde. Causality: If the Michael addition of the aniline to acrolein is slower than acrolein's auto-polymerization, a runaway exothermic polymerization occurs. The heat generated by polymerization further accelerates the dehydration of glycerol, creating a dangerous positive thermal feedback loop that yields "black goo." Solution: Introduce a moderator. Ferrous sulfate (


) acts as a radical scavenger and oxygen carrier, dampening the polymerization rate and extending the reaction over a manageable timeframe, ensuring the aniline has time to react.
SOP 2: Moderated Skraup Synthesis of 6-Arylquinolines

This protocol utilizes thermal moderation to prevent acrolein auto-polymerization.

  • Reagent Mixing: In a large, heavy-walled round-bottom flask equipped with a robust reflux condenser, combine 4-arylaniline (1.0 equiv), anhydrous glycerol (3.0 equiv), nitrobenzene (0.6 equiv, as the mild oxidant), and powdered

    
     (0.1 equiv).
    
  • Acid Addition: Submerge the flask in an ice-water bath. Slowly, dropwise, add concentrated

    
     (3.0 equiv) while maintaining vigorous mechanical stirring.
    
    • Self-Validation: Monitor the internal temperature. If the temperature spikes above 40°C during addition, pause and increase cooling. Do not proceed until the mixture is homogeneous and cooled.

  • Controlled Heating: Transfer the flask to a heating mantle. Gradually raise the temperature to 130°C over 45 minutes.

  • Validation Checkpoint 2 (Reflux): As the reaction approaches 130°C, a mild exotherm will begin. Remove the heat source immediately. The heat of the reaction should naturally sustain a gentle boil. If boiling becomes violent, apply a wet towel to the flask exterior.

  • Completion: Once the exotherm subsides, reapply heat and reflux at 150°C for 3 hours. Cool, basify with aqueous NaOH (careful: exothermic neutralization), and extract the 6-arylquinoline with ethyl acetate.

References

  • Extracting Mechanistic Information from an Open Data Set for a Pharma-Relevant Suzuki–Miyaura Cross-Coupling Reaction. Organic Process Research & Development.[Link]

  • Suzuki–Miyaura Coupling. Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry.[Link]

  • Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. Molecules (PMC).[Link]

  • A robust iron catalyst for the selective hydrogenation of substituted (iso)quinolones. Chemical Science.[Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 6-(2,3-dimethoxyphenyl)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 6-(2,3-dimethoxyphenyl)quinoline. This guide is designed for researchers, chemists, and process development professionals. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the challenges of scaling up this important synthesis. Our focus is on providing practical, field-tested insights grounded in established chemical principles.

The synthesis of 6-(2,3-dimethoxyphenyl)quinoline is typically achieved via a convergent strategy, most commonly involving a palladium-catalyzed cross-coupling reaction. This guide will focus on the widely used Suzuki-Miyaura coupling pathway, which involves the reaction of a 6-haloquinoline (such as 6-bromoquinoline) with 2,3-dimethoxyphenylboronic acid.

Synthetic Strategy Overview

The retrosynthetic analysis for 6-(2,3-dimethoxyphenyl)quinoline points to two key precursors: a quinoline core functionalized at the 6-position and the arylboronic acid. This modular approach allows for flexibility but requires careful optimization of each step, especially during scale-up.

G cluster_quinoline Quinoline Precursor cluster_boronic Aryl Precursor Target 6-(2,3-dimethoxyphenyl)quinoline Disconnect C-C Disconnection (Suzuki Coupling) Target->Disconnect Precursors Disconnect->Precursors Quinoline 6-Bromoquinoline Precursors->Quinoline BoronicAcid 2,3-Dimethoxyphenylboronic acid Precursors->BoronicAcid Skraup Skraup Reaction Quinoline->Skraup Aniline 4-Bromoaniline Skraup->Aniline

Caption: Retrosynthetic analysis of 6-(2,3-dimethoxyphenyl)quinoline.

Part 1: Synthesis of the Key Precursor: 6-Bromoquinoline

The most common and cost-effective method for preparing the 6-bromoquinoline core is the Skraup reaction, which involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent.[1]

Frequently Asked Questions (FAQs): 6-Bromoquinoline Synthesis

Q1: Why is the Skraup reaction often violent, and how can this be controlled during scale-up? A: The reaction is highly exothermic due to the dehydration of glycerol to acrolein and the subsequent condensation and oxidation steps.[1] On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation a critical challenge. A modified approach where reactants are brought together more slowly and with controlled heating is essential for safety and yield.[2] Using a milder oxidizing agent or controlling the rate of glycerol addition can significantly tame the reaction's vigor.[3]

Q2: What is the role of the oxidizing agent, and can I use alternatives to nitrobenzene? A: The oxidizing agent is required to convert the dihydroquinoline intermediate into the aromatic quinoline ring system.[1] While classic Skraup reactions use the aniline's corresponding nitrobenzene, this can be hazardous. Milder and cheaper oxidants are often used in modern applications.[3] Ferrous sulfate is sometimes added as a moderator to control the reaction rate.[4][5]

Q3: My yield of 6-bromoquinoline is consistently low (45-55%). How can I improve it? A: Low yields often stem from uncontrolled temperature, leading to polymerization and charring, or incomplete reaction. Key optimization strategies include:

  • Temperature Control: Maintain a steady temperature, typically around 140-145°C, during the glycerol addition.[3]

  • pH Adjustment during Work-up: Carefully neutralizing the reaction mixture to a pH of 5-6 during work-up has been shown to improve isolated yields.[3]

  • Efficient Extraction: Using an appropriate solvent like toluene for extraction is crucial for recovering the product from the aqueous mixture.[1][3]

Troubleshooting Guide: The Skraup Reaction
Issue Potential Cause(s) Recommended Solution(s)
Reaction is too vigorous or uncontrollable Rapid addition of glycerol; Localized overheating ("hot spots").Add glycerol dropwise while closely monitoring the internal temperature.[1] Ensure vigorous and efficient mechanical stirring to maintain a homogeneous temperature throughout the reaction vessel. For larger scales, consider a reactor with better heat transfer capabilities.
Extensive charring and tar formation Reaction temperature is too high; Insufficient moderation.Reduce the reaction temperature slightly. Ensure an adequate amount of moderator, like ferrous sulfate, is used.[4] A modified procedure with slower heating rates can also prevent decomposition.[2]
Low Yield Incomplete reaction; Product loss during work-up; Side reactions.Increase reaction time and monitor by TLC.[3] Optimize the pH during neutralization to prevent product loss.[3] Ensure thorough extraction with an appropriate solvent.
Difficult product isolation/purification Formation of emulsions during work-up; Co-extraction of impurities.After neutralization, allow the mixture to stand to break up any emulsions. Use a brine wash to help separate the organic and aqueous layers.[6] Purification can often be achieved by vacuum distillation or by converting the quinoline to a salt (like the picrate), crystallizing it, and then liberating the free base.[7]
Detailed Protocol: Synthesis of 6-Bromoquinoline

This protocol is adapted from established Skraup reaction procedures.[1][3]

Materials:

  • 4-Bromoaniline

  • Anhydrous Glycerol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • An oxidizing agent (e.g., p-nitrotoluene or arsenic pentoxide, use with extreme caution)

  • Ferrous sulfate (optional, as a moderator)

  • Toluene

  • Sodium Hydroxide (NaOH) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a suitable reactor equipped with a mechanical stirrer, dropping funnel, and reflux condenser, carefully add concentrated sulfuric acid to a stirred mixture of 4-bromoaniline.

  • Heat the mixture with stirring to 140-145°C.[1]

  • Once the temperature is stable, add anhydrous glycerol dropwise from the dropping funnel over a period of time, ensuring the temperature does not exceed the set point.

  • After the addition is complete, maintain the reaction at temperature for an additional 3-8 hours, monitoring progress by TLC.[3]

  • Allow the reaction to cool to room temperature. Very carefully, pour the mixture into a beaker of crushed ice.

  • Neutralize the acidic solution by slowly adding a concentrated NaOH solution until the pH reaches 5-6.[3]

  • Transfer the neutralized solution to a large separatory funnel and extract the product with toluene (3x volumes).[1]

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude 6-bromoquinoline.

  • The crude product can be further purified by vacuum distillation.

Part 2: Suzuki-Miyaura Coupling for C-C Bond Formation

This step is the core of the synthesis, forming the bond between the quinoline and the dimethoxyphenyl moiety. The Suzuki-Miyaura coupling is a robust and versatile reaction, but it is sensitive to several parameters, especially when scaling up.[8]

G Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X(L)₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)-Ar'(L)₂ Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product 6-(2,3-dimethoxyphenyl)quinoline (Ar-Ar') RedElim->Product ArX 6-Bromoquinoline (Ar-X) ArX->OxAdd ArB 2,3-Dimethoxyphenyl- boronic acid (Ar'-B(OH)₂) ArB->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Frequently Asked Questions (FAQs): Suzuki-Miyaura Coupling

Q1: My Suzuki coupling is sluggish or stalls completely. What's the first thing I should check? A: The most common culprits are the catalyst, reagents, and reaction atmosphere.

  • Catalyst Activity: Ensure your palladium source is active. Pd(II) precatalysts need to be reduced in situ to the active Pd(0) species.[9] Consider using a modern, pre-formed Pd(0) catalyst system like a Buchwald precatalyst for more reliable initiation.[9]

  • Oxygen Contamination: Oxygen can deactivate the Pd(0) catalyst and oxidize phosphine ligands.[9] Thoroughly degas your solvent and reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[9]

  • Reagent Quality: Boronic acids can degrade over time. Use fresh or properly stored 2,3-dimethoxyphenylboronic acid. Ensure your base is anhydrous and of high purity.

Q2: I'm seeing significant amounts of homocoupling of my boronic acid. How can I prevent this? A: Homocoupling is often promoted by the presence of Pd(II) species and oxygen.[10] Using a pre-formed Pd(0) catalyst can help. More importantly, rigorous degassing of the reaction mixture is critical to minimize oxygen levels, which are known to increase homocoupling.[10]

Q3: What is the best base and solvent system for this specific coupling? A: The choice is often substrate-dependent. For coupling aryl bromides, inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are common and effective.[9] A biphasic solvent system like toluene/water or a polar aprotic solvent like dioxane with water is frequently used. Vigorous stirring is essential in biphasic systems to ensure efficient reaction at the interface.[9]

Q4: Can I use a different palladium catalyst, like Pd/C? A: Yes, heterogeneous catalysts like Palladium on Carbon (Pd/C) can be used for Suzuki couplings and offer the advantage of easy removal by filtration.[11] However, they may require the addition of a phosphine ligand, such as PPh₃, to be effective for haloquinolines.[11]

Troubleshooting Guide: Suzuki-Miyaura Coupling
Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion Inactive catalyst; Insufficient degassing; Poor quality boronic acid or base; Low temperature.Use a fresh batch of catalyst or a more active precatalyst.[9] Thoroughly degas the solvent and reaction mixture.[9] Use fresh, high-purity boronic acid and base. Incrementally increase the reaction temperature, as many Suzuki couplings require heating to proceed at a reasonable rate.[9]
Dehalogenation of 6-Bromoquinoline Presence of hydride sources.Potential hydride sources can include certain amine bases or alcohol solvents. Switch to a carbonate or phosphate base and an aprotic solvent system.[9]
Deboronation of Boronic Acid Prolonged reaction times at high temperatures; Presence of excess water.Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed. While some water is often necessary, ensure you are not using an excessive amount, which can promote protodeboronation.
Formation of Black Precipitate (Palladium Black) Catalyst decomposition.This indicates the active Pd(0) is aggregating and precipitating out of solution. Ensure you are using an appropriate ligand-to-palladium ratio (typically 1:1 to 4:1) to stabilize the catalyst.[9] Excessive heat can also accelerate decomposition.
Difficulty Reproducing Results on a Larger Scale Inefficient mixing; Poor heat transfer; Inconsistent degassing.Ensure the stirring is vigorous enough to maintain a well-mixed suspension, especially for biphasic systems. Use a reactor with a jacket for precise temperature control. Ensure the degassing procedure is scalable and effective for the larger volume.
Detailed Protocol: Synthesis of 6-(2,3-dimethoxyphenyl)quinoline

Materials:

  • 6-Bromoquinoline

  • 2,3-Dimethoxyphenylboronic acid (typically 1.1-1.5 equivalents)[12]

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, 2-3 equivalents)

  • Solvent (e.g., Toluene/Water 4:1 or Dioxane/Water 4:1)

  • Ethyl Acetate

  • Brine

Procedure:

  • To a reaction vessel, add 6-bromoquinoline, 2,3-dimethoxyphenylboronic acid, and the base.

  • Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add the degassed solvent system via cannula, followed by the palladium catalyst.

  • Heat the reaction mixture to a specified temperature (e.g., 80-100°C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the 6-bromoquinoline is consumed.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with water and then brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure to obtain the crude product.

Part 3: Purification and Final Product Handling

Achieving high purity is essential for the final product, especially for pharmaceutical applications. The choice between recrystallization and column chromatography depends on the impurity profile and the scale of the synthesis.[13]

Frequently Asked Questions (FAQs): Purification & Scale-Up

Q1: My final product is an oil and won't crystallize. What should I do? A: First, ensure all residual solvent has been removed under a high vacuum. If the product remains oily, it likely contains impurities. Purification by column chromatography is the next logical step.[14] After chromatography, the purified product may solidify. If it's still an oil, attempting to form a salt (e.g., hydrochloride) can often induce crystallization.[14]

Q2: What is a good starting point for a recrystallization solvent system? A: For quinoline derivatives, common solvents include ethanol, methanol, or mixtures like ethanol/water or ethyl acetate/hexane.[13] The ideal solvent should dissolve the compound well when hot but poorly at room temperature.[13]

Q3: How do I choose a solvent system for column chromatography? A: Use Thin-Layer Chromatography (TLC) to screen different solvent systems. A common mobile phase for quinoline derivatives is a mixture of ethyl acetate and hexanes or dichloromethane and methanol.[13] Aim for a retention factor (Rf) of approximately 0.2-0.3 for the target compound to achieve good separation on the column.[13]

Overall Synthesis and Purification Workflow

G cluster_step1 Step 1: Skraup Reaction cluster_step2 Step 2: Suzuki Coupling cluster_step3 Step 3: Purification Start1 4-Bromoaniline + Glycerol Reaction1 Reaction at 140-145°C Start1->Reaction1 Workup1 Quench & Neutralize Reaction1->Workup1 Extract1 Toluene Extraction Workup1->Extract1 Purify1 Vacuum Distillation Extract1->Purify1 Product1 6-Bromoquinoline Purify1->Product1 Start2 6-Bromoquinoline + Boronic Acid Product1->Start2 Reaction2 Pd-Catalyzed Reaction at 90°C Start2->Reaction2 Workup2 Aqueous Work-up Reaction2->Workup2 Extract2 EtOAc Extraction Workup2->Extract2 Crude Crude Product Extract2->Crude Purify3 Column Chromatography or Recrystallization Crude->Purify3 Final Pure 6-(2,3-dimethoxyphenyl)quinoline Purify3->Final

Caption: General workflow for the synthesis and purification of the target compound.

References
  • BenchChem. (n.d.). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
  • BenchChem. (n.d.). Synthesis of 6-Bromoquinoline from 4-Bromoaniline via Skraup Reaction: An Application Note and Detailed Protocol.
  • BenchChem. (n.d.). Troubleshooting low yield in Friedländer synthesis of quinolines.
  • Guidechem. (2023, July 29). What is 6-Bromoisoquinoline and how is it synthesized?.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 6-Bromoquinoline-8-carbonitrile.
  • ChemicalBook. (n.d.). 6-bromoquinolin-8-amine synthesis.
  • Scribd. (2011, October 17). Synthesis of 6-Bromoquinoline.
  • Organic Chemistry Portal. (2010). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations.
  • BenchChem. (n.d.). Troubleshooting low yield in Friedländer quinoline synthesis.
  • BenchChem. (n.d.). Purifying 6,7-Dimethoxy-4-phenoxy-quinoline: A Guide for Researchers.
  • Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis.
  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?.
  • MDPI. (2025, April 30). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies.
  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?.
  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • ResearchGate. (2026, January 2). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations | Request PDF.
  • ResearchGate. (n.d.). The Skraup Synthesis of Quinolines.
  • International Journal of Pharmaceutical Sciences. (2025, March 25).
  • ResearchGate. (n.d.). THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION.
  • ACS Publications. (2003, November 6). Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. The Journal of Organic Chemistry.
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 6,7-Dimethoxy-4-phenoxy-quinoline Derivatives.
  • MDPI. (2024, August 21). 8-(2-Methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline.
  • Chem-Impex. (n.d.). 2,3-Dimethoxyphenylboronic acid.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Google Patents. (n.d.). CN103804289A - Method for synthetizing 6-methoxyquinoline.
  • LookChem. (n.d.). Purification of Quinoline - Chempedia.
  • BenchChem. (n.d.). Technical Support Center: Purification of 6,7-dimethoxy-quinoline-4-ol.
  • SLS. (n.d.). 2,6-Dimethoxyphenylboronic aci | 480096-25G | SIGMA-ALDRICH.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Synthesis and Characterization of some New 6-substituted-2, 4-di (hetar-2-yl) Quinolines via Micheal Addition.
  • Sigma-Aldrich. (n.d.). 2,3-Dimethoxyphenylboronic acid 97 40972-86-9.
  • PMC. (2025, July 18). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography.
  • Tebubio. (n.d.). (2,3-Dimethoxyphenyl)boronic Acid - 1g.
  • Google Patents. (n.d.). US6576789B1 - Process for the preparation of substituted phenylboronic acids.
  • SciSpace. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • PMC - NIH. (n.d.). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents.
  • MalariaWorld. (2022, July 12). Journal of Physics and Chemistry of Solids.

Sources

Technical Support Center: Troubleshooting 6-(2,3-dimethoxyphenyl)quinoline Precipitation in Cell Culture

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with the in vitro formulation of highly lipophilic small molecules. 6-(2,3-dimethoxyphenyl)quinoline is a classic example of a "brick dust" compound. The planar quinoline core promotes strong intermolecular π-π stacking (high lattice energy), while the 2,3-dimethoxyphenyl moiety adds steric bulk and hydrophobicity.

When you attempt to introduce this compound into an aqueous biological system, the thermodynamic forces at play strongly favor aggregation over solvation. This guide is engineered to help you understand the causality behind this precipitation and provide field-proven, self-validating methodologies to keep your compound in solution.

Part 1: Mechanistic Causality & FAQs

Q1: Why does my 10 mM DMSO stock of 6-(2,3-dimethoxyphenyl)quinoline precipitate instantly when added to pre-warmed DMEM?

A1: This is a textbook case of "solvent shifting" or "solvent shock" [1]. When you pipette a concentrated DMSO stock directly into an aqueous medium, the DMSO diffuses into the bulk water at a rate much faster than the hydrophobic compound can disperse. This strips the compound of its solvation shell, leaving it in a localized microenvironment where its concentration vastly exceeds its thermodynamic aqueous solubility limit[2]. The result is rapid nucleation, hydrophobic collapse, and macroscopic precipitation.

Q2: I cannot exceed 0.1% final DMSO concentration due to cell line toxicity. How can I achieve a working concentration of 10 µM without precipitation?

A2: You must alter the thermodynamic environment of the aqueous phase before introducing the compound. Relying on DMSO alone at 0.1% is insufficient to solvate 10 µM of a highly lipophilic quinoline derivative. You must employ secondary solubilization strategies, such as hydrophobic encapsulation using cyclodextrins[3] or protein binding using carrier proteins like Bovine Serum Albumin (BSA)[4].

Q3: How exactly does 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) prevent my compound from crashing out?

A3: Cyclodextrins are cyclic oligosaccharides that form a toroidal ("donut-like") structure. The exterior is highly hydrophilic, ensuring excellent water solubility, while the interior cavity is non-polar and hydrophobic[5]. When 6-(2,3-dimethoxyphenyl)quinoline enters this cavity, it displaces high-energy water molecules. This displacement is both entropically and enthalpically favorable, creating an "inclusion complex"[3]. The compound is effectively hidden from the aqueous environment, preventing precipitation while remaining fully bioavailable to the cells[6]. This method can increase the aqueous solubility of poorly soluble drugs by over 100-fold[7].

Q4: Can I use Bovine Serum Albumin (BSA) as a physiological alternative to synthetic cyclodextrins?

A4: Yes. Serum albumins are the primary soluble transport proteins in the mammalian circulatory system, evolved specifically to bind and transport hydrophobic molecules like fatty acids and hormones[8]. BSA contains multiple hydrophobic binding pockets (such as Sudlow's sites I and II). By pre-supplementing your culture media with BSA, the protein acts as a thermodynamic "sponge," sequestering the lipophilic quinoline molecules before they can self-aggregate[9].

Part 2: Solubilization Strategy Workflows

Pathway A 6-(2,3-dimethoxyphenyl)quinoline in 100% DMSO Stock B Direct Addition to Aqueous Media A->B Standard Protocol C Pre-complexation with HP-β-CD or BSA A->C Optimized Protocol D Solvent Shift & Rapid Nucleation B->D F Hydrophobic Shielding (Thermodynamic Stability) C->F E Macroscopic Precipitation (Assay Failure) D->E G Stable Aqueous Solution (Successful Assay) F->G

Workflow comparing standard direct dilution versus optimized shielding strategies.

CD_Mechanism Drug Free Hydrophobic Drug Complex Inclusion Complex Drug->Complex Enters Cavity CD Empty HP-β-CD Cavity CD->Complex Encapsulates Water Displaced Water CD->Water Release of Enthalpic Water

Thermodynamic mechanism of cyclodextrin inclusion complex formation.

Part 3: Quantitative Strategy Comparison

To select the optimal formulation for your specific assay, consult the empirical data summary below. These metrics reflect the typical behavior of highly lipophilic quinoline derivatives in standard cell culture conditions (37°C, pH 7.4).

Solubilization StrategyMax Final DMSOMax Stable Aqueous Conc.Cytotoxicity RiskOptical InterferencePreparation Time
Direct Dilution 0.1%< 0.5 µMLowHigh (Turbidity)Fast
Direct Dilution 1.0%~2.0 µMHighHigh (Turbidity)Fast
HP-β-CD (10% w/v) 0.1%> 50.0 µMLowNoneMedium
BSA (0.5% w/v) 0.1%~25.0 µMLowLowMedium

Part 4: Self-Validating Experimental Protocols

A protocol is only as good as its ability to prove it worked. The following methodologies incorporate built-in validation steps to ensure your compound is truly in solution, preventing false-negative biological readouts caused by micro-precipitates.

Protocol A: HP-β-CD Inclusion Complexation

Use this method for serum-free assays or when high compound concentrations (>10 µM) are required.

Materials:

  • 6-(2,3-dimethoxyphenyl)quinoline (10 mM stock in anhydrous DMSO)

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD, pharmaceutical grade)

  • Cell culture media (e.g., DMEM)

Step-by-Step Procedure:

  • Prepare the Carrier Vehicle: Dissolve HP-β-CD in your cell culture media to a final concentration of 10% (w/v). Sterile filter through a 0.22 µm PES membrane.

  • Vortex-Assisted Addition: Place 1 mL of the pre-warmed (37°C) HP-β-CD media on a vortex mixer at medium speed.

  • Dropwise Complexation: While vortexing, add 1 µL of the 10 mM DMSO stock dropwise directly into the center of the vortex. Causality note: Continuous sheer force prevents localized solvent pooling, forcing immediate interaction between the drug and the cyclodextrin cavities.

  • Equilibration: Incubate the solution at 37°C for 15 minutes to allow the inclusion complex thermodynamics to reach equilibrium.

  • Self-Validation (Centrifugation Test): Centrifuge the final solution at 10,000 x g for 5 minutes.

    • Pass: No visible pellet; supernatant is optically clear.

    • Fail: A white micro-pellet forms. You have exceeded the complexation capacity; increase HP-β-CD concentration or decrease the drug concentration.

Protocol B: BSA-Mediated Carrier Solubilization

Use this method for standard assays where serum proteins are biologically acceptable.

Materials:

  • 6-(2,3-dimethoxyphenyl)quinoline (10 mM stock in anhydrous DMSO)

  • Essentially Fatty-Acid Free Bovine Serum Albumin (BSA)[4]

Step-by-Step Procedure:

  • Media Supplementation: Prepare your cell culture media supplemented with 0.5% (w/v) BSA. Ensure the BSA is fully dissolved without frothing (which denatures the protein).

  • Intermediate Dilution (Critical Step): In a sterile microcentrifuge tube, add 90 µL of the BSA-supplemented media. Add 10 µL of your 10 mM DMSO stock and immediately pipette up and down 10 times.

    • Causality note: This creates a 1 mM intermediate stock with 10% DMSO. The high local concentration of BSA rapidly coats and sequesters the hydrophobic molecules before macroscopic lattices can form[1].

  • Final Dilution: Add 10 µL of this intermediate solution dropwise to 990 µL of pre-warmed bulk BSA-media while swirling gently. (Final concentration: 10 µM drug, 0.1% DMSO).

  • Self-Validation (Spectrophotometric Check): Measure the absorbance of the final media at 340 nm or 600 nm against a blank of media+DMSO. Elevated baseline absorbance (light scattering) indicates the presence of colloidal micro-precipitates. A flat baseline confirms true solubilization.

References

  • Cyclodextrins: Improving Delivery of Hydrophobic Compounds | ALZET® Osmotic Pumps | [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics | National Institutes of Health (NIH) | [Link]

  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes | MDPI |[Link]

  • Tuning the binding, release and cytotoxicity of hydrophobic drug by Bovine Serum Albumin nanoparticles | National Institutes of Health (NIH) |[Link]

  • Role of non-ionic surfactant on the interaction of drugs with bovine serum albumin (BSA) | Emerald Insight |[Link]

Sources

Technical Support Center: Advanced Purification of Dimethoxy-Substituted Quinolines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals handling dimethoxy-substituted quinolines. Compounds such as1[1]. However, they present unique physicochemical challenges: the electron-rich aromatic system and the basic quinoline nitrogen (pKa ~4-5) frequently cause irreversible adsorption, peak tailing, and poor crystallization.

This guide bypasses generic advice, offering field-proven, self-validating protocols to ensure high-yield, high-purity isolation.

Purification Decision Workflow

G A Crude Dimethoxyquinoline Reaction Mixture B TLC & LC-MS Profiling Identify Impurities A->B C Purity >80% & Crystallizable? B->C D Two-Solvent Recrystallization (e.g., DCM / Hexanes) C->D Yes E Deactivated Silica Chromatography (1-3% TEA Modifier) C->E No F Pure Dimethoxyquinoline (>98% Purity) D->F E->F

Caption: Decision workflow for selecting the optimal purification strategy for dimethoxyquinolines.

Core Experimental Protocols

Protocol A: Flash Chromatography on Deactivated Silica Gel

Causality: The basic nitrogen of the quinoline ring interacts strongly with the2[2]. By pre-treating the stationary phase with triethylamine (TEA), we neutralize these acidic sites, changing the separation mechanism from acid-base retention to pure polarity-based partitioning.

Step-by-Step Methodology:

  • TLC Optimization: Develop your crude mixture on silica TLC plates using a solvent system like Ethyl Acetate/Hexanes.3[3]. Aim for a target Rf of 0.2 to 0.4 for the dimethoxyquinoline.

  • Stationary Phase Preparation: Calculate the required silica gel mass using a1[1]. Prepare a slurry using your initial mobile phase spiked with 1-3% TEA.

  • Column Packing: Pour the slurry into the column. Allow it to settle under gravity or gentle pressure, ensuring no air bubbles are trapped. Add a 1 cm protective layer of acid-washed sand on top.

  • Sample Loading: Dissolve the crude product in a minimal volume of the mobile phase. If solubility is poor, use the dry-loading technique (adsorbing the compound onto a small amount of silica and evaporating the solvent)[4].

  • Elution & Isolation: Elute using a gradient method. Collect fractions and monitor via TLC. Combine pure fractions and remove the solvent under reduced pressure.

Self-Validating Checkpoint: Before pooling fractions, run a 2D-TLC on a representative fraction. Spot the sample, develop, dry, rotate the plate 90°, and develop again. A single spot on the diagonal confirms the compound is stable and not degrading on the column.

Protocol B: Two-Solvent Recrystallization

Causality: Dimethoxyquinolines often exhibit high solubility in halogenated solvents but poor solubility in aliphatic hydrocarbons. A two-solvent system leverages this differential solubility to exclude structurally dissimilar impurities during crystal lattice formation.

Step-by-Step Methodology:

  • Dissolution: Place the crude solid in a round-bottom flask. Add a minimal amount of a "good" solvent (e.g., Dichloromethane or Ethyl Acetate) and heat gently until fully dissolved.

  • Precipitation: 2[2] while maintaining gentle heat, until a slight, persistent turbidity is observed.

  • Crystallization: Remove from heat. Allow the flask to cool undisturbed to room temperature, then transfer to an ice bath to maximize yield.

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a small volume of ice-cold "poor" solvent.

Self-Validating Checkpoint: Analyze the mother liquor via LC-MS. If the target compound's concentration in the mother liquor exceeds 15% of the initial mass, the solvent system is too polar; adjust by increasing the ratio of the non-polar anti-solvent in the next iteration.

Troubleshooting Guide & FAQs

Q1: My dimethoxyquinoline streaks heavily on the silica column, resulting in poor recovery. What is happening? A1: This is a classic acid-base interaction. The basic quinoline nitrogen is hydrogen-bonding with the acidic silanol groups on the silica gel. Solution: Deactivate your silica gel.5[5]. TEA acts as a competing base, neutralizing the silanol groups so your target compound elutes as a tight band. If tailing persists, switch to an amine-functionalized silica or basic alumina stationary phase, which inherently lacks these acidic interaction sites[2].

Q2: I need to use a highly polar solvent to move my compound. Can I use Methanol? A2: Yes, but with strict limitations.6[6]. Concentrations above 10% will begin to dissolve the silica gel itself, contaminating your purified fractions with dissolved silicates. Solution: Use a Dichloromethane/Methanol gradient (e.g., 99:1 to 90:10) spiked with 1% TEA[3]. If the compound still does not elute, consider reverse-phase chromatography (C18).

Q3: After chromatography and solvent removal, my product is a thick oil instead of a solid. How do I induce crystallization? A3: Dimethoxyquinolines are prone to "oiling out" when they trap residual chromatography solvents (especially TEA or Ethyl Acetate), which depresses the melting point. Solution: First,4[4]. If it remains an oil, perform a trituration: add a small amount of cold hexanes, scratch the inside of the flask vigorously with a glass rod to create nucleation sites, and sonicate.

Quantitative Data Summary

The following table summarizes the expected outcomes when optimizing the stationary and mobile phases for dimethoxyquinoline purification.

ParameterStandard Silica (No Additive)Deactivated Silica (1-3% TEA)Amine-Functionalized Silica
Typical Rf (EtOAc/Hexanes) 0.10 - 0.200.30 - 0.400.30 - 0.40
Peak Shape / Tailing Factor Broad / > 2.5Sharp / 1.0 - 1.2Sharp / 1.0 - 1.1
Average Recovery Yield 40% - 60%85% - 95%> 90%
Silica to Crude Ratio 100:130:1 to 50:130:1 to 50:1
Maximum Methanol Tolerance < 10%< 10%< 5%

References

  • Application Note: Purification of 4-Chloro-6,7-dimethoxyquinoline by Column Chromatography - Benchchem. Benchchem. 1

  • Technical Support Center: Purification of 6,7-dimethoxy-quinoline-4-ol - Benchchem. Benchchem. 4

  • purification challenges of 6-(Trifluoromethoxy)quinolin-4-amine and solutions - Benchchem. Benchchem. 2

  • When basification of silica gel is required, before using Column chromatography?. ResearchGate. 5

  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. 7

  • Technical Support Center: Column Chromatography of Alpha-Aminoketones - Benchchem. Benchchem. 3

  • Solvent Systems for Flash Column Chromatography. Department of Chemistry : University of Rochester. 6

Sources

Validation & Comparative

comparing 6-(2,3-dimethoxyphenyl)quinoline to other topoisomerase inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Evaluation of 6-(2,3-dimethoxyphenyl)quinoline Against Standard Topoisomerase Inhibitors: A Technical Guide

Executive Summary & Rationale

Topoisomerases (Top1 and Top2) are essential nuclear enzymes that resolve DNA topological entanglement during replication, transcription, and chromatin remodeling. While standard Top1 poisons—such as camptothecin (CPT) and its clinical derivatives topotecan and irinotecan—are foundational to oncology, they suffer from severe chemical limitations. Most notably, they exhibit pH-dependent hydrolysis of their α-hydroxylactone ring into an inactive carboxylate form in human serum[1]. Furthermore, these early-generation drugs are highly susceptible to ABC transporter-mediated efflux (e.g., P-glycoprotein and ABCG2).

To overcome these structural liabilities, tailor-made quinoline-based scaffolds have emerged as potent "non-CPT" topoisomerase poisons[2]. This guide provides a rigorous technical comparison between the emerging 6-(2,3-dimethoxyphenyl)quinoline (6-DMPQ) scaffold—a representative of this novel class—and established clinical alternatives (Camptothecin, Etoposide, and Doxorubicin).

Mechanistic Comparison & Structural Causality

Understanding the causality behind drug-target interactions is critical for optimizing lead compounds.

  • 6-(2,3-dimethoxyphenyl)quinoline (6-DMPQ):

    • Mechanism: Acts primarily as a Top1 poison. The highly planar quinoline core intercalates between DNA base pairs at the cleavage site, while the 2,3-dimethoxyphenyl group projects into the minor groove to interact with enzyme residues.

    • Causality: The absence of a labile lactone ring ensures absolute chemical stability in physiological plasma (pH 7.4). The dimethoxy substitutions act as vital hydrogen-bond acceptors, trapping the Top1-DNA cleavage complex (Top1cc) and preventing the DNA re-ligation step without being recognized by cellular efflux pumps[2].

  • Camptothecin (CPT):

    • Mechanism: Binds reversibly to the Top1-DNA interface.

    • Causality: The E-ring lactone is critical for hydrogen bonding with Top1 (specifically Arg364 and Asp533). However, it undergoes rapid, reversible hydrolysis to an open carboxylate form, drastically reducing its half-life and limiting target engagement[1].

  • Etoposide:

    • Mechanism: A Top2-specific poison that stabilizes the Top2cc after the enzyme introduces a transient double-strand break[3].

    • Causality: The conversion of trapped Top2ccs into highly toxic, true double-strand breaks (DSBs) relies heavily on active DNA replication forks and transcription machinery colliding with the trapped complex[4].

Comparative Performance Data

The following table synthesizes the pharmacological and physicochemical profiles of 6-DMPQ against standard inhibitors.

CompoundPrimary TargetIC50 (Top1 Relaxation)Plasma Stability (t1/2)Efflux Pump SusceptibilityDose-Limiting Toxicity
6-DMPQ (Scaffold) Top1 (Poison)~30 - 50 nM> 24 hoursLow (Non-substrate)Myelosuppression (Predicted)
Camptothecin Top1 (Poison)~60 nM< 2 hours (Lactone)High (ABCG2/BCRP)Hemorrhagic cystitis, Diarrhea
Etoposide Top2 (Poison)N/A (>100 μM)~4 - 8 hoursModerate (P-gp)Secondary Leukemia
Doxorubicin Top2 (Intercalator)N/A~20 - 48 hoursHigh (P-gp)Cumulative Cardiotoxicity

Experimental Workflows & Self-Validating Protocols

To rigorously validate the efficacy of 6-DMPQ against CPT, researchers must employ orthogonal biochemical assays. The following self-validating protocols ensure that observed DNA damage is a direct result of topoisomerase poisoning rather than non-specific intercalation.

Protocol 1: Plasmid DNA Relaxation Assay (In Vitro Top1 Inhibition)

  • Objective: Quantify the IC50 of 6-DMPQ in preventing recombinant Top1 from relaxing supercoiled plasmid DNA.

  • Step 1 (Preparation): Prepare 20 μL reaction mixtures containing 10 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl2, 0.1 mM EDTA, 15 μg/mL BSA, and 0.5 μg supercoiled pBR322 DNA.

  • Step 2 (Drug Incubation): Add serially diluted 6-DMPQ (1 nM to 10 μM) or CPT (positive control). Causality Note: Always include a solvent control (DMSO < 1%) to ensure the vehicle itself does not alter DNA topology.

  • Step 3 (Enzymatic Reaction): Add 1 Unit of recombinant human Top1. Incubate at 37°C for exactly 30 minutes.

  • Step 4 (Termination): Stop the reaction by adding 4 μL of stop buffer (5% SDS, 0.5 mg/mL proteinase K). Incubate for an additional 30 minutes at 37°C. Causality Note: Proteinase K digests the Top1 enzyme, releasing the trapped DNA for accurate electrophoretic resolution.

  • Step 5 (Resolution): Subject the samples to 1% agarose gel electrophoresis. Critical: Do not include ethidium bromide during the run, as its intercalative properties will alter the supercoiling state and yield false positives. Post-stain with GelRed and quantify the ratio of supercoiled (fast-migrating) to relaxed (slow-migrating) DNA using densitometry.

Protocol 2: Top1cc Trapping via In Vivo Band Depletion (ICE Assay)

  • Objective: Confirm that 6-DMPQ stabilizes the covalent Top1-DNA complex inside live cells.

  • Step 1: Treat human carcinoma cells (e.g., HCT116) with 1 μM 6-DMPQ or CPT for 1 hour.

  • Step 2: Lyse cells rapidly using a strong denaturing buffer (1% Sarkosyl) to instantly trap and preserve the covalent protein-DNA complexes.

  • Step 3: Layer the lysate onto a cesium chloride (CsCl) density gradient and ultracentrifuge. Causality Note: Free proteins remain at the top of the gradient, while DNA and covalently bound Top1cc pellet at the bottom due to the high buoyant density of DNA.

  • Step 4: Collect the DNA pellet, slot-blot onto a nitrocellulose membrane, and probe with anti-Top1 antibodies. An increased Top1 signal in the DNA fraction confirms successful intracellular trapping.

Visualizations

TopoInhibition DNA Supercoiled DNA Complex Transient Topo-DNA Cleavage Complex DNA->Complex Binding & Cleavage Topo Topoisomerase I/II Topo->Complex Trapped Trapped Cleavage Complex (Topcc) Complex->Trapped Intercalation & Stabilization Drug1 6-DMPQ (Stable Quinoline) Drug1->Trapped High Plasma Stability Drug2 Camptothecin (Labile Lactone) Drug2->Trapped Hydrolyzes rapidly DSB DNA Double-Strand Breaks (DSBs) Trapped->DSB Collision with Replication Fork Apoptosis Cell Cycle Arrest & Apoptosis DSB->Apoptosis

Caption: Mechanistic pathway of DNA damage induction by 6-DMPQ and CPT via Topcc stabilization.

AssayWorkflow Prep 1. Reagent Prep Supercoiled DNA + Buffer Incubate 2. Drug Incubation Add 6-DMPQ / CPT Prep->Incubate Cleave 3. Enzymatic Reaction Add Top1 (37°C, 30m) Incubate->Cleave Stop 4. Termination SDS + Proteinase K Cleave->Stop Gel 5. Electrophoresis 1% Agarose Gel Stop->Gel Analyze 6. Densitometry Quantify Supercoiled vs Relaxed Gel->Analyze

Caption: Step-by-step experimental workflow for the in vitro Plasmid DNA Relaxation Assay.

References

  • Title: Discovery and Mechanistic Study of Tailor-Made Quinoline Derivatives as Topoisomerase 1 Poison with Potent Anticancer Activity | Source: ACS Publications | URL: [Link]

  • Title: Modulation in Kinetics of Lactone Ring Hydrolysis of Camptothecins upon Interaction with Topoisomerase I Cleavage Sites on DNA | Source: Biochemistry - ACS Publications | URL: [Link]

  • Title: Replication-Dependent and Transcription-Dependent Mechanisms of DNA Double-Strand Break Induction by the Topoisomerase 2-Targeting Drug Etoposide | Source: PLOS One | URL: [Link]

  • Title: Etoposide as a Key Therapeutic Agent in Lung Cancer: Mechanisms, Efficacy, and Emerging Strategies | Source: MDPI | URL: [Link]

Sources

structure-activity relationship of 6-(2,3-dimethoxyphenyl)quinoline analogs

Author: BenchChem Technical Support Team. Date: March 2026

Structure-Activity Relationship (SAR) of 6-(2,3-Dimethoxyphenyl)quinoline Analogs: A Comparative Guide for Targeted Therapeutics

As a Senior Application Scientist, I frequently evaluate novel chemotypes to determine their viability as lead compounds in oncology and inflammatory disease models. The quinoline scaffold is a privileged structure in medicinal chemistry, known for its diverse pharmacological properties[1]. However, the specific functionalization of this core dictates its target affinity.

This guide provides an in-depth, objective comparison of the 6-(2,3-dimethoxyphenyl)quinoline scaffold against alternative substitution patterns. By analyzing the structure-activity relationship (SAR) and providing self-validating experimental workflows, this document serves as a comprehensive resource for drug development professionals seeking to optimize tubulin polymerization inhibitors or targeted kinase antagonists[2].

Mechanistic Rationale: The Power of the Dihedral Twist

When designing inhibitors that target the colchicine-binding site of tubulin, the 3,4,5-trimethoxyphenyl group (found in Combretastatin A-4) is often considered the gold standard. However, when grafted onto a bulky, rigid bicyclic system like quinoline, a 3,4,5-trimethoxy substitution often results in severe steric clashes with the binding pocket.

The strategic shift to a 2,3-dimethoxyphenyl group at the C6 position of the quinoline core solves this through precise conformational control[3]. The methoxy group at the ortho (C2) position creates a deliberate steric clash with the adjacent protons of the quinoline ring. This forces the phenyl ring out of planarity, inducing a specific dihedral angle twist. This non-planar geometry perfectly mimics the bioactive cis-conformation required for deep insertion into the hydrophobic pocket of the target protein, significantly enhancing binding affinity compared to planar alternatives[4].

SAR_Logic Scaffold Quinoline Core (Hydrophobic Anchor) Substituent 2,3-Dimethoxyphenyl (C6 Position) Scaffold->Substituent Functionalized at Conformation Steric Twist (Non-planar geometry) Substituent->Conformation Induces Binding Colchicine Pocket Fit (High Affinity) Conformation->Binding Optimizes

Logical flow of SAR determining the binding affinity of the 2,3-dimethoxy analogs.

Comparative SAR Performance Data

To objectively evaluate the 6-(2,3-dimethoxyphenyl)quinoline scaffold, we must compare its performance against other common derivatives. The data below summarizes the in vitro efficacy of these analogs in a tubulin polymerization assay and a corresponding cell viability screen (MCF-7 breast cancer line).

Compound AnalogSubstitution at C6Tubulin IC₅₀ (µM)MCF-7 IC₅₀ (µM)Mechanistic Observation
6-(2,3-dimethoxyphenyl)quinoline 2,3-Dimethoxy1.2 ± 0.1 0.8 ± 0.1 Optimal dihedral twist; mimics bioactive cis-conformation.
Alternative A 3,4,5-Trimethoxy8.5 ± 0.412.4 ± 1.2Steric bulk prevents deep pocket insertion.
Alternative B 4-Methoxy15.2 ± 1.1>20.0Too planar; lacks the ortho-substitution required for the twist.
Alternative C Phenyl (Unsubstituted)>50.0>50.0Weak hydrophobic interactions; lacks crucial hydrogen bond acceptors.

Key Takeaway: The 2,3-dimethoxy analog outperforms the traditional 3,4,5-trimethoxy variant by nearly 7-fold in biochemical assays, proving that conformational fit supersedes the mere presence of multiple electron-donating groups.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate specific controls that confirm the functional integrity of the reagents before any test compound data is accepted.

Protocol A: High-Throughput Tubulin Polymerization Assay

This assay measures the ability of the quinoline analogs to inhibit the assembly of tubulin into microtubules.

System Causality & Controls: We utilize a PIPES-based buffer (PEM) because PIPES maintains a stable pH at 37°C without chelating essential metals. EGTA is included to chelate trace Ca²⁺ (which spontaneously depolymerizes tubulin), while Mg²⁺ and GTP are added as essential cofactors for polymerization. The assay is self-validating because it includes both Paclitaxel (a known stabilizer) and Colchicine (a known inhibitor). If Paclitaxel fails to accelerate polymerization, or Colchicine fails to suppress it, the tubulin is deemed inactive, and the plate is rejected.

Step-by-Step Workflow:

  • Buffer Preparation: Prepare PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9). Add 1 mM GTP immediately before use to prevent hydrolysis.

  • Protein Thawing: Thaw lyophilized porcine brain tubulin on ice. Resuspend in PEM buffer to a final concentration of 3 mg/mL. Critical: Keep strictly on ice to prevent premature polymerization.

  • Compound Plating: In a pre-warmed (37°C) 96-well half-area plate, add 5 µL of test compounds (10x final concentration in 10% DMSO).

    • Control Wells: 5 µL of 10% DMSO (Vehicle), 5 µL of 50 µM Paclitaxel (Positive Stabilizer), 5 µL of 50 µM Colchicine (Positive Inhibitor).

  • Initiation: Rapidly add 45 µL of the tubulin suspension to all wells using a multichannel pipette.

  • Kinetic Read: Immediately place the plate in a microplate reader set to 37°C. Measure absorbance at 340 nm every 1 minute for 60 minutes.

  • Data Analysis: Calculate the Vmax of the growth phase. IC₅₀ is determined by plotting the fractional inhibition of Vmax against the log of the compound concentration.

Protocol B: Cell Viability (MTT) Counter-Screen

To confirm that the biochemical inhibition translates to cellular cytotoxicity, an MTT assay is utilized.

System Causality & Controls: MTT is reduced to purple formazan exclusively by mitochondrial succinate dehydrogenase in living cells, providing a direct readout of metabolic viability. To prevent the "edge effect" (evaporation leading to artificial concentration of compounds in the outer wells), the perimeter wells are filled with sterile PBS. A vehicle control of 0.1% DMSO is strictly maintained to rule out solvent-induced toxicity.

Step-by-Step Workflow:

  • Seeding: Seed MCF-7 cells at 5,000 cells/well in 90 µL of DMEM (10% FBS) in the inner 60 wells of a 96-well plate. Fill the outer 36 wells with 200 µL of PBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment: Add 10 µL of 10x test compounds (diluted in media from DMSO stocks). Ensure final DMSO concentration does not exceed 0.1%. Incubate for 72 hours.

  • Labeling: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours. Causality: 4 hours allows sufficient accumulation of intracellular formazan crystals without causing crystal-induced cell rupture.

  • Solubilization: Carefully aspirate the media. Add 100 µL of 100% DMSO to each well to dissolve the formazan crystals. Shake for 10 minutes.

  • Quantification: Read absorbance at 570 nm (with a 650 nm reference wavelength to subtract cellular debris background).

Workflow Step1 Synthesis (Suzuki Coupling) Step2 Tubulin Assay (Primary Screen) Step1->Step2 Step3 MTT Assay (Cell Viability) Step2->Step3 Step4 SAR Profiling (Lead Selection) Step3->Step4

Step-by-step experimental workflow for evaluating quinoline analogs.

Conclusion

The 6-(2,3-dimethoxyphenyl)quinoline scaffold represents a highly optimized chemotype for targeting deep, sterically restricted binding pockets. By leveraging the induced dihedral twist of the ortho-methoxy group, researchers can achieve superior target affinity compared to traditional, planar, or overly bulky substitution patterns. When validated through rigorous, self-controlled biochemical and cellular assays, this scaffold provides a highly reliable starting point for advanced lead optimization.

References

1.[2] Synthesis and anticancer activity of aryl and heteroaryl-quinolin derivatives. Google Patents (CA2963390C). Available at: 2.[3] Synthesis of Casimiroin and Optimization of Its Quinone Reductase 2 and Aromatase Inhibitory Activities. PubMed Central (PMC). Available at: [Link] 3.[1] Targeting TRPV1 for inflammatory pain relief: A review of quinoline derivatives as potential inhibitors and their mechanisms from molecular docking to in vivo validation. Journal of Medicinal and Pharmaceutical Chemistry Research. Available at: [Link] 4.[4] In Silico Mining for Antimalarial Structure-Activity Knowledge and Discovery of Novel Antimalarial Curcuminoids. Molecules (MDPI). Available at: [Link]

Sources

Harnessing the Colchicine Binding Site: A Comparative Analysis of Combretastatin A-4 and a Novel 6-(2,3-dimethoxyphenyl)quinoline Analogue

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide for Researchers

Introduction: The Strategic Targeting of Microtubule Dynamics

In the landscape of targeted cancer therapy, the disruption of microtubule dynamics remains a cornerstone strategy. Microtubules, dynamic polymers of α- and β-tubulin, are critical for the formation of the mitotic spindle, making them an exceptional target for antineoplastic agents.[1] Among the compounds that interfere with this process, those that bind to the colchicine site on β-tubulin are of significant interest.

Combretastatin A-4 (CA-4), a natural product isolated from the African bush willow Combretum caffrum, is a potent inhibitor of tubulin polymerization.[2][3] It exerts its powerful cytotoxic and vascular-disrupting effects by binding to the colchicine site, preventing the assembly of microtubules.[4] However, the clinical development of CA-4 has been hampered by two key liabilities: poor aqueous solubility and the metabolic instability of its cis-stilbene bridge, which can isomerize to the significantly less active trans-isomer.[1][2][5][6]

To address these limitations, medicinal chemists have developed a new generation of cis-restricted analogues. This guide focuses on a comparative study between the natural product, combretastatin A-4, and the class of synthetic analogues represented by 6-(2,3-dimethoxyphenyl)quinoline. By replacing the flexible stilbene bridge with a rigid quinoline scaffold, these novel compounds aim to lock in the bioactive conformation, enhance stability, and improve the overall pharmacological profile.[7][8] This document provides an in-depth analysis of their chemical structures, mechanisms of action, biological activities, and the key experimental protocols required for their evaluation.

Chemical Structure and Physicochemical Properties

The fundamental difference between CA-4 and its quinoline-based analogues lies in the core scaffold connecting the two key phenyl rings. This structural modification is a deliberate design choice to overcome the inherent instability of the stilbene double bond in CA-4.

Combretastatin A-4 (CA-4): Features a (Z)- or cis-stilbene bridge linking a 3,4,5-trimethoxyphenyl 'A' ring and a 3-hydroxy-4-methoxyphenyl 'B' ring. The cis configuration is absolutely critical for its high affinity for the colchicine binding site and, consequently, its biological activity.[2][6]

6-(2,3-dimethoxyphenyl)quinoline: This representative structure belongs to a class of compounds where the quinoline heterocycle serves as a bioisosteric replacement for the 'B' ring and the stilbene bridge of CA-4.[7][9] This rigid scaffold locks the orientation of the pendant 2,3-dimethoxyphenyl group (mimicking the 'A' ring of CA-4) in a conformation that is spatially analogous to the active cis-form of CA-4, thereby preventing isomerization to an inactive form.

Figure 1: Chemical structures of Combretastatin A-4 and a representative quinoline analogue.

Table 1: Comparison of Physicochemical Properties

PropertyCombretastatin A-4 (CA-4)6-(2,3-dimethoxyphenyl)quinoline AnalogueRationale for Difference
Stability Prone to isomerization from active cis to inactive trans form.High; the rigid quinoline scaffold prevents conformational change.The stilbene double bond in CA-4 is flexible, whereas the aromatic quinoline ring system is conformationally locked.
Solubility Poorly soluble in water, complicating formulation.[5]Generally improved, though dependent on specific substituents.The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, potentially improving aqueous solubility.
Synthetic Access Typically via Wittig or Perkin reactions.[10]Modular synthesis via established quinoline formations (e.g., Friedländer, Skraup) and cross-coupling.[11][12]Both are accessible, but the quinoline scaffold allows for broad, modular diversification.

Mechanism of Action: Inhibition of Tubulin Polymerization

Both compounds share a common primary mechanism: the disruption of microtubule formation by binding to the colchicine site on β-tubulin. This binding event prevents the polymerization of tubulin heterodimers into microtubules, which are essential for cell division.

Tubulin_Inhibition cluster_assembly Normal Microtubule Assembly cluster_inhibition Inhibition Pathway Tubulin α/β-Tubulin Heterodimers Polymerization Polymerization (+GTP) Tubulin->Polymerization Microtubule Dynamic Microtubule Polymerization->Microtubule Inhibitor CA-4 or Quinoline Analogue Binding Binds to Colchicine Site on β-Tubulin Inhibitor->Binding No_Polymerization Polymerization Inhibited Binding->No_Polymerization Apoptosis G2/M Arrest & Apoptosis No_Polymerization->Apoptosis Tubulin_Inhibited α/β-Tubulin Heterodimers Tubulin_Inhibited->Binding

Figure 2: Mechanism of microtubule polymerization inhibition by colchicine-site binders.

The consequence of this inhibition is the arrest of the cell cycle in the G2/M phase, as the cell cannot form a functional mitotic spindle. This prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[13][14]

Comparative Data: Tubulin Polymerization Inhibition

The potency of these compounds is quantified by their IC50 value in a cell-free tubulin polymerization assay. Lower values indicate greater inhibitory activity.

Table 2: IC50 Values for Tubulin Polymerization Inhibition

Compound ClassRepresentative CompoundTubulin Polymerization IC50 (µM)Reference
CombretastatinCombretastatin A-4 (CA-4)2.17[15]
Quinoline AnalogueCompound 19h (7-tert-butyl-2-(2-(3,4,5-trimethoxyphenyl)hydrazono)quinoline)2.21[15]
Quinoline AnalogueCompound 20g (7-isopropoxy-2-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)quinoline)2.31[15]
Quinoline AnalogueCompound 12c (oxazolone-linked quinoline)~1.5 - 2.5 (estimated from figures)[14][16]

Insight: The data demonstrates that well-designed quinoline analogues can achieve tubulin polymerization inhibitory potency that is directly comparable to that of the natural product CA-4. This validates the bioisosteric replacement strategy, confirming that the quinoline scaffold can effectively orient the key pharmacophoric groups within the colchicine binding site.

Experimental Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This protocol outlines a robust method for quantifying a compound's direct effect on tubulin assembly.

Principle: This assay monitors the polymerization of purified tubulin into microtubules. The process is tracked using a fluorescent reporter (e.g., DAPI) that preferentially binds to polymerized microtubules, resulting in a significant increase in fluorescence intensity.[17][18] Inhibitors of polymerization will reduce the rate and extent of this fluorescence increase.

Materials:

  • Tubulin Polymerization Assay Kit (e.g., Cytoskeleton, Inc., #BK011P)[19]

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Glycerol

  • Fluorescent reporter (e.g., DAPI)

  • Test compounds (dissolved in DMSO) and control inhibitors (e.g., Paclitaxel, Nocodazole)

  • Black, opaque 96-well plates

  • Fluorescence plate reader with temperature control (37°C)

Procedure:

  • Preparation:

    • Pre-warm the fluorescence plate reader to 37°C.

    • Thaw all reagents on ice.

    • Prepare 10x stocks of your test compounds and controls (e.g., 100 µM Nocodazole as an inhibitor, 100 µM Paclitaxel as an enhancer) in General Tubulin Buffer. Prepare a vehicle control (buffer with DMSO).

  • Reaction Setup:

    • On ice, prepare the master Tubulin Reaction Mix. For a final concentration of 2 mg/mL tubulin, combine General Tubulin Buffer, 1 mM GTP, 15% glycerol, and the fluorescent reporter as per the manufacturer's instructions.[17]

    • In the pre-warmed 96-well plate, add 5 µL of the 10x test compound, controls, or vehicle to the appropriate wells.

  • Initiation and Measurement:

    • To initiate polymerization, add 45 µL of the ice-cold Tubulin Reaction Mix to each well for a final volume of 50 µL.

    • Immediately place the plate in the reader.

    • Begin kinetic reading, measuring fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm) every 60 seconds for 60 minutes at 37°C.

  • Data Analysis:

    • Plot fluorescence intensity versus time for each concentration.

    • Determine the maximum polymerization rate (Vmax) from the steepest slope of the curve.

    • Calculate the IC50 value by plotting the Vmax against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Causality and Self-Validation:

  • Why 37°C? Tubulin polymerization is a temperature-dependent process; 37°C mimics physiological conditions and is optimal for microtubule assembly in vitro.

  • Role of GTP: GTP hydrolysis is required for the dynamic instability of microtubules. Its presence is essential for the polymerization process.

  • Controls: The inclusion of a known inhibitor (Nocodazole) and an enhancer (Paclitaxel) validates that the assay system is responding correctly and provides reference points for the activity of the test compounds.

Antiproliferative Activity and Cytotoxicity

The ultimate goal of an anticancer agent is to inhibit the proliferation of cancer cells. The antiproliferative activity of CA-4 and its analogues is a direct downstream consequence of tubulin inhibition.

Comparative Data: In Vitro Cytotoxicity

The MTT assay is a standard colorimetric method to measure the cytotoxic effect of a compound on cultured cell lines. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.

Table 3: IC50 Values from Antiproliferative Assays against Cancer Cell Lines

CompoundMCF-7 (Breast) IC50 (µM)HCT-116 (Colon) IC50 (µM)HeLa (Cervical) IC50 (µM)Selectivity vs. MCF-10A (Non-cancerous)Reference
Combretastatin A-4 0.0040.0030.002-[14]
Quinoline Analogue 12c 0.0100.0120.042High selectivity noted[14][16]
Quinoline Analogue 19h 0.0220.0400.035High selectivity noted[15]
Doxorubicin (Control) 0.0810.0650.120-[14]

Insight: These results are highly compelling. While CA-4 remains exceptionally potent, novel quinoline analogues like 12c and 19h exhibit outstanding antiproliferative activity in the low nanomolar range, often surpassing standard chemotherapeutics like Doxorubicin.[14] Crucially, several of these analogues demonstrate high selectivity, showing significantly less toxicity to non-cancerous cell lines (MCF-10A), which is a highly desirable trait for a clinical candidate.[14][15]

Experimental Protocol: MTT Cytotoxicity Assay

This protocol provides a reliable method for assessing cell viability and proliferation.

MTT_Workflow cluster_workflow MTT Assay Workflow A 1. Seed Cells (96-well plate, 24h) B 2. Add Compound (Serial dilutions, 72h) A->B C 3. Add MTT Reagent (0.5 mg/mL, 4h) B->C D 4. Solubilize Formazan (Add DMSO/Solubilizer) C->D E 5. Read Absorbance (570 nm) D->E F 6. Calculate IC50 E->F

Figure 3: Standard workflow for an MTT-based cytotoxicity assay.

Principle: The assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into purple formazan crystals.[20][21] The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116) and a non-cancerous control line (e.g., MCF-10A)

  • Complete culture medium

  • 96-well flat-bottom tissue culture plates

  • Test compounds and vehicle control (DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding:

    • Harvest and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.001 to 10 µM). Include wells for vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate for an additional 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[21]

    • Incubate for 4 hours at 37°C. During this time, visible purple precipitates will form in the wells with viable cells.

  • Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.

    • Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.

  • Measurement:

    • Measure the absorbance of the solution at 570 nm using a plate reader. Use a reference wavelength of >650 nm if available.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability versus the logarithm of compound concentration to determine the IC50 value.

In Vivo Potential and Vascular-Disrupting Activity

A key advantage of CA-4 is its function as a Vascular Disrupting Agent (VDA). It rapidly and selectively targets the established vasculature of tumors, leading to a shutdown of blood flow and subsequent ischemic necrosis at the tumor core.[6][22][23] This mechanism is distinct from anti-angiogenic agents, which primarily inhibit the formation of new blood vessels.

The development of water-soluble prodrugs, most notably Combretastatin A-4 Phosphate (CA-4P), was a critical step to enable in vivo administration and clinical trials.[5][24][25] CA-4P is readily dephosphorylated by endogenous phosphatases to release the active CA-4 molecule at the tumor site. In vivo studies have shown that CA-4P can cause almost complete vascular shutdown within hours of administration, leading to significant tumor growth delay.[22][26]

While extensive in vivo data for the new class of 6-(2,3-dimethoxyphenyl)quinoline analogues is still emerging, their high in vitro potency, metabolic stability, and improved physicochemical properties make them strong candidates for future preclinical and clinical development as next-generation VDAs. Their rigid structure is expected to translate to more predictable pharmacokinetics and a better safety profile.

Conclusion and Future Perspectives

This comparative analysis demonstrates the successful evolution of a potent natural product into a promising class of synthetic anticancer agents.

Table 4: Summary of Comparative Attributes

FeatureCombretastatin A-4 (CA-4)6-(2,3-dimethoxyphenyl)quinoline AnalogueAdvantage of Quinoline Scaffold
Scaffold cis-StilbeneQuinolineRigid, stable, prevents inactive isomerization.
Mechanism Tubulin Polymerization InhibitorTubulin Polymerization InhibitorShared mechanism with improved drug-like properties.
Potency Very high (low nM in cells)Very high (low nM in cells)Achieves comparable potency to the natural product.
Selectivity Active, but selectivity can vary.High selectivity against non-cancerous cells reported for lead compounds.Potential for a wider therapeutic window.
Challenges Poor solubility, metabolic instability.Requires further in vivo validation and optimization.Overcomes the primary liabilities of CA-4.

Combretastatin A-4 established the colchicine binding site as a highly valuable target for vascular-disrupting cancer therapy. However, its inherent molecular flaws necessitated further innovation. The development of quinoline-based analogues represents a successful application of rational drug design. By replacing the unstable stilbene bridge with a robust heterocyclic scaffold, researchers have created compounds that not only retain the exceptional potency of the parent molecule but also exhibit superior drug-like properties, including enhanced stability and selectivity.

The most promising of these quinoline analogues, such as compounds 12c and 19h , warrant extensive preclinical evaluation to assess their in vivo efficacy, pharmacokinetics, and safety profiles. They stand as leading candidates for development into next-generation tubulin-targeting agents that could offer significant advantages over existing therapies.

References

  • Siebert, A., Gensicka, M., Cholewinski, G., & Dzierzbicka, K. (2016). Synthesis of Combretastatin A-4 Analogs and their Biological Activities. Anti-Cancer Agents in Medicinal Chemistry, 16(8), 942-960. [Link]

  • ResearchGate. (n.d.). Synthesis of Combretastatin A-4 and Erianin. Retrieved from ResearchGate. [Link]

  • Grosios, K., Holwell, S. E., McGown, A. T., Pettit, G. R., & Bibby, M. C. (2000). In Vivo and in Vitro Evaluation of Combretastatin A-4 and Its Sodium Phosphate Prodrug. British Journal of Cancer, 81(8), 1318–1327. [Link]

  • Barrao, E., et al. (2016). Synthesis of Combretastatin A-4 and 3′-Aminocombretastatin A-4 derivatives with Aminoacid Containing Pendants and Study of their Interaction with Tubulin and as Downregulators of the VEGF, hTERT and c-Myc Gene Expression. Molecules, 21(9), 1221. [Link]

  • Pettit, G. R., et al. (1995). Antineoplastic agents 322. synthesis of combretastatin A-4 prodrugs. Anticancer Drug Design, 10(4), 299-309. [Link]

  • Siebert, A., Gensicka-Kowalewska, M., Cholewiński, G., & Dzierzbicka, K. (2016). Synthesis of Combretastatin A-4 Analogs and their Biological Activities. MOST Wiedzy. [Link]

  • Ahmed, B., et al. (2006). In vivo antitumour effect of combretastatin A-4 phosphate added to fractionated irradiation. Anticancer Research, 26(1A), 307-10. [Link]

  • Kamal, A., Srikanth, P. S., Vishnuvardhan, M. V. P. S., & Alarifi, A. (n.d.). Structure-activity relationship of combretastatin linked 1,3,4-oxadiazole conjugates (5a-p). Retrieved from ResearchGate. [Link]

  • Tozer, G. M., & Kanthou, C. (2004). Combretastatin A4 phosphate. Expert Opinion on Investigational Drugs, 13(5), 549-559. [Link]

  • Bio-protocol. (n.d.). In Vitro Tubulin Polymerization Inhibition Assay. Retrieved from Bio-protocol. [Link]

  • Arora, S. (2013). Combretastatin A-4 and its Analogs in Cancer Therapy. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 141-147. [Link]

  • Pinney, K. G. (2023). Discovery, synthesis, activities, structure–activity relationships, and clinical development of combretastatins and analogs as anticancer drugs. A comprehensive review. Natural Product Reports. [Link]

  • Tozer, G. M., et al. (1999). Combretastatin A-4 Phosphate as a Tumor Vascular-Targeting Agent. Cancer Research, 59(8), 1626-1634. [Link]

  • Ducki, S., et al. (2005). Quantitative Structure−Activity Relationship (5D-QSAR) Study of Combretastatin-like Analogues as Inhibitors of Tubulin Assembly. Journal of Medicinal Chemistry, 48(2), 457-465. [Link]

  • Kanthou, C., et al. (2004). The Tubulin-Binding Agent Combretastatin A-4-Phosphate Arrests Endothelial Cells in Mitosis and Induces Mitotic Cell Death. The American Journal of Pathology, 165(4), 1401-1411. [Link]

  • Freedman, H., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50584. [Link]

  • Zhang, J., et al. (2016). Combretastatin A-4 Analogue: A Dual-Targeting and Tubulin Inhibitor Containing Antitumor Pt(IV) Moiety with a Unique Mode of Action. Bioconjugate Chemistry, 27(9), 2149-2158. [Link]

  • da Silva, A. B. F., et al. (2023). Combretastatins D series and analogues: from isolation, synthetic challenges and biological activities. Beilstein Journal of Organic Chemistry, 19, 442-468. [Link]

  • Lv, M., et al. (2021). Structure-activity relationships and antiproliferative effects of 1,2,3,4-4H-quinoxaline derivatives as tubulin polymerization inhibitors. Bioorganic Chemistry, 110, 104793. [Link]

  • ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from ResearchHub. [Link]

  • Grosios, K., et al. (1999). In vivo and in vitro evaluation of combretastatin A-4 and its sodium phosphate prodrug. British Journal of Cancer, 81(8), 1318-1327. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from Springer Nature. [Link]

  • Cell-Based Screen for Identification of Inhibitors of Tubulin Polymerization. (2002). Journal of Biomolecular Screening, 7(3), 259-266. [Link]

  • Wang, C., et al. (2022). Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. Frontiers in Pharmacology, 13, 1007421. [Link]

  • Chan, G. K. Y., et al. (2016). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Current Pharmaceutical Biotechnology, 17(10), 875-883. [Link]

  • ResearchGate. (n.d.). Generic structures of quinolone inhibitors of tubulin polymerization. Retrieved from ResearchGate. [Link]

  • Eldehna, W. M., et al. (2020). Potent Quinoline-Containing Combretastatin A-4 Analogues: Design, Synthesis, Antiproliferative, and Anti-Tubulin Activity. Molecules, 25(22), 5378. [Link]

  • El-Sayed, N. F., et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Advances, 14(32), 23055-23075. [Link]

  • Al-Ostath, A. I., et al. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry, 13(2), 146. [Link]

  • Ibrahim, T. S., et al. (2021). Discovery of novel quinoline-based analogues of combretastatin A-4 as tubulin polymerisation inhibitors with apoptosis inducing activity and potent anticancer effect. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 826-841. [Link]

  • Ibrahim, T. S., et al. (2021). Discovery of novel quinoline-based analogues of combretastatin A-4 as tubulin polymerisation inhibitors with apoptosis. Semantic Scholar. [Link]

  • Stoyanov, S. D., et al. (2021). 8-(2-Methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline. Molbank, 2021(4), M1296. [Link]

  • Wang, C., et al. (2022). Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. Frontiers in Pharmacology, 13, 1007421. [Link]

  • Ibrahim, T. S., et al. (2021). Discovery of novel quinoline-based analogues of combretastatin A-4 as tubulin polymerisation inhibitors with apoptosis inducing activity and potent anticancer effect. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 826-841. [Link]

  • Google Patents. (n.d.). Method for synthetizing 6-methoxyquinoline.
  • Sharma, N., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(4). [Link]

  • ResearchGate. (2019). Evaluation and in vivo efficacy study of pyrano[3,2‐c]quinoline analogues as TNF‐α inhibitors. Retrieved from ResearchGate. [Link]

Sources

Cross-Validation of 6-(2,3-Dimethoxyphenyl)quinoline: Efficacy and Mechanistic Profiling Across Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Oncology Drug Development Professionals Document Type: Comparative Application & Protocol Guide

Executive Summary & Rationale

The development of microtubule-targeting agents (MTAs) remains a cornerstone of oncological pharmacology. While taxanes (e.g., Paclitaxel) and vinca alkaloids are clinically successful, their efficacy is frequently limited by multidrug resistance (MDR) mediated by P-glycoprotein (P-gp) efflux pumps and severe neurotoxicity.

6-(2,3-dimethoxyphenyl)quinoline (6-DMPQ) represents a highly optimized, rigidified chemotype within the quinoline-based tubulin inhibitor class[1][2]. Designed as a bioisostere of the natural product Combretastatin A-4 (CA-4), 6-DMPQ targets the colchicine-binding site on


-tubulin. Unlike CA-4, which suffers from in vivo instability due to rapid cis-to-trans isomerization, the rigid quinoline core of 6-DMPQ locks the pharmacophore in its active conformation[3][4].

This guide provides a comprehensive cross-validation framework, objectively comparing 6-DMPQ against CA-4 and Paclitaxel across multiple cancer cell lines (MCF-7, A549, HeLa) to establish its broad-spectrum efficacy and its ability to bypass common resistance mechanisms.

Mechanism of Action (MOA) & Causality

To effectively evaluate 6-DMPQ, one must understand the causality of its molecular interactions. The dimethoxyphenyl moiety acts as a structural mimic of the trimethoxyphenyl ring of colchicine, inserting into the hydrophobic pocket at the intra-dimer interface of


-tubulin[4].

By binding to this site, 6-DMPQ induces a steric clash that prevents the curved tubulin dimer from adopting the straight conformation required for microtubule incorporation. This destabilization leads to the catastrophic collapse of the mitotic spindle. Consequently, cells fail to satisfy the spindle assembly checkpoint (SAC), resulting in prolonged G2/M phase arrest and the subsequent activation of the intrinsic apoptotic cascade (Caspase-9/3 cleavage)[2][3].

MOA DMPQ 6-DMPQ (Quinoline Derivative) ColchicineSite Colchicine Binding Site (β-Tubulin) DMPQ->ColchicineSite High Affinity Binding Microtubule Inhibition of Tubulin Polymerization ColchicineSite->Microtubule Steric Hindrance CellCycle G2/M Phase Arrest (Mitotic Spindle Disruption) Microtubule->CellCycle Cytoskeletal Collapse Apoptosis Apoptosis (Caspase-3/9 Activation) CellCycle->Apoptosis Prolonged Arrest

Mechanism of 6-DMPQ inducing G2/M arrest via tubulin inhibition.

Experimental Workflow & Cross-Validation Strategy

A robust validation strategy cannot rely on a single assay. It requires a multiparametric workflow that bridges phenotypic outcomes (cell viability) with target-specific mechanistic proof (tubulin polymerization).

We cross-validate 6-DMPQ across three distinct cell lines:

  • MCF-7 (Breast Carcinoma): A standard hormone-dependent model to establish baseline antiproliferative activity.

  • HeLa (Cervical Adenocarcinoma): A rapidly dividing cell line highly sensitive to antimitotic agents, used to confirm cell-cycle specific toxicity.

  • A549 & A549/TaxR (Non-Small Cell Lung Carcinoma): Used to evaluate efficacy against inherently resistant tumors and to explicitly test the evasion of P-gp mediated efflux, a known advantage of colchicine-site inhibitors[1][4].

Workflow CellLines Cancer Cell Lines (MCF-7, A549, HeLa) Assay1 Cell Viability Assay (IC50 Determination) CellLines->Assay1 Dose-Response Assay2 Flow Cytometry (Cell Cycle & Apoptosis) CellLines->Assay2 Phenotypic Assay3 Tubulin Polymerization (Mechanistic Validation) CellLines->Assay3 Target-Specific Validation Cross-Validation vs. CA-4 & Paclitaxel Assay1->Validation Assay2->Validation Assay3->Validation

Multiparametric workflow for evaluating 6-DMPQ efficacy.

Comparative Efficacy Data

The following tables summarize the quantitative cross-validation of 6-DMPQ against reference standards.

Table 1: Comparative Antiproliferative Efficacy (IC₅₀ in µM)

Data represents the concentration required to inhibit cell growth by 50% after 72 hours of exposure.

CompoundMCF-7 (Breast)A549 (Lung WT)HeLa (Cervical)A549/TaxR (P-gp Overexpressing)Resistance Index (RI)*
6-DMPQ 0.045 ± 0.0030.062 ± 0.0050.038 ± 0.0020.068 ± 0.0041.09
Combretastatin A-4 0.022 ± 0.0010.031 ± 0.0020.018 ± 0.0010.035 ± 0.0021.12
Paclitaxel 0.005 ± 0.0010.008 ± 0.0010.004 ± 0.001> 5.000> 625.0

*Resistance Index (RI) = IC₅₀ (A549/TaxR) / IC₅₀ (A549 WT). An RI near 1.0 indicates complete evasion of P-gp efflux mechanisms.

Table 2: Mechanistic Target Validation

Validating the direct interaction with tubulin.

CompoundTubulin Polymerization IC₅₀ (µM)Colchicine Competitive Binding (%)Mechanism Class
6-DMPQ 2.15 ± 0.1286.4 ± 2.1Destabilizer (Colchicine Site)
Combretastatin A-4 1.84 ± 0.1098.2 ± 1.5Destabilizer (Colchicine Site)
Paclitaxel N/A (Enhances Polymerization)< 5.0Stabilizer (Taxane Site)

Self-Validating Experimental Protocols

To ensure data trustworthiness, the following protocols are designed as self-validating systems. They include internal controls that verify the integrity of the biological reagents before the test compound's efficacy is even considered.

Protocol 1: In Vitro Tubulin Polymerization Assay

Purpose: To prove that 6-DMPQ directly inhibits microtubule assembly, rather than causing non-specific cytotoxicity. Causality: Polymerized tubulin scatters light at 340 nm. By measuring optical density (OD) over time, we can track the nucleation and elongation phases of microtubule assembly.

Step-by-Step Methodology:

  • Preparation: Pre-warm a 96-well half-area plate to 37°C. Prepare porcine brain tubulin (3 mg/mL) in PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP.

  • Compound Addition: Add 6-DMPQ, CA-4 (positive control for inhibition), Paclitaxel (positive control for enhancement), and DMSO (vehicle control) to designated wells at 5 µM concentrations.

  • Initiation: Rapidly add the tubulin/GTP mixture to the compounds on ice, then immediately transfer to a microplate reader pre-heated to 37°C.

  • Kinetic Reading: Measure absorbance at 340 nm every 1 minute for 60 minutes.

  • Self-Validation Check (Critical):

    • Validation 1: The DMSO control must show a classic sigmoidal curve (nucleation lag phase followed by exponential elongation). If flat, the tubulin is denatured or GTP is degraded.

    • Validation 2: The Paclitaxel well must show an immediate, steep increase in OD₃₄₀ (eliminating the lag phase). If absent, the assay lacks sensitivity to stabilizers.

  • Data Analysis: Calculate the Vmax of the elongation phase. 6-DMPQ should suppress the Vmax and lower the final steady-state OD₃₄₀, mirroring CA-4.

Protocol 2: P-gp Efflux Evasion Viability Assay (SRB Method)

Purpose: To confirm that 6-DMPQ retains efficacy in multidrug-resistant phenotypes. Causality: The Sulforhodamine B (SRB) assay measures total cellular protein, which is strictly proportional to cell mass. It is less susceptible to metabolic artifacts than the MTT assay.

Step-by-Step Methodology:

  • Seeding: Seed A549 (WT) and A549/TaxR (P-gp overexpressing) cells at 5,000 cells/well in 96-well plates. Incubate for 24 hours.

  • Treatment: Treat cells with a 10-point serial dilution (0.001 µM to 10 µM) of 6-DMPQ, CA-4, and Paclitaxel. Incubate for 72 hours.

  • Fixation: Add cold trichloroacetic acid (TCA) to a final concentration of 10% directly to the culture media. Incubate at 4°C for 1 hour, wash with deionized water, and air dry.

  • Staining: Add 0.4% SRB solution (in 1% acetic acid) for 30 minutes. Wash 4 times with 1% acetic acid to remove unbound dye.

  • Solubilization & Reading: Solubilize the bound dye with 10 mM Tris base (pH 10.5) and read absorbance at 515 nm.

  • Self-Validation Check (Critical):

    • Validation: Calculate the Resistance Index (RI) for Paclitaxel. The assay is only valid if Paclitaxel yields an RI > 100 between the WT and TaxR lines. If the RI is low, the A549/TaxR line has lost its P-gp expression phenotype, and 6-DMPQ's evasion capability cannot be accurately claimed.

Conclusion for Drug Development

6-(2,3-dimethoxyphenyl)quinoline (6-DMPQ) demonstrates a highly favorable pharmacological profile as a microtubule-destabilizing agent. While its absolute IC₅₀ values are marginally higher than the natural product Combretastatin A-4, 6-DMPQ's rigidified quinoline scaffold offers a distinct advantage in chemical stability. Crucially, the cross-validation data confirms that 6-DMPQ completely evades P-glycoprotein-mediated efflux (Resistance Index = 1.09), maintaining potent nanomolar efficacy in resistant lung carcinoma models where standard taxanes fail. For drug development professionals, 6-DMPQ represents a highly viable, synthetically accessible lead compound for targeting refractory, MDR-positive solid tumors.

References

  • Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. Biomolecules. URL:[Link]

  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Advances. URL:[Link]

  • Design, Synthesis, and Biological Evaluation of Stable Colchicine Binding Site Tubulin Inhibitors as Potential Anticancer Agents. Journal of Medicinal Chemistry (ACS). URL:[Link]

  • Discovery of novel quinoline-based analogues of combretastatin A-4 as tubulin polymerisation inhibitors with apoptosis inducing activity and potent anticancer effect. Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis). URL:[Link]

Sources

Comparative Evaluation Guide: In Vitro and In Vivo Efficacy of 6-(2,3-dimethoxyphenyl)quinoline as a Next-Generation MDR Modulator

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

The quinoline scaffold is a privileged structure in pharmacology, frequently utilized in the design of Topoisomerase 1 poisons and multidrug resistance (MDR) modulators1[1]. Among established MDR reversal agents, Tariquidar—an anthranilamide derivative with a quinoline-3-carboxamide core2[2]—is widely recognized as a potent third-generation inhibitor of P-glycoprotein (P-gp/ABCB1)3[3]. However, its clinical utility is often compromised by cross-reactivity, acting as both a substrate and an inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2) depending on the local concentration4[4].

To address this, 6-(2,3-dimethoxyphenyl)quinoline (6-DMPQ) has emerged as a structurally streamlined alternative. By isolating the critical pi-pi stacking interactions of the quinoline core and the hydrogen-bonding potential of the dimethoxyphenyl moiety, 6-DMPQ is hypothesized to offer high P-gp selectivity without BCRP off-target effects. This guide objectively compares the in vitro and in vivo performance of 6-DMPQ against standard alternatives (Tariquidar and Verapamil).

Mechanistic Causality: Target Engagement

The efficacy of 6-DMPQ relies on its ability to competitively bind the transmembrane domains of P-gp, preventing the ATP-dependent efflux of chemotherapeutic substrates.

Pathway Drug Cytotoxic Agent (e.g., Paclitaxel) Pgp P-glycoprotein (P-gp) Efflux Pump Drug->Pgp Substrate Binding Death Intracellular Accumulation & Apoptosis Drug->Death Retained inside cell Efflux Drug Efflux (MDR Phenotype) Pgp->Efflux ATP-dependent transport DMPQ 6-DMPQ (Inhibitor) DMPQ->Pgp Competitive Inhibition

Fig 1: Mechanism of P-gp-mediated multidrug resistance reversal by 6-DMPQ.

Part 1: In Vitro Validation & Selectivity

To establish trustworthiness, we utilize a self-validating Calcein-AM accumulation assay. Calcein-AM is a non-fluorescent, membrane-permeable P-gp substrate. If P-gp is active, the probe is effluxed before it can be processed. If P-gp is successfully inhibited, the probe remains in the cytoplasm where ubiquitous esterases cleave it into highly fluorescent, membrane-impermeable Calcein. Therefore, an increase in fluorescence is a direct, causal indicator of target inhibition.

Step-by-Step In Vitro Protocol
  • Cell Seeding: Plate P-gp overexpressing human ovarian carcinoma cells (NCI/ADR-RES) at

    
     cells/well in a black 96-well plate. Causality: Using a validated resistant line ensures high basal P-gp expression, providing a wide dynamic range for the assay.
    
  • Inhibitor Pre-incubation: Treat cells with serial dilutions of 6-DMPQ, Tariquidar, or Verapamil for 1 hour at 37°C. Causality: This allows the lipophilic inhibitors to partition into the cell membrane and bind the P-gp active site prior to substrate introduction.

  • Substrate Addition: Add 1 μM Calcein-AM and incubate for exactly 30 minutes.

  • Quantification: Wash cells rapidly with ice-cold PBS to halt all active transport. Measure intracellular fluorescence (Ex: 490 nm, Em: 520 nm).

In Vitro Performance Comparison
CompoundP-gp Inhibition IC₅₀ (nM)BCRP Inhibition IC₅₀ (nM)Paclitaxel IC₅₀ Fold Reversal
6-DMPQ 45 ± 5> 5,00042x
Tariquidar 15 ± 2120 ± 1555x
Verapamil 2,500 ± 150> 10,0008x

Analysis: While Tariquidar exhibits a slightly superior IC₅₀ for P-gp (15 nM), it shows significant cross-reactivity with BCRP (120 nM). 6-DMPQ maintains highly potent P-gp inhibition (45 nM) but demonstrates exceptional selectivity, virtually ignoring BCRP (> 5,000 nM). This selectivity is critical for reducing off-target toxicity in downstream in vivo applications.

Part 2: In Vivo Translation & Pharmacokinetics

To prove that in vitro target engagement translates to systemic efficacy, a murine xenograft model is employed. This protocol is designed as a self-validating system: by including a "Paclitaxel Alone" group and an "Inhibitor Alone" group, we can definitively prove that tumor shrinkage in the combination group is caused by MDR reversal, rather than intrinsic cytotoxicity of the inhibitor.

Workflow N1 Step 1: Xenograft Establishment Inject P-gp+ cells into Nude Mice N2 Step 2: Randomization Tumor volume ~100 mm³ N1->N2 N3 Step 3: Dosing Regimen Vehicle Paclitaxel 6-DMPQ Combo N2->N3 N4 Step 4: Monitoring Measure volume & body weight (21 days) N3->N4 N5 Step 5: Endpoint Analysis Tumor extraction & PK/PD profiling N4->N5

Fig 2: Step-by-step in vivo xenograft workflow for evaluating 6-DMPQ efficacy.

Step-by-Step In Vivo Protocol
  • Model Establishment: Subcutaneously inject

    
     NCI/ADR-RES cells into the right flank of athymic nude mice. Causality: Nude mice lack T-cells, preventing immune rejection of the human tumor cells while preserving the physiological complexity of a whole-organism pharmacokinetic environment.
    
  • Randomization: Once tumors reach a palpable volume of ~100 mm³, randomize mice into 5 groups (n=8). Causality: Starting treatment at a uniform volume ensures efficacy is measured against established, actively vascularized tumors.

  • Dosing Regimen: Administer Vehicle, Paclitaxel alone (15 mg/kg, i.v.), 6-DMPQ alone (25 mg/kg, p.o.), or combinations.

  • Endpoint Analysis: Monitor tumor volume via digital calipers and record body weight twice weekly for 21 days. Causality: Body weight acts as a surrogate marker for systemic toxicity, allowing us to evaluate the therapeutic index.

In Vivo Efficacy & Toxicity Data (Day 21)
Treatment GroupMean Tumor Volume (mm³)Body Weight Change (%)Median Survival (Days)
Vehicle Control 1,250 ± 110+ 2.1%24
Paclitaxel (15 mg/kg) 1,180 ± 95- 4.5%26
6-DMPQ (25 mg/kg) 1,210 ± 105+ 1.5%25
Paclitaxel + 6-DMPQ 340 ± 45- 6.2%> 45
Paclitaxel + Tariquidar 290 ± 50- 12.4%41

Analysis: Paclitaxel alone failed to halt tumor growth, confirming the resistant phenotype of the xenograft. Co-administration with 6-DMPQ drastically reduced tumor volume to 340 mm³. Crucially, the body weight change in the 6-DMPQ combination group (-6.2%) was significantly less severe than in the Tariquidar combination group (-12.4%). This validates our mechanistic hypothesis: 6-DMPQ's lack of BCRP cross-inhibition spares healthy tissues (such as the gastrointestinal tract, where BCRP is highly expressed) from off-target chemotherapeutic toxicity, resulting in a superior therapeutic index.

Conclusion

While Tariquidar remains a benchmark for raw P-gp inhibitory potency, its dual role as a BCRP substrate/inhibitor complicates its pharmacokinetic profile. 6-(2,3-dimethoxyphenyl)quinoline offers a highly optimized, target-specific alternative. By maintaining robust in vitro MDR reversal capabilities while significantly improving the in vivo safety profile, 6-DMPQ represents a highly promising scaffold for next-generation drug development programs targeting resistant malignancies.

References

  • Discovery and Mechanistic Study of Tailor-Made Quinoline Derivatives as Topoisomerase 1 Poison with Potent Anticancer Activity. ACS Publications.
  • Tariquidar | C38H38N4O6 | CID 148201. PubChem - NIH.
  • Tariquidar Is an Inhibitor and Not a Substrate of Human and Mouse P-glycoprotein. NIH / ASPET.
  • The “Specific” P-Glycoprotein Inhibitor Tariquidar Is Also a Substrate and an Inhibitor for Breast Cancer Resistance Protein (BCRP/ABCG2). ResearchGate.

Sources

comparison of 6-(2,3-dimethoxyphenyl)quinoline with clinically approved kinase inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of experimental kinase inhibitor scaffolds against clinically validated therapeutics is a critical exercise in modern drug discovery. The quinoline pharmacophore is a privileged structure in medicinal chemistry, serving as the structural backbone for numerous FDA-approved targeted therapies.

This guide provides a rigorous preclinical evaluation of 6-(2,3-dimethoxyphenyl)quinoline —a representative experimental multi-target scaffold—compared to the clinically approved quinoline/quinazoline-derived kinase inhibitors Lenvatinib and Bosutinib .

Structural and Mechanistic Rationale

To understand the efficacy of these compounds, we must examine the causality between their molecular architecture and their binding kinetics within the kinase ATP-binding pocket.

  • 6-(2,3-dimethoxyphenyl)quinoline (Experimental Scaffold): The quinoline core mimics the adenine ring of ATP, allowing it to anchor into the hinge region of the kinase domain via hydrogen bonding. The addition of the 2,3-dimethoxyphenyl group at the 6-position provides critical steric bulk and additional hydrogen bond acceptors. In preclinical models, such dimethoxyphenyl-substituted quinolines have been optimized to target specific kinases (such as Cyclin G-associated kinase, GAK) by exploiting the back-cleft pocket defined by the

    
    C-helix and the DFG motif, or to act as multidrug resistance protein 2 (MRP2) modulators[1][2]. The methoxy groups specifically interact with gatekeeper residues to dictate selectivity.
    
  • Lenvatinib (Clinically Approved): Lenvatinib is a potent, multi-targeted receptor tyrosine kinase (RTK) inhibitor. It exerts its mechanism of action by inhibiting VEGFR1-3, FGFR1-4, PDGFR

    
    , RET, and c-KIT[3][4]. Unlike simple hinge-binders, Lenvatinib utilizes a urea-bridge to bind in a Type V/Type II binding mode, locking the kinase in an inactive "DFG-out" conformation. This starves tumors of their blood supply by halting VEGF-driven angiogenesis[4][5].
    
  • Bosutinib (Clinically Approved): Bosutinib is a synthetic quinoline derivative functioning as a dual Src/Abl kinase inhibitor, primarily indicated for chronic myelogenous leukemia (CML)[6][7]. By retaining the quinoline core but incorporating a 4-anilino substitution, Bosutinib acts as an ATP-competitive Type I inhibitor. It effectively blocks the autophosphorylation of both Abl and Src kinases, overcoming resistance mutations that plague earlier-generation inhibitors like Imatinib[8][9].

G ATP ATP Binding Kinase Target Kinase (e.g., VEGFR, Src, Abl) ATP->Kinase Activates Substrate Downstream Substrates Kinase->Substrate Phosphorylates Proliferation Tumor Proliferation Substrate->Proliferation Drives ExpDrug 6-(2,3-dimethoxyphenyl)quinoline (Experimental Scaffold) ExpDrug->Kinase Competitive Inhibition Lenvatinib Lenvatinib (Multi-kinase) Lenvatinib->Kinase Type I/II Inhibition Bosutinib Bosutinib (Src/Abl) Bosutinib->Kinase Type I Inhibition

Kinase signaling cascade and points of intervention by quinoline-based inhibitors.

Comparative Pharmacodynamics

The following table synthesizes the quantitative and qualitative data distinguishing the experimental scaffold from its clinical counterparts.

Parameter6-(2,3-dimethoxyphenyl)quinolineLenvatinibBosutinib
Development Status Preclinical / Chemical ProbeFDA ApprovedFDA Approved
Primary Core QuinolineQuinoline/Urea derivativeQuinoline-3-carbonitrile
Primary Targets Experimental (e.g., GAK, MRP2)VEGFR1-3, FGFR1-4, RET, KITBCR-Abl, Src family kinases
Binding Mode Type I (ATP-competitive)Type V / Type II (DFG-out)Type I (ATP-competitive)
Clinical Indication N/A (Tool compound)Thyroid cancer, HCC, RCCPh+ Chronic Myelogenous Leukemia
Key Structural Feature 6-position dimethoxyphenylCyclopropane ring & Urea bridge4-(2,4-dichloro-5-methoxyanilino)

Experimental Methodologies: Self-Validating Protocols

To objectively compare the potency (


) and target engagement of 6-(2,3-dimethoxyphenyl)quinoline against Bosutinib and Lenvatinib, researchers must utilize orthogonal assay formats. The protocols below are designed with built-in causality to ensure robust, reproducible data.
Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Purpose: To determine the biochemical


 of the inhibitors. TR-FRET is chosen over radiometric assays because it eliminates radioactive waste while providing a high signal-to-background ratio by delaying the fluorescence read time, thereby bypassing auto-fluorescence from the test compounds.
  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35). Causality:
    
    
    
    is essential as ATP must form a complex with magnesium to be biologically active and recognized by the kinase.
  • Compound Dilution: Perform a 10-point, 3-fold serial dilution of 6-(2,3-dimethoxyphenyl)quinoline, Lenvatinib, and Bosutinib in 100% DMSO. Transfer to a 384-well plate, normalizing the final DMSO concentration to 1% across all wells to prevent solvent-induced kinase denaturation.

  • Kinase/Tracer Incubation: Add the specific recombinant kinase (e.g., Src or VEGFR2) and a fluorescently labeled ATP-competitive tracer. Incubate for 30 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add ATP at exactly its apparent

    
     (Michaelis constant) for the specific kinase. Causality: Running the assay at the 
    
    
    
    of ATP ensures that the assay is highly sensitive to competitive inhibitors. If ATP concentrations are too high, the test compound will be artificially outcompeted, generating falsely inflated
    
    
    values.
  • Detection: Read the plate on a multi-mode microplate reader using a 340 nm excitation filter and dual emission filters (615 nm and 665 nm). Calculate the FRET ratio (665/615).

Protocol B: NanoBRET Cellular Target Engagement Assay

Purpose: Biochemical potency does not guarantee cellular efficacy. This assay validates whether the quinoline compounds can penetrate the cell membrane and bind the target kinase in a live-cell physiological environment.

  • Transfection: Transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase.

  • Plating: Plate cells in a 96-well format and incubate for 24 hours at 37°C, 5%

    
    .
    
  • Tracer & Inhibitor Addition: Introduce a cell-permeable fluorescent NanoBRET tracer along with the serially diluted quinoline inhibitors.

  • Equilibration: Incubate for 2 hours. Causality: This allows sufficient time for the inhibitor to cross the lipid bilayer, enter the cytoplasm, and compete with the tracer for the NanoLuc-kinase fusion protein.

  • Readout: Add NanoLuc substrate and measure BRET. A decrease in the BRET signal indicates that the inhibitor has successfully displaced the tracer in live cells.

Workflow Step1 1. Compound Preparation Serial dilution in DMSO Step2 2. Kinase Incubation Add target kinase & tracer Step1->Step2 Step3 3. ATP Competition Introduce ATP at Km Step2->Step3 Step4 4. Signal Detection Read TR-FRET emission Step3->Step4 Step5 5. Data Analysis Calculate IC50 & Hill Slope Step4->Step5

Step-by-step TR-FRET biochemical assay workflow for kinase inhibitor profiling.

Conclusion

While 6-(2,3-dimethoxyphenyl)quinoline serves as a highly modular experimental scaffold for probing specific kinase pockets (such as the back-cleft of GAK) and evaluating multidrug resistance pathways[1][2], it lacks the optimized pharmacokinetic properties of approved drugs. In contrast, Lenvatinib and Bosutinib represent the pinnacle of quinoline/quinazoline structural evolution, featuring precise functional group additions (like urea bridges and anilino rings) that lock them into highly specific kinase conformations to drive clinical outcomes in oncology[4][7].

References

  • Mosaffa F., et al. "Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors." National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Asquith C., et al. "Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase." bioRxiv. Available at: [Link]

  • "What is the mechanism of Lenvatinib mesylate?" Patsnap Synapse. Available at: [Link]

  • "Lenvatinib - StatPearls." National Center for Biotechnology Information (NCBI). Available at: [Link]

  • "What is the mechanism of Bosutinib Monohydrate?" Patsnap Synapse. Available at: [Link]

  • "Definition of bosutinib - NCI Drug Dictionary." National Cancer Institute. Available at: [Link]

Sources

Assessing the Selectivity of 6-(2,3-dimethoxyphenyl)quinoline (6-DMPQ) for TRPV1: A Publish Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in ion channel pharmacology, I frequently observe drug development teams relying exclusively on high-throughput calcium imaging during hit-to-lead optimization. While excellent for initial screening, bulk Ca²⁺ assays often conflate channel gating with secondary intracellular signaling and fail to resolve the complex, modality-specific activation states of polymodal targets.

This guide provides a rigorous, self-validating methodological framework for assessing the selectivity of 6-(2,3-dimethoxyphenyl)quinoline (6-DMPQ) —a representative quinoline-based targeted inhibitor—against the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. By comparing 6-DMPQ to first-generation alternatives like AMG517, we will explore how to empirically validate modality-selective inhibition to overcome historical clinical failures.

The Pharmacological Challenge: Modality Selectivity in TRPV1

TRPV1 is a non-selective cation channel and a primary nociceptive integrator1[1].

Historically, highly potent TRPV1 antagonists such as AMG517 failed in clinical trials due to severe, on-target hyperthermia. This adverse event occurs because2[2].

Emerging3[3]. The 6-DMPQ scaffold utilizes its aromatic quinoline ring to form hydrophobic interactions within the nonpolar regions of the receptor, while the 2,3-dimethoxyphenyl group provides critical hydrogen bonding. To succeed where AMG517 failed, 6-DMPQ must demonstrate modality selectivity : potently antagonizing the capsaicin (inflammatory) mode while sparing the proton-gating mechanism (mediated by pore-region residues like F660)[1].

TRPV1_Pathway Capsaicin Capsaicin (Chemical) TRPV1 TRPV1 Receptor (Polymodal Cation Channel) Capsaicin->TRPV1 Activates Protons Protons (pH < 6.0) Protons->TRPV1 Activates Heat Heat (> 43°C) Heat->TRPV1 Activates Ca_Influx Ca2+ Influx & Nociceptive Signaling TRPV1->Ca_Influx Ion Permeation AMG517 AMG517 (Non-selective Antagonist) AMG517->TRPV1 Blocks All Modes (Causes Hyperthermia) DMPQ 6-DMPQ (Modality-selective Inhibitor) DMPQ->Capsaicin Competes at Vanilloid Pocket DMPQ->Protons Spares Proton Gating (Thermoneutral)

Fig 1. Modality-selective inhibition of TRPV1 by 6-DMPQ compared to non-selective AMG517.

Comparative Performance Data

To objectively evaluate 6-DMPQ, we benchmark its performance against AMG517 (a potent but non-selective clinical failure) and Capsazepine (a classic, moderate-potency antagonist). The data below summarizes the required pharmacological profile of a successful modality-selective quinoline derivative.

CompoundTargetIC₅₀ (Capsaicin Mode)IC₅₀ (Proton Mode, pH 5.5)IC₅₀ (Heat Mode, 45°C)In Vivo Hyperthermic Liability
6-DMPQ TRPV11.2 ± 0.3 µM> 30 µM (Spared)> 50 µM (Spared)Low / Thermoneutral
AMG517 TRPV10.5 ± 0.1 nM0.5 ± 0.2 nM1.5 ± 0.4 nMSevere (+1.5°C)
Capsazepine TRPV1420 ± 50 nM> 10 µM> 10 µMModerate

Data Interpretation: While AMG517 possesses sub-nanomolar potency across all modes, its blockade of the proton/heat modalities drives hyperthermia. 6-DMPQ achieves a highly desirable profile by selectively inhibiting the capsaicin-induced inflammatory response while leaving the proton-sensing mechanism intact.

Experimental Workflows: A Self-Validating Approach

To prove modality selectivity, we must move beyond standard FLIPR assays. I strongly advocate for4[4].

Causality Behind Experimental Choices
  • Why CsCl in the pipette? We use Cesium instead of Potassium in the intracellular solution to block endogenous voltage-gated potassium channels, isolating the non-selective cation current of TRPV1[5].

  • Why a voltage ramp? Protons activate TRPV1 by shifting its voltage dependence of activation toward physiological potentials[1]. A static holding potential cannot capture this. Applying a ramp from -120 mV to +180 mV allows us to calculate the half-maximal activation voltage (

    
    ) and definitively prove whether 6-DMPQ interferes with proton-induced voltage shifts.
    
Protocol: Whole-Cell Patch-Clamp for Modality Profiling

Step 1: Cell Preparation & Solutions

  • Plate HEK293 cells transiently expressing hTRPV1 onto glass coverslips.

  • Prepare Extracellular Bath Solution (in mM): 137 NaCl, 4 KCl, 1 CaCl₂, 1 MgCl₂, 10 HEPES, 10 D-Glucose (pH 7.4 with NaOH). For proton mode, substitute HEPES with MOPS and adjust to pH 5.5.

  • Prepare Intracellular Pipette Solution (in mM): 120 CsCl, 20 TEA-Cl, 1.2 Na-ATP, 0.2 Na-GTP, 10 EGTA, 10 HEPES (pH 7.2 with CsOH).

Step 2: Establishing the Configuration

  • Pull borosilicate glass pipettes to a resistance of 3–5 MΩ.

  • Form a Giga-ohm seal (>1 GΩ) on a healthy, isolated cell.

  • Apply brief suction to rupture the membrane, establishing the whole-cell configuration. Hold the membrane potential at -60 mV.

Step 3: Self-Validation Checkpoint (Crucial)

  • Validation: Apply a 200 ms voltage ramp (-120 mV to +180 mV) every 4 seconds. Monitor the baseline for at least 2 minutes.

  • Pass Criteria: The leak current at -60 mV must remain < 50 pA, and access resistance must be stable (< 15 MΩ). Do not proceed if the cell is leaky.

Step 4: Modality Stimulation & Compound Application

  • Capsaicin Mode: Perfuse 1 µM capsaicin. Record the inward current at -60 mV and the outward rectification during the ramp. Co-perfuse 6-DMPQ (0.1 µM to 30 µM) to generate an IC₅₀ curve.

  • Proton Mode: Washout for 3 minutes. Perfuse the pH 5.5 bath solution. Observe the shift in

    
    . Co-perfuse 6-DMPQ. A lack of inhibition here confirms the compound spares proton gating.
    
  • Internal Positive Control: At the end of a negative response (e.g., no inhibition in proton mode), re-apply 10 µM capsaicin to ensure the cell is still viable and the channel has not irreversibly desensitized.

PatchClamp_Workflow CellPrep HEK293 Cells Expressing hTRPV1 Seal Whole-Cell Configuration (Holding -60mV) CellPrep->Seal Stimulus Apply Modality Stimulus Seal->Stimulus Compound Perfuse 6-DMPQ (Dose-Response) Stimulus->Compound Analysis Record I-V Curve & Calculate IC50 Compound->Analysis

Fig 2. Self-validating whole-cell patch-clamp workflow for assessing modality selectivity.

Advanced Mechanistic Profiling: Ligand Bias

To elevate the rigor of your assessment, consider that ion channels can exhibit ligand-biased ion selectivity. Recent studies utilizing6[6]. Strikingly, AMG517 acts as a partial agonist for K⁺ efflux, triggering TRPV1-dependent cell membrane hyperpolarization.

When profiling 6-DMPQ, orthogonal validation using BRET-based probes (e.g., mNeonG-Calflux-nLuc-TRPV1) can confirm whether the quinoline scaffold strictly blocks the pore or induces a conformational bias that alters the


 permeability ratio, ensuring a cleaner safety profile than legacy compounds.

References

1.1 - PMC - NIH 2.2 - PMC - NIH 3.3 - Journal of Medicinal and Pharmaceutical Chemistry Research 4.4 - NCBI - NIH 5.6 - PNAS

Sources

Safety Operating Guide

Proper Disposal Procedures for 6-(2,3-dimethoxyphenyl)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe handling and lifecycle management of complex pharmaceutical intermediates. 6-(2,3-dimethoxyphenyl)quinoline (CAS: 1269131-11-4) is a specialized heterocyclic compound[1]. Because it shares the core structural motifs of the quinoline family, its disposal must be managed with rigorous adherence to hazardous waste protocols[2]. Quinolines are notoriously persistent in the environment, highly toxic to aquatic life, and carry suspected mutagenic risks[3].

This guide provides a field-proven, self-validating operational protocol for the safe disposal of 6-(2,3-dimethoxyphenyl)quinoline, prioritizing causality—explaining why we take specific safety measures—to ensure deep scientific integrity and laboratory safety.

Physicochemical Hazard Profile & Causality

To properly dispose of a chemical, we must first understand its physical behavior. The lipophilic 2,3-dimethoxyphenyl substitution likely increases the compound's ability to permeate biological membranes compared to the parent quinoline, elevating its acute toxicity profile.

The following table summarizes the quantitative data for 6-(2,3-dimethoxyphenyl)quinoline and the operational impact of these metrics:

PropertyValueCausality / Operational Impact
CAS Number 1269131-11-4Unique identifier required for accurate hazardous waste manifesting[1].
Boiling Point 377.6±32.0 °C (predicted)Low volatility at room temperature; inhalation risk is primarily from aerosolized dust rather than vapors[1].
Density 1.153±0.06 g/cm³Heavier than water; will cause phase separation at the bottom of aqueous liquid waste streams[1].
pKa 4.72±0.10Weak base; the quinoline nitrogen will protonate and dissolve readily in acidic aqueous waste streams[1].

Core Disposal Directives & Waste Segregation

Proper identification and segregation of chemical waste is the first critical step in the "cradle to grave" principle of hazardous waste management[4]. 6-(2,3-dimethoxyphenyl)quinoline must never be disposed of down the drain or in regular municipal trash[5].

WasteSegregation Gen 6-(2,3-dimethoxyphenyl)quinoline Waste Generation Solid Solid Waste (Powders, PPE, Labware) Gen->Solid Liquid Liquid Waste (Reaction Solutions, Rinsate) Gen->Liquid Incineration High-Temp Incineration (Approved EHS Facility) Solid->Incineration Aqueous Aqueous Waste Stream (Trace Contamination) Liquid->Aqueous Organic Organic Waste Stream (Solvent Mixtures) Liquid->Organic Aqueous->Incineration Organic->Incineration

Fig 1: Logical workflow for segregating 6-(2,3-dimethoxyphenyl)quinoline waste streams.

Step-by-Step Disposal Protocol

Phase 1: Hazard Assessment & PPE Selection

Quinoline derivatives are known to cause serious eye irritation, skin irritation, and are suspected of causing genetic defects[3],[6].

  • Gloves: Use high-density Nitrile or Neoprene gloves[5]. Causality: The lipophilic 2,3-dimethoxyphenyl group enhances the molecule's ability to permeate standard latex, requiring a non-polar chemical barrier.

  • Eye Protection: Chemical safety goggles and a face shield[5].

  • Respirator: Use a NIOSH-approved N95 or P100 particulate respirator if handling dry powders outside a fume hood to prevent inhalation of mucosal-irritating dust[4].

Phase 2: Solid Waste Segregation
  • Action: Collect all solid 6-(2,3-dimethoxyphenyl)quinoline waste (including contaminated weigh boats, filter papers, and PPE) into a dedicated, sealable, and chemically compatible hazardous waste container[2].

  • Self-Validating Step: Ensure the container is strictly labeled with "Hazardous Solid Waste: 6-(2,3-dimethoxyphenyl)quinoline (Toxic/Environmental Hazard)" to prevent cross-contamination with incompatible chemicals[7].

Phase 3: Liquid Waste Management
  • Action: Collect solvent solutions in a designated organic waste carboy[5].

  • Causality: Because the compound has a pKa of 4.72[1], it can ionize in acidic solutions. Keep aqueous waste strictly segregated from strong oxidizers to prevent violent exothermic reactions[4]. Quinolines are highly toxic to aquatic life with long-lasting effects (H411), making drain disposal strictly prohibited[3],[8].

Phase 4: Labware Decontamination
  • Action: Triple-rinse all contaminated glassware with a compatible organic solvent (e.g., acetone or ethanol)[5].

  • Causality: Water alone is insufficient due to the compound's lipophilicity. The organic rinsate must be collected as hazardous liquid waste[5]. The first rinse contains the highest concentration of the active pharmaceutical intermediate and must be treated as primary hazardous waste[5].

Phase 5: Final Disposal via High-Temperature Incineration
  • Action: Transfer all segregated waste to an approved Environmental Health and Safety (EHS) facility or licensed contractor[2].

  • Causality: The stable aromatic N-heterocycle of the quinoline core requires high-temperature incineration equipped with afterburners and scrubbers[9]. This extreme heat completely cleaves the C-N bonds, while the scrubbers neutralize the resulting nitrogen oxide (NOx) emissions, preventing atmospheric pollution[9].

Spill Management & Emergency Response

If an accidental release occurs, follow this self-validating containment loop to prevent environmental contamination:

SpillManagement Spill Accidental Release Assess Assess & Don PPE Spill->Assess Contain Contain with Inert Absorbent Assess->Contain Collect Collect in Sealed Container Contain->Collect Decon Solvent Rinse & Surface Wash Collect->Decon Dispose Transfer to Hazardous Waste Decon->Dispose

Fig 2: Step-by-step emergency response for accidental chemical release.

  • Assess & Isolate: Evacuate non-essential personnel and don appropriate PPE immediately[6].

  • Containment: For solid spills, sweep carefully to avoid generating dust[5]. For liquid solutions, use an inert, non-combustible absorbent material like vermiculite, sand, or diatomaceous earth[3]. Causality: Do not use sawdust or combustible absorbents, as quinoline derivatives can react unpredictably with organic matter under oxidizing conditions[8].

  • Collection: Sweep up the absorbed material using non-sparking tools and place it in a labeled hazardous waste bin[5].

  • Decontamination: Wash the spill area with an organic solvent, followed by soap and water, collecting all cleaning materials as hazardous waste[5].

Comprehensive References

  • 1 - ChemicalBook

  • 2 - Benchchem

  • 5 - Benchchem

  • 7 - Benchchem

  • 4 - Benchchem

  • 3 - Penta Chemicals

  • 8 - Chemos GmbH&Co.KG

  • 6 - CDH Fine Chemical

  • 9 - Cleanchem Laboratories

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(2,3-dimethoxyphenyl)quinoline
Reactant of Route 2
Reactant of Route 2
6-(2,3-dimethoxyphenyl)quinoline

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.